molecular formula C4H7N3O B2876404 (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine CAS No. 321392-83-0

(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine

Cat. No.: B2876404
CAS No.: 321392-83-0
M. Wt: 113.12
InChI Key: YKTPXKSUWIQBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine is a chemical compound with the molecular formula C4H7N3O and is of significant interest in organic chemistry and pharmaceutical research . Its hydrochloride salt form has the CAS number 1159825-48-5 and a molecular weight of 149.58 . This specialty chemical is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers value this compound as a versatile building block, or synthetic intermediate, particularly in the exploration of novel heterocyclic compounds. The 1,2,5-oxadiazole core is a key structural motif in medicinal chemistry. When handling, appropriate safety precautions should be observed; the hydrochloride salt has noted hazard codes including H302, H315, H319, and H335, which indicate potential for skin and eye irritation and respiratory discomfort . For stability and long-term shelf life, the product should be stored sealed in a dry environment at room temperature . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methyl-1,2,5-oxadiazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-3-4(2-5)7-8-6-3/h2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTPXKSUWIQBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321392-83-0
Record name (4-methyl-1,2,5-oxadiazol-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for the preparation of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the construction of the core 4-methyl-1,2,5-oxadiazole (also known as 4-methylfurazan) ring, followed by functional group manipulations to introduce the requisite aminomethyl substituent. This document offers detailed procedural insights, mechanistic explanations, and critical safety considerations pertinent to researchers and professionals in the field of synthetic organic chemistry.

Introduction

The 1,2,5-oxadiazole, or furazan, is a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom. This scaffold is of significant interest in pharmaceutical research due to its unique physicochemical properties and its ability to act as a bioisostere for other functional groups, often leading to improved metabolic stability and pharmacokinetic profiles. The target molecule, this compound, incorporates this privileged heterocycle and presents a primary amine functionality, rendering it a versatile intermediate for the synthesis of a diverse array of more complex molecular architectures.

This guide delineates a logical and efficient multi-step synthesis, beginning from readily available starting materials and proceeding through key intermediates, including 4-methyl-1,2,5-oxadiazole-3-carboxylic acid and its corresponding carboxamide. Each transformation is discussed in detail, emphasizing the underlying chemical principles and providing actionable experimental protocols.

Overall Synthetic Strategy

The synthesis of this compound can be strategically divided into three key stages:

  • Stage 1: Construction of the 4-Methyl-1,2,5-oxadiazole Ring System. This involves the cyclization of a suitable acyclic precursor to form the stable furazan ring.

  • Stage 2: Functionalization of the Heterocycle. This stage focuses on the introduction and conversion of a functional group at the C3 position, ultimately leading to a precursor suitable for reduction.

  • Stage 3: Reduction to the Target Amine. The final step involves the chemoselective reduction of a nitrile or amide functionality to the desired primary amine.

Synthesis_Strategy A Butane-2,3-dione dioxime B 3,4-Dimethyl-1,2,5-oxadiazole A->B Cyclization C 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid B->C Oxidation D 4-Methyl-1,2,5-oxadiazole-3-carboxamide C->D Amidation E This compound D->E Reduction

Figure 1: High-level overview of the synthetic pathway.

Stage 1: Synthesis of the 4-Methyl-1,2,5-oxadiazole Core

The initial and crucial step is the formation of the 3,4-disubstituted furazan ring. A reliable method for this transformation starts from the readily available (2E,3E)-butane-2,3-dione dioxime.

Reaction: Base-Mediated Cyclization of (2E,3E)-Butane-2,3-dione dioxime

The cyclization of butane-2,3-dione dioxime is effectively achieved through a base-mediated dehydration reaction. This process is often performed at elevated temperatures.

Mechanism: The reaction proceeds via an intramolecular nucleophilic attack of one oxime nitrogen onto the other, facilitated by deprotonation of the oxime hydroxyl groups by the base. Subsequent elimination of water drives the formation of the stable aromatic 1,2,5-oxadiazole ring.

Experimental Protocol: Synthesis of 3,4-Dimethyl-1,2,5-oxadiazole
  • Reagents and Equipment:

    • (2E,3E)-Butane-2,3-dione dioxime

    • Potassium Hydroxide (KOH)

    • Diethylene glycol (or a similar high-boiling solvent)

    • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

    • Heating mantle

  • Procedure:

    • To a solution of diethylene glycol in a round-bottom flask, add potassium hydroxide pellets and stir until dissolved.

    • Add (2E,3E)-butane-2,3-dione dioxime to the basic solution.

    • Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform a work-up procedure involving dilution with water and extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by distillation to yield pure 3,4-dimethyl-1,2,5-oxadiazole.

Stage 2: Functional Group Manipulation at the C3-Position

With the core heterocyclic structure in hand, the next phase involves the selective functionalization of one of the methyl groups to introduce a precursor for the final amine.

Reaction: Oxidation of 3,4-Dimethyl-1,2,5-oxadiazole

The selective oxidation of one of the methyl groups of 3,4-dimethyl-1,2,5-oxadiazole to a carboxylic acid is a key transformation. A strong oxidizing agent such as potassium permanganate (KMnO₄) is typically employed for this purpose.

Mechanism: The oxidation of the methyl group proceeds through a series of oxidative steps, likely involving a manganese dioxide intermediate, ultimately yielding the corresponding carboxylic acid upon work-up.

Experimental Protocol: Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid
  • Reagents and Equipment:

    • 3,4-Dimethyl-1,2,5-oxadiazole

    • Potassium permanganate (KMnO₄)

    • Water

    • Sulfuric acid (for work-up)

    • Sodium bisulfite (for quenching excess permanganate)

    • Round-bottom flask, ice bath, mechanical stirrer

  • Procedure:

    • Suspend 3,4-dimethyl-1,2,5-oxadiazole in water in a round-bottom flask equipped with a mechanical stirrer and cooled in an ice bath.

    • Slowly add potassium permanganate in portions, maintaining the reaction temperature below a controlled limit.

    • After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.

    • Quench any excess permanganate by the careful addition of sodium bisulfite solution until the mixture becomes colorless.

    • Filter the mixture to remove the manganese dioxide precipitate.

    • Acidify the filtrate with dilute sulfuric acid to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry to obtain 4-methyl-1,2,5-oxadiazole-3-carboxylic acid.

Reaction: Conversion of Carboxylic Acid to Primary Amide

The conversion of the carboxylic acid to a primary amide is a standard transformation in organic synthesis and can be achieved through several reliable methods. One common approach involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Mechanism: The carboxylic acid is typically converted to a more reactive intermediate, such as an acid chloride or an activated ester. This intermediate then readily undergoes nucleophilic acyl substitution with ammonia to form the primary amide.

Experimental Protocol: Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxamide
  • Reagents and Equipment:

    • 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Ammonia solution (aqueous or in an organic solvent)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure (via Acid Chloride):

    • Suspend 4-methyl-1,2,5-oxadiazole-3-carboxylic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of dimethylformamide (DMF).

    • Slowly add thionyl chloride or oxalyl chloride and stir the mixture at room temperature until the evolution of gas ceases and the reaction is complete (monitored by IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch and the appearance of the acid chloride carbonyl stretch).

    • Remove the excess thionyl chloride and solvent under reduced pressure.

    • Dissolve the crude acid chloride in an anhydrous solvent (e.g., THF) and add it dropwise to a cooled, stirred solution of excess ammonia.

    • After the addition, allow the reaction to warm to room temperature and stir until completion.

    • Perform a standard aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude amide.

    • Purify the product by recrystallization or column chromatography.

Stage 3: Reduction to the Target Amine

The final step in the synthetic sequence is the reduction of the primary amide to the corresponding primary amine.

Reaction: Reduction of 4-Methyl-1,2,5-oxadiazole-3-carboxamide

A powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) is required for the efficient reduction of a primary amide to a primary amine.[1][2][3][4][5]

Mechanism: The reaction begins with the nucleophilic attack of a hydride ion from LiAlH₄ on the carbonyl carbon of the amide.[2] A second equivalent of hydride then attacks, leading to a dianionic intermediate.[1] Subsequent protonation during the aqueous work-up yields the primary amine.[1][2]

Reduction_Mechanism A Amide B Imine Anion Intermediate A->B + LiAlH4 C Dianion Intermediate B->C + LiAlH4 D Primary Amine C->D H2O work-up

Figure 2: Simplified mechanism of amide reduction with LiAlH₄.

Experimental Protocol: Synthesis of this compound
  • Reagents and Equipment:

    • 4-Methyl-1,2,5-oxadiazole-3-carboxamide

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium sulfate, anhydrous

    • Apparatus for reactions under inert atmosphere, including a three-neck flask, dropping funnel, and condenser.

  • Procedure:

    • In a flame-dried, three-neck flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

    • Cool the suspension in an ice bath.

    • Dissolve 4-methyl-1,2,5-oxadiazole-3-carboxamide in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature, followed by a period of reflux if necessary, monitoring by TLC.

    • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up).

    • Stir the resulting granular precipitate for a period, then filter it off and wash thoroughly with THF or ethyl acetate.

    • Dry the combined filtrate and washings over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude this compound.

    • The product can be further purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characterization Data
3,4-Dimethyl-1,2,5-oxadiazoleC₄H₆N₂O98.10¹H NMR, ¹³C NMR, GC-MS
4-Methyl-1,2,5-oxadiazole-3-carboxylic acidC₄H₄N₂O₃128.09¹H NMR, ¹³C NMR, IR, MS, mp
4-Methyl-1,2,5-oxadiazole-3-carboxamideC₄H₅N₃O₂127.10¹H NMR, ¹³C NMR, IR, MS, mp
This compoundC₄H₇N₃O113.12¹H NMR, ¹³C NMR, IR, MS

Safety and Handling

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive with water and protic solvents, producing flammable hydrogen gas. It should be handled under a strictly inert atmosphere. The quenching procedure must be performed with extreme caution, especially on a large scale.

  • Thionyl Chloride and Oxalyl Chloride: These reagents are corrosive and react with moisture to release toxic gases (HCl and SO₂ or CO and CO₂). They should be handled with care in a fume hood.

  • Potassium Permanganate: This is a strong oxidizing agent and can form explosive mixtures with organic materials. Avoid contact with combustible materials.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently access this valuable synthetic intermediate for further elaboration in drug discovery and development programs. The presented protocols are based on established and well-understood chemical transformations, ensuring a high degree of reproducibility and success.

References

A Comprehensive Technical Guide to the Physicochemical Properties of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine is a bifunctional molecule featuring a primary amine and a 1,2,5-oxadiazole (furazan) heterocyclic core. This unique combination makes it a valuable building block in medicinal chemistry and materials science. The oxadiazole ring is a known bioisostere for ester and amide groups, capable of improving metabolic stability and modulating electronic properties, while the primary amine provides a key reactive handle for further synthetic elaboration.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, directly influencing factors such as reaction kinetics, formulation, solubility, bioavailability, and storage. This guide provides a detailed overview of the known characteristics of this compound and presents validated, step-by-step protocols for the experimental determination of its core physicochemical parameters.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its identity and structure. This compound is a small molecule whose properties are dictated by the interplay between the electron-withdrawing oxadiazole ring and the basic primary amine group.

Chemical Structure:

Chemical structure of this compoundFigure 1. 2D Structure of this compound
Core Compound Identifiers

The following table summarizes the key identifiers and fundamental properties of the title compound, compiled from authoritative chemical supplier and database information.

PropertyValueSource
IUPAC Name This compound-
CAS Number 321392-83-0[3]
Molecular Formula C₄H₇N₃O
Molecular Weight 113.12 g/mol
Physical Form Solid
SMILES Cc1nonc1CN
InChI Key YKTPXKSUWIQBML-UHFFFAOYSA-N
MDL Number MFCD07800291[3]

Experimental Determination of Key Physicochemical Properties

While basic identifiers are readily available, critical parameters for drug development and process chemistry—such as pKa, LogP, and aqueous solubility—require precise experimental determination. The following sections detail the standard, validated protocols for measuring these properties, explaining the causality behind the methodological choices.

Acidity and Basicity (pKa)

The pKa value is critical for predicting a compound's ionization state at a given pH, which profoundly impacts its solubility, permeability, and receptor-binding interactions. For this compound, the primary aliphatic amine (-CH₂NH₂) is the principal basic center.

Expert Insight: Potentiometric titration is the gold-standard method for pKa determination due to its high accuracy and ability to handle moderately soluble compounds. The method involves monitoring pH changes as a standardized titrant is added to the sample, allowing for the precise determination of the inflection point corresponding to the pKa.

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure complete dissolution.

  • Initial Titration (Acidic): Titrate the solution with a standardized solution of 0.1 M HCl to protonate the amine fully.

  • Back Titration (Basic): Titrate the resulting acidic solution with a standardized 0.1 M NaOH solution.

  • Data Acquisition: Record the pH of the solution after each incremental addition of NaOH using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point or by calculating the inflection point of the first derivative of the titration curve (ΔpH/ΔV).

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep 1. Dissolve Compound in Water/Co-solvent acidify 2. Titrate with HCl to pH ~2 prep->acidify Protonate Amine titrate 3. Titrate with Standardized NaOH acidify->titrate Start Measurement record 4. Record pH vs. Volume of Titrant titrate->record plot 5. Plot Titration Curve (pH vs. Volume) record->plot calc 6. Calculate pKa from Half-Equivalence Point or Derivative Plot plot->calc Identify Inflection

Workflow for pKa determination.
Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key determinant of its ability to cross biological membranes and is a cornerstone of predictive models for ADME (Absorption, Distribution, Metabolism, and Excretion).

Expert Insight: The Shake-Flask method, while labor-intensive, remains the most reliable method for LogP determination as it measures the partitioning of a compound at equilibrium. The choice of pH-7.4 buffered saline instead of pure water is crucial for compounds with ionizable groups, as it mimics physiological conditions and provides the distribution coefficient (LogD), which is more relevant for drug development.

  • System Preparation: Prepare a mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the layers to separate.

  • Sample Addition: Dissolve a known amount of this compound in the aqueous phase to a concentration where it can be accurately quantified (e.g., 10-100 µM).

  • Equilibration: Add an equal volume of the pre-saturated n-octanol. Seal the container and shake gently at a constant temperature (e.g., 25 °C) for a sufficient time (typically 2-24 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the aqueous (C_aq) and octanol (C_oct) layers using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate LogD₇.₄ as: LogD = log₁₀(C_oct / C_aq).

LogP_Workflow A 1. Pre-saturate n-Octanol and PBS (pH 7.4) B 2. Dissolve Compound in Aqueous Phase A->B C 3. Add Octanol & Shake to Reach Equilibrium B->C D 4. Centrifuge to Separate Phases C->D E 5. Quantify Concentration in Each Phase (HPLC/LC-MS) D->E F 6. Calculate LogD log₁₀([C]oct / [C]aq) E->F

Workflow for LogP/LogD determination.
Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. Poor solubility is a major hurdle in drug development. Given its polar functional groups, the compound is expected to have some degree of aqueous solubility.[4]

Expert Insight: Thermodynamic solubility, determined by the shake-flask method, is the most accurate measure. It quantifies the concentration of a compound in a saturated solution at equilibrium. Using HPLC for quantification is preferred as it separates the parent compound from any potential degradants or impurities, ensuring accuracy.

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffered aqueous solution (e.g., PBS at pH 7.4). The presence of visible solid material is essential to ensure saturation.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.

  • Separation: Remove the undissolved solid by centrifugation followed by filtration through a low-binding 0.45 µm filter.

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration using a calibrated HPLC-UV or LC-MS method against a standard curve prepared with known concentrations of the compound.

  • Result: The measured concentration represents the thermodynamic solubility of the compound in that specific medium.

Solubility_Workflow A 1. Add Excess Solid to Aqueous Buffer B 2. Agitate for 24h at Constant Temp A->B Equilibrate C 3. Centrifuge & Filter to Remove Solid B->C Isolate Supernatant D 4. Analyze Filtrate Concentration via HPLC C->D E 5. Compare to Standard Curve to Determine Solubility D->E

Workflow for thermodynamic solubility determination.

Spectroscopic and Thermal Profile

Spectroscopic and thermal analyses are essential for structural confirmation and assessing the purity and stability of the compound.

Spectroscopic Characterization

Standard spectroscopic techniques are used to confirm the molecular structure of newly synthesized oxadiazole derivatives.[1][5][6][7]

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl (CH₃) protons, a singlet for the methylene (CH₂) protons adjacent to the amine, and a broad singlet for the amine (NH₂) protons.

  • ¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the methyl carbon, the methylene carbon, and the two unique carbons of the oxadiazole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching (around 2850-2950 cm⁻¹), and C=N stretching from the oxadiazole ring (around 1640 cm⁻¹).[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule, corresponding to the empirical formula C₄H₇N₃O.

Thermal Properties
  • Melting Point: As a solid, the compound will have a characteristic melting point, which is a key indicator of purity.

  • Differential Scanning Calorimetry (DSC): DSC analysis provides a more detailed thermal profile, including a precise melting point (as an endothermic peak), and can reveal other thermal events such as decomposition or phase transitions.

Safety, Handling, and Stability

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Hazard Profile

This compound is classified with the GHS07 pictogram, indicating it can be an irritant, sensitizer, or acutely toxic.

  • Signal Word: Warning

  • Hazard Statements: H302: Harmful if swallowed.[8][9]

  • Precautionary Statements: Standard precautions include washing hands thoroughly after handling, not eating or drinking when using the product, and wearing appropriate personal protective equipment (PPE) such as gloves and eye protection.[8][9]

Recommended Handling and Storage
  • Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation.[9][10] Avoid contact with skin and eyes.[10]

  • Storage: The compound is classified as a combustible solid. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials and sources of ignition.[8][10]

Chemical Stability

While specific stability data is not published, primary amines can be susceptible to oxidation and degradation. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) for long-term use to prevent potential degradation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be necessary to fully characterize its stability profile for pharmaceutical applications.

Conclusion

This compound is a chemical building block with significant potential in synthetic and medicinal chemistry. This guide has consolidated its known identity and safety information while providing a robust framework of validated experimental protocols for determining its essential physicochemical properties. The methodologies outlined for pKa, LogD, and solubility are grounded in established scientific principles and represent the industry-standard approach to compound characterization. By applying these techniques, researchers and drug development professionals can generate the high-quality data necessary to unlock the full potential of this versatile molecule.

References

An In-Depth Technical Guide to (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine (CAS No. 321392-83-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of a Niche Oxadiazole Derivative

(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine, also known by its CAS number 321392-83-0, is a heterocyclic amine belonging to the furazan (1,2,5-oxadiazole) class of compounds.[1][2][3][4] While niche, this molecule is situated at the intersection of established pharmacophores, making it a compound of significant interest for medicinal chemists and drug discovery programs. The 1,2,5-oxadiazole ring is a known bioisostere for ester and amide groups, often employed to enhance metabolic stability and modulate pharmacokinetic properties. Furthermore, the aminomethyl side chain provides a crucial point for interaction with biological targets. This guide offers a comprehensive overview of the synthesis, known properties, and potential therapeutic applications of this intriguing molecule, with a particular focus on its role as a modulator of muscarinic acetylcholine receptors.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in research and development.

PropertyValueSource
CAS Number 321392-83-0[1][3][4]
Molecular Formula C₄H₇N₃O[2]
Molecular Weight 113.12 g/mol [2]
Appearance Solid (form)[2]
InChI 1S/C4H7N3O/c1-3-4(2-5)7-8-6-3/h2,5H2,1H3[2]
SMILES Cc1nonc1CN[2]

Synthetic Pathways and Methodologies

Proposed Synthetic Route: Reduction of a Precursor

A common and effective method for the synthesis of primary amines is the reduction of nitriles or amides. Therefore, a likely synthetic pathway for this compound would start from either 4-methyl-1,2,5-oxadiazole-3-carbonitrile or 4-methyl-1,2,5-oxadiazole-3-carboxamide.

G cluster_0 Precursor Synthesis cluster_1 Reduction Step cluster_2 Final Product Start Commercially Available Starting Materials Precursor 4-Methyl-1,2,5-oxadiazole-3-carbonitrile or 4-Methyl-1,2,5-oxadiazole-3-carboxamide Start->Precursor Multi-step synthesis Reduction Reduction (e.g., LiAlH₄, H₂/Catalyst) Precursor->Reduction Final_Product This compound (CAS: 321392-83-0) Reduction->Final_Product

Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on standard chemical reductions and should be adapted and optimized based on laboratory conditions and analytical monitoring.

Step 1: Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxamide (if starting from the carboxylic acid)

  • To a solution of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent (e.g., HOBt, EDCI) and a tertiary amine base (e.g., triethylamine or diisopropylethylamine).

  • Stir the mixture at room temperature for 30 minutes.

  • Introduce a source of ammonia (e.g., ammonium chloride) and continue stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxamide.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of 4-Methyl-1,2,5-oxadiazole-3-carboxamide to this compound

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-methyl-1,2,5-oxadiazole-3-carboxamide in the same anhydrous solvent to the reducing agent suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it with the ether solvent.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation or column chromatography.

Potential Applications in Drug Discovery: A Focus on Muscarinic Receptors

The structural motifs present in this compound suggest its potential as a modulator of various biological targets. Of particular interest is its possible role as a muscarinic acetylcholine receptor (mAChR) agonist. Muscarinic receptors are G-protein coupled receptors that are involved in a wide range of physiological functions, and their modulation is a key strategy in the treatment of various diseases, including Alzheimer's disease, schizophrenia, and glaucoma.[5][6][7]

The 1,2,5-oxadiazole ring, as a bioisosteric replacement for an ester group, mimics the functionality of established muscarinic agonists like arecoline. The aminomethyl group can engage in crucial hydrogen bonding interactions within the receptor's binding pocket. Research into related 1,2,5-thiadiazole and 1,2,4-oxadiazole derivatives has demonstrated that these heterocyclic systems can serve as scaffolds for potent and selective muscarinic receptor modulators.[5][8][9][10]

G cluster_0 Compound Interaction cluster_1 Receptor Activation cluster_2 Downstream Signaling & Therapeutic Effect Compound This compound Receptor Muscarinic Acetylcholine Receptor (mAChR) Compound->Receptor Binds to and activates G_Protein G-protein Activation Receptor->G_Protein Signaling Downstream Signaling (e.g., PLC activation, cAMP inhibition) G_Protein->Signaling Therapeutic_Effect Potential Therapeutic Effect (e.g., improved cognition, neuroprotection) Signaling->Therapeutic_Effect

Future Directions and Research Opportunities

The full potential of this compound as a pharmacological tool and a lead compound for drug discovery is yet to be fully explored. Key areas for future investigation include:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, robust, and scalable synthesis protocol is paramount for enabling broader research on this compound.

  • Pharmacological Profiling: A comprehensive in vitro and in vivo pharmacological evaluation is necessary to determine its binding affinity, efficacy, and selectivity for the different muscarinic receptor subtypes (M1-M5).

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the methyl and aminomethyl groups will provide valuable insights into the structural requirements for optimal receptor interaction and biological activity.

  • Pharmacokinetic and Toxicological Assessment: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicity profile, will be crucial for its potential development as a therapeutic agent.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structural features, combined with the known pharmacological activities of related oxadiazole derivatives, strongly suggest its potential as a modulator of muscarinic acetylcholine receptors. This technical guide provides a foundational understanding of its properties, a plausible synthetic strategy, and a rationale for its investigation in the context of drug discovery. Further research into this compound is warranted to unlock its full therapeutic potential.

References

A Comprehensive Guide to the Structure Elucidation of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The definitive structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and chemical synthesis. This guide provides an in-depth, methodology-driven approach to the structure elucidation of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine, a heterocyclic compound featuring the 1,2,5-oxadiazole (furazan) scaffold. This scaffold is of significant interest in medicinal chemistry due to its unique physicochemical properties and diverse biological activities.[1][2] We will move beyond a simple recitation of data to explore the strategic rationale behind a multi-technique analytical workflow, demonstrating how the synergistic integration of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques provides an unambiguous and self-validating confirmation of the molecular structure. This document is intended for researchers, analytical scientists, and professionals in drug development who require a robust framework for small molecule characterization.

The Strategic Imperative: Why a Multi-Pillar Approach?

Our investigation into this compound is built upon three core analytical pillars:

  • Mass Spectrometry (MS): To establish the elemental formula.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the precise atomic connectivity and define the carbon-hydrogen framework.

The logical flow of this process is designed to build from the general to the specific, starting with the molecular formula and progressively adding layers of detail until a single, definitive structure emerges.

Structure_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Core Structural Analysis cluster_2 Confirmation Sample Hypothesized Sample (C₄H₇N₃O) HRMS Pillar 1: HRMS (High-Resolution Mass Spectrometry) Sample->HRMS Exact Mass IR Pillar 2: FT-IR (Infrared Spectroscopy) Sample->IR Functional Groups NMR_1D Pillar 3a: 1D NMR (¹H, ¹³C, DEPT-135) Sample->NMR_1D C/H Framework Integration Data Synthesis & Correlation HRMS->Integration IR->Integration NMR_2D Pillar 3b: 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Connectivity Probes NMR_2D->Integration Structure Confirmed Structure Integration->Structure

Caption: Overall workflow for structure elucidation.

Pillar 1: Molecular Formula Confirmation via High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Before attempting to assemble the structure, we must first confirm the elemental composition—the fundamental building blocks. Low-resolution mass spectrometry provides the nominal mass, but HRMS provides the exact mass to four or more decimal places. This precision is critical because it allows for the calculation of a unique elemental formula, ruling out other combinations of atoms that might have the same nominal mass. We select Electrospray Ionization (ESI) as it is a soft ionization technique that typically preserves the molecule and allows for the clear observation of the protonated molecular ion, [M+H]⁺.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer.

  • Analysis Mode: Acquire data in positive ion mode.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the analysis to guarantee mass accuracy.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

Data Interpretation

The molecular formula for this compound is C₄H₇N₃O. The primary objective is to match the experimentally observed exact mass of the [M+H]⁺ ion with the theoretically calculated mass.

ParameterValueSource
Molecular Formula C₄H₇N₃O-
Calculated Exact Mass [M] 113.05891Theoretical
Calculated Exact Mass [M+H]⁺ 114.06674Theoretical
Observed Exact Mass [M+H]⁺ 114.0665Hypothetical Data
Mass Error < 2 ppm-

The exceptionally low error (< 5 ppm is considered definitive) between the calculated and observed mass provides strong, unequivocal evidence that the elemental composition of the analyte is indeed C₄H₇N₃O. This result forms the foundation upon which all subsequent analysis is built.

Pillar 2: Functional Group Identification with Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: With the elemental formula confirmed, the next logical step is to identify the types of chemical bonds and functional groups present. FT-IR spectroscopy is a rapid and powerful technique for this purpose, as specific functional groups absorb infrared radiation at characteristic frequencies. For our target molecule, we expect to see evidence of the amine (N-H), aliphatic carbons (C-H), and bonds associated with the heterocyclic ring (C=N, N-O).

Experimental Protocol: FT-IR (ATR)
  • Instrumentation: Utilize a Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is preferred for solids as it requires minimal sample preparation.

  • Background Scan: Perform a background scan of the clean ATR crystal to subtract atmospheric (H₂O, CO₂) and crystal-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.

Data Interpretation

The analysis of the FT-IR spectrum involves correlating the observed absorption bands with known vibrational frequencies for specific functional groups.[1][3]

Functional GroupBond TypeExpected Wavenumber (cm⁻¹)Interpretation
Primary Amine N-H Stretch3400-3250 (two bands)Confirms the presence of the -NH₂ group.[1]
Aliphatic Groups C-H Stretch2950-2850Indicates the methyl (-CH₃) and methylene (-CH₂) groups.
Heterocyclic Ring C=N Stretch1650-1550Characteristic of the oxadiazole ring structure.[1]
Heterocyclic Ring N-O Stretch1450-1350Further evidence for the furazan ring system.
Amine Bend N-H Bend1650-1580Often overlaps with C=N stretch, confirms -NH₂.

The presence of these key bands provides qualitative confirmation of the main structural motifs suggested by the molecular formula.

Pillar 3: Unraveling the Molecular Framework with NMR Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, quantity, and connectivity of atoms. Our strategy employs a suite of experiments:

  • ¹H NMR: Identifies all unique proton environments and their neighbors.

  • ¹³C NMR: Identifies all unique carbon environments.

  • DEPT-135: Differentiates carbon types (CH₃, CH₂, CH).

  • HSQC: Correlates each proton directly to the carbon it is attached to.

  • HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons, which is the key to connecting the molecular fragments.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often chosen as it allows for the observation of exchangeable protons like those in an amine group.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • 1D Spectra Acquisition: Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra.

  • 2D Spectra Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize the HMBC experiment to detect correlations over a range of ~8 Hz to capture typical ⁿJCH couplings.

Data Interpretation & Synthesis

Predicted ¹H NMR Spectrum:

  • A singlet integrating to 3H, corresponding to the -CH₃ group.

  • A singlet integrating to 2H, corresponding to the -CH₂- group.

  • A broad singlet integrating to 2H, corresponding to the -NH₂ protons (exchangeable). The absence of splitting (all singlets) indicates that none of these proton groups have adjacent proton neighbors.

Predicted ¹³C NMR & DEPT-135 Spectrum:

  • Four distinct signals are expected.

  • DEPT-135 will show one positive signal (CH₃), one negative signal (CH₂), and two absent signals (quaternary carbons of the oxadiazole ring).

2D NMR: Assembling the Puzzle The final, unambiguous proof of structure comes from the 2D correlation data, specifically the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This experiment connects protons to carbons that are two or three bonds away, allowing us to link the substituent groups to the correct positions on the heterocyclic ring.

References

Spectroscopic Signature of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Molecular Architecture

(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine, a substituted furazan, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The 1,2,5-oxadiazole ring system is a well-established pharmacophore, and the introduction of a methanamine substituent provides a key functional handle for further molecular elaboration. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this molecule, which is a critical prerequisite for its application in drug discovery and development.

This technical guide provides an in-depth analysis of the predicted spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of extensive published experimental data for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive framework for researchers. Furthermore, detailed, field-proven protocols for acquiring high-quality spectroscopic data are presented, ensuring that researchers can confidently validate their synthesized materials.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC name 3-(aminomethyl)-4-methyl-1,2,5-oxadiazole, is presented below. Its molecular formula is C₄H₇N₃O, with a molecular weight of 113.12 g/mol .

Caption: Molecular structure of this compound.

The key structural features that will dictate the spectroscopic signature are:

  • The 3,4-disubstituted 1,2,5-oxadiazole (furazan) ring.

  • A methyl group (-CH₃) attached to the furazan ring.

  • An aminomethyl group (-CH₂NH₂) attached to the furazan ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting three distinct signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 2.4 - 2.6Singlet3H-CH₃The methyl group is attached to an sp²-hybridized carbon of the electron-deficient furazan ring, leading to a downfield shift compared to a typical alkyl methyl group. The absence of adjacent protons results in a singlet.
~ 4.0 - 4.2Singlet2H-CH₂-The methylene protons are adjacent to the electron-withdrawing furazan ring and the nitrogen atom of the amino group, causing a significant downfield shift. The signal is expected to be a singlet due to the rapid exchange of the -NH₂ protons and no coupling to them.
~ 1.5 - 2.5 (broad)Singlet2H-NH₂The chemical shift of amine protons can vary significantly depending on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and rapid proton exchange.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show four signals, corresponding to the four unique carbon atoms in the molecule:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 10 - 15-CH₃The methyl carbon will appear in the typical aliphatic region, slightly downfield due to the attachment to the heterocyclic ring.
~ 35 - 45-CH₂-The methylene carbon is shifted downfield due to the influence of the adjacent nitrogen atom and the furazan ring.
~ 150 - 160C3 (ring)The carbon atom of the furazan ring attached to the aminomethyl group will be significantly deshielded due to the electronegativity of the adjacent oxygen and nitrogen atoms, and the substituent effect.
~ 155 - 165C4 (ring)The carbon atom of the furazan ring attached to the methyl group will also be highly deshielded, with its exact chemical shift influenced by the methyl substituent.

Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum will provide crucial information about the functional groups present in this compound.

Predicted Absorption (cm⁻¹)VibrationIntensityRationale
3400 - 3200N-H stretchMedium, two bandsCharacteristic of a primary amine (-NH₂), showing symmetric and asymmetric stretching modes.
3000 - 2850C-H stretchMediumAliphatic C-H stretching from the methyl and methylene groups.
1650 - 1550C=N stretchMedium to strongCharacteristic stretching vibrations of the C=N bonds within the 1,2,5-oxadiazole ring.
1620 - 1550N-H bendMediumScissoring vibration of the primary amine.
1450 - 1350C-H bendMediumBending vibrations of the methyl and methylene groups.
1300 - 1000C-N stretchMediumStretching vibration of the C-N bond in the aminomethyl group.
1100 - 900N-O stretchStrongCharacteristic stretching vibration of the N-O bond within the furazan ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its structure.

Predicted Mass Spectrum (Electron Impact - EI)
  • Molecular Ion (M⁺): A peak at m/z = 113 is expected, corresponding to the molecular weight of the compound (C₄H₇N₃O). The intensity of this peak might be moderate to low due to the potential for fragmentation.

  • Key Fragmentation Pathways:

    • Loss of NH₂: A fragment at m/z = 97 ([M-16]⁺) resulting from the loss of the amino radical.

    • Loss of CH₂NH₂: A significant fragment at m/z = 70 ([M-43]⁺) due to the cleavage of the C-C bond between the ring and the aminomethyl group, leading to the stable furazanylmethyl cation.

    • Ring Cleavage: Fragmentation of the 1,2,5-oxadiazole ring can lead to various smaller fragments. Common losses include NO, N₂O, and HCN. For example, a fragment corresponding to the loss of NO (m/z = 83) might be observed.

G cluster_workflow Spectroscopic Analysis Workflow Sample Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (Spectra and Values) NMR->Data IR->Data MS->Data Analysis Data Analysis and Structure Confirmation Data->Analysis

Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on solubility).

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by a sharp and symmetrical lock signal.

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

    • Process the acquired data (Fourier transform, phase correction, baseline correction, and integration for ¹H NMR).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the center of the ATR crystal.

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly after the measurement.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation (Electron Impact - EI):

    • Dissolve a small amount of the sample (typically <1 mg) in a volatile solvent (e.g., methanol or dichloromethane).

    • The method of sample introduction will depend on the instrument. For a direct insertion probe, a small amount of the solution is applied to the probe tip, and the solvent is allowed to evaporate. For GC-MS, the solution is injected into the gas chromatograph.

  • Instrument Setup and Data Acquisition:

    • Tune the mass spectrometer using a standard calibration compound (e.g., perfluorotributylamine - PFTBA).

    • Set the ionization mode to Electron Impact (EI) with a standard electron energy of 70 eV.

    • Set the mass range for scanning (e.g., m/z 30-300).

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum. The data system will generate a plot of relative abundance versus m/z.

    • Analyze the spectrum to identify the molecular ion peak and major fragment ions.

Conclusion: A Foundation for Future Research

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected NMR, IR, and MS data, grounded in fundamental principles and comparisons with analogous structures, offers a valuable resource for researchers working with this compound. By following the provided experimental protocols, scientists and drug development professionals can obtain high-quality data to unequivocally confirm the structure and purity of their synthesized material, thereby ensuring the integrity and reproducibility of their subsequent research endeavors.

A Senior Application Scientist's Guide to Determining the Organic Solvent Solubility Profile of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine for Drug Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the solubility of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine in organic solvents.

Foreword: The Imperative of Solubility Profiling in Early-Stage Drug Discovery

In the landscape of medicinal chemistry and drug development, the journey of a candidate molecule from a promising hit to a viable drug is fraught with challenges. Among the most critical physicochemical properties that dictate this trajectory is solubility. Poor solubility can lead to a cascade of issues, including inadequate bioavailability, erratic dose-response relationships, and significant formulation hurdles. The compound at the center of this guide, this compound, presents a unique structural motif—a substituted oxadiazole coupled with a primary amine. This combination of a heterocyclic system, known for its role in modulating metabolic stability and receptor binding, and a basic amine group, which is pivotal for aqueous solubility and salt formation, necessitates a thorough and early understanding of its behavior in various solvent systems.

Part 1: Physicochemical Characterization and Predictive Analysis

A molecule's structure is the primary determinant of its physical properties. Before embarking on empirical solubility testing, an in-silico analysis of this compound provides invaluable predictive insights into its likely behavior.

Molecular Structure and Functional Group Analysis
  • Structure: this compound

  • Key Features:

    • 1,2,5-Oxadiazole Ring (Furazan): This is an electron-deficient heterocyclic ring. The presence of two nitrogen and one oxygen atom makes it a polar moiety capable of participating in dipole-dipole interactions and acting as a weak hydrogen bond acceptor.

    • Methyl Group (-CH₃): A small, non-polar, lipophilic group that can slightly influence van der Waals interactions.

    • Methanamine Group (-CH₂NH₂): This primary amine is a key feature. It is a strong hydrogen bond donor and acceptor and is basic, with a predicted pKa for the conjugate acid being in the physiological range. This group will dominate the compound's interaction with protic solvents and its pH-dependent aqueous solubility.

Predicted Physicochemical Properties

While specific experimental data for this exact molecule is not widely published, we can utilize computational models to estimate key parameters that govern solubility.

ParameterPredicted ValueSignificance in Solubility
Molecular Weight 113.12 g/mol Low molecular weight generally favors solubility.
logP (Octanol-Water Partition Coefficient) ~0.5 - 1.5This positive value suggests a slight preference for lipophilic environments over water, indicating that while it will have some aqueous solubility (especially when protonated), it is likely to be soluble in a range of organic solvents.
Topological Polar Surface Area (TPSA) ~62 ŲA TPSA in this range is typical for orally bioavailable drugs. It indicates the molecule has significant polar character, driven by the oxadiazole and amine groups, which is crucial for interacting with polar solvents.
pKa (Conjugate Acid) ~7.5 - 8.5The basicity of the primary amine is a critical factor. In solvents capable of donating a proton, or in the presence of acidic excipients, the amine can be protonated, forming a salt and dramatically increasing solubility in polar media.

Part 2: Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone of solubility prediction. The dissolution process is governed by the Gibbs free energy change (ΔG = ΔH - TΔS), where a negative ΔG favors dissolution. This is achieved when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break the existing solute-solute (crystal lattice energy) and solvent-solvent interactions.

Solvent Classification and Interaction Potential

To build a comprehensive profile, we must test this compound in a curated panel of solvents representing different classes:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a hydrogen atom attached to an electronegative atom and can act as both hydrogen bond donors and acceptors. Given the primary amine and oxadiazole ring of our compound, strong hydrogen bonding interactions are expected, likely leading to high solubility.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, DMSO, DMF): These solvents possess a large dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. They are expected to effectively solvate the polar regions of the molecule, particularly the oxadiazole ring. High to moderate solubility is anticipated.

  • Non-Polar Aprotic Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and cannot form hydrogen bonds. They primarily interact through weak van der Waals forces. Due to the significant polarity of this compound, its solubility in these solvents is predicted to be very low. The energy required to break the strong intermolecular forces (hydrogen bonding and dipole-dipole) in the solid-state of the compound will not be compensated by the weak interactions with these solvents.

Visualizing Solute-Solvent Interactions

The following diagram illustrates the logical relationship between the compound's functional groups and different solvent classes.

G cluster_solute Solute: this compound cluster_solvents Solvent Classes Solute Compound (Polar, H-Bond Donor/Acceptor) Amine Primary Amine (-NH2) Strong H-Bond Donor/Acceptor Solute->Amine Oxadiazole Oxadiazole Ring Polar, H-Bond Acceptor Solute->Oxadiazole NonPolar Non-Polar (e.g., Hexane) Van der Waals Solute->NonPolar Weak Interaction (Poor Solubility) Protic Polar Protic (e.g., Methanol) H-Bond Donor/Acceptor Amine->Protic Strong Interaction (H-Bonding) Aprotic Polar Aprotic (e.g., Acetonitrile) H-Bond Acceptor Amine->Aprotic Good Interaction (H-Bonding) Oxadiazole->Protic Good Interaction (H-Bonding) Oxadiazole->Aprotic Moderate Interaction (Dipole-Dipole) G start Start step1 Step 1: Preparation Add excess solid compound to a known volume of solvent in a sealed vial. start->step1 step2 Step 2: Equilibration Incubate on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours. step1->step2 Ensure solid remains undissolved step3 Step 3: Phase Separation Centrifuge the vial to pellet the excess solid. step2->step3 step4 Step 4: Sampling Carefully withdraw an aliquot of the supernatant. step3->step4 step5 Step 5: Filtration Immediately filter the aliquot through a 0.22 µm syringe filter. step4->step5 Avoid disturbing the pellet step6 Step 6: Dilution Accurately dilute the filtrate with a suitable mobile phase to fall within the calibration curve range. step5->step6 step7 Step 7: Quantification Analyze the diluted sample by a validated HPLC method. step6->step7 step8 Step 8: Calculation Calculate the original concentration (solubility) in mg/mL or mol/L. step7->step8 end_node End step8->end_node

The Stability and Degradation of 1,2,5-Oxadiazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendant Role of the 1,2,5-Oxadiazole Core in Modern Drug Discovery

The 1,2,5-oxadiazole, or furazan, ring system, alongside its N-oxide counterpart, the furoxan, has emerged as a privileged scaffold in contemporary medicinal chemistry.[1][2] These five-membered nitrogen-containing heterocycles are increasingly incorporated into novel therapeutic agents due to their unique physicochemical properties and diverse pharmacological activities.[1][2] Notably, the furoxan scaffold is a well-established nitric oxide (NO) donor, a critical signaling molecule in various physiological processes.[1][3] The ability of these compounds to release NO under physiological conditions has led to their investigation in a wide range of therapeutic areas, including cardiovascular diseases and oncology.[1]

However, the successful development of any drug candidate hinges on a thorough understanding of its stability profile. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic byproducts, and altered bioavailability. This guide provides a comprehensive technical overview of the stability and degradation of 1,2,5-oxadiazole derivatives, offering insights for researchers, scientists, and drug development professionals to navigate the challenges associated with this promising class of compounds.

Pillars of Stability: Understanding the Intrinsic Properties of the 1,2,5-Oxadiazole Ring

The inherent stability of the 1,2,5-oxadiazole ring is a key factor in its utility as a pharmacophore. Theoretical calculations of Gibbs free energy suggest that the 1,2,5-oxadiazole isomer is less stable than its 1,3,4- and 1,2,4- counterparts, which are more frequently encountered in medicinal chemistry. This suggests a higher intrinsic reactivity for the furazan ring system.

The N-oxide moiety in furoxans generally imparts greater stability compared to the parent furazan ring. Furoxans are noted for their high stability under ambient conditions and across a range of acid-base environments. However, the presence of the N-oxide can also introduce unique degradation pathways.

Degradation Pathways: A Mechanistic Exploration

The degradation of 1,2,5-oxadiazole derivatives can be broadly categorized into three main pathways: thermal, hydrolytic, and photolytic degradation. A comprehensive understanding of these pathways is essential for designing stable drug formulations and defining appropriate storage conditions.

Thermal Degradation: Unraveling at Elevated Temperatures

Thermal stress can induce the decomposition of the 1,2,5-oxadiazole ring, particularly in derivatives designed as energetic materials. The primary mechanisms of thermal degradation involve the cleavage of the heterocyclic ring.[4]

Two principal ring-opening pathways have been identified:

  • O-N Bond Cleavage: Homolytic cleavage of the weak N-O bond within the furazan or furoxan ring is a common initiation step in the thermal decomposition cascade.

  • C-C Bond Cleavage: The rupture of the C-C bond between the two ring carbons can also lead to ring opening and subsequent fragmentation.

For instance, studies on the thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan (BAFF) have shown that the process is exothermic, with gaseous products including CO₂, NO₂, and N₂O being formed. Kinetic studies of N-propargyl derivatives of furazanoazepines have determined the rate constants for their thermal decomposition, providing valuable data for predicting their stability at different temperatures.[5]

The following diagram illustrates the primary initiation steps in the thermal degradation of a generic 1,2,5-oxadiazole derivative.

Caption: Primary thermal degradation initiation pathways.

Hydrolytic Degradation: The Role of pH and Nucleophilic Attack

While 1,2,5-oxadiazole derivatives are generally considered to possess good hydrolytic stability, they are not entirely immune to degradation in aqueous environments, particularly under forcing acidic or basic conditions. The susceptibility to hydrolysis is significantly influenced by the nature of the substituents on the oxadiazole ring.

Although specific mechanistic studies on the hydrolysis of 1,2,5-oxadiazoles are limited in publicly available literature, we can infer potential pathways based on the well-documented degradation of other oxadiazole isomers, such as the 1,2,4- and 1,3,4-oxadiazoles.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of a ring nitrogen atom can activate the ring towards nucleophilic attack by water. This can lead to ring opening and the formation of various degradation products.

  • Base-Catalyzed Hydrolysis: In alkaline media, direct nucleophilic attack of a hydroxide ion on a ring carbon atom can initiate ring cleavage.

The following diagram illustrates a plausible mechanism for the hydrolytic degradation of a 1,2,5-oxadiazole derivative, drawing parallels with the degradation of other oxadiazole isomers.

Hydrolytic_Degradation cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 1,2,5-Oxadiazole A2 Protonated Intermediate A1->A2 + H+ A3 Ring-Opened Intermediate A2->A3 + H2O (Nucleophilic Attack) A4 Degradation Products A3->A4 B1 1,2,5-Oxadiazole B2 Ring-Opened Intermediate B1->B2 + OH- (Nucleophilic Attack) B3 Degradation Products B2->B3

Caption: Plausible hydrolytic degradation pathways.

Photolytic Degradation: Instability in the Presence of Light

Exposure to light, particularly in the ultraviolet (UV) region, can trigger the degradation of 1,2,5-oxadiazole derivatives. Photodegradation often proceeds through the formation of excited states, which can then undergo various reactions, including ring cleavage and rearrangement.

Studies on the photodegradation of 3,3′-diamino-4,4′-azoxyfurazan (DAAF) have identified several intermediates, suggesting a degradation pathway that involves the breakdown of the amino and azoxy functionalities. The furazan ring itself can also be susceptible to photochemical ring cleavage.

Factors Influencing the Stability of 1,2,5-Oxadiazole Derivatives

The stability of a 1,2,5-oxadiazole derivative is not solely determined by the core heterocyclic ring but is also significantly influenced by a variety of internal and external factors.

  • Substituent Effects: The electronic nature of the substituents on the oxadiazole ring plays a crucial role in its stability. Electron-withdrawing groups can increase the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack and, consequently, hydrolysis. Conversely, electron-donating groups may enhance the stability of the ring.

  • pH of the Medium: As discussed in the context of hydrolytic degradation, the pH of the surrounding environment is a critical factor. Many oxadiazole-containing compounds exhibit a pH-dependent stability profile, often being most stable in a specific pH range.

  • Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including degradation. Therefore, controlling the storage temperature is paramount for maintaining the stability of these compounds.

  • Light Exposure: As demonstrated by photolytic degradation studies, protection from light, especially UV radiation, is often necessary to prevent the degradation of photosensitive 1,2,5-oxadiazole derivatives.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of these compounds, particularly those with susceptible functional groups.

Case Studies: Stability of 1,2,5-Oxadiazole Derivatives in Drug Development

Examining the stability of specific drug candidates containing the 1,2,5-oxadiazole moiety provides valuable real-world context.

  • Tirasemtiv: This fast skeletal muscle troponin activator, which was investigated for the treatment of amyotrophic lateral sclerosis (ALS), contains a 1,2,5-oxadiazole ring.[6][7][8][9][10] While detailed public information on its degradation pathways is scarce, its development involved extensive characterization of its metabolic stability.[6]

  • Zibotentan: An endothelin A receptor antagonist studied for various cancers and more recently for chronic kidney disease, zibotentan also features a 1,2,5-oxadiazole core.[11][12][13][14] Its metabolism is primarily mediated by CYP3A4, and its clearance is influenced by both metabolism and renal excretion.[11]

Experimental Protocols for Stability Assessment: A Practical Guide

A robust assessment of the stability of 1,2,5-oxadiazole derivatives is a critical component of the drug development process. Forced degradation studies are intentionally designed to accelerate the degradation of a drug substance to identify likely degradation products and establish stability-indicating analytical methods.

Forced Degradation Workflow

A typical forced degradation study involves subjecting the drug substance to a variety of stress conditions, including:

  • Acidic and Basic Hydrolysis: Treatment with strong acids (e.g., 0.1 M HCl) and strong bases (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 60-80°C).

  • Photostability: Exposing the drug substance to a controlled source of UV and visible light.

The following diagram outlines a typical experimental workflow for a forced degradation study.

Forced_Degradation_Workflow Start Drug Substance (1,2,5-Oxadiazole Derivative) Stress Stress Conditions Start->Stress Analysis Analytical Testing (e.g., HPLC-MS) Stress->Analysis ID Identification of Degradation Products Analysis->ID Method Development of Stability-Indicating Method Analysis->Method Pathway Elucidation of Degradation Pathways ID->Pathway

Caption: Forced degradation study workflow.

Analytical Techniques for Monitoring Degradation

A suite of analytical techniques is employed to monitor the degradation of 1,2,5-oxadiazole derivatives and characterize the resulting degradants.

Analytical TechniqueApplication in Degradation Studies
High-Performance Liquid Chromatography (HPLC) The primary technique for separating the parent drug from its degradation products and quantifying the extent of degradation. Stability-indicating HPLC methods are developed and validated for this purpose.
Mass Spectrometry (MS) Coupled with HPLC (LC-MS), MS is indispensable for the identification and structural elucidation of degradation products by providing molecular weight and fragmentation information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Used for the definitive structural confirmation of isolated degradation products.
Fourier-Transform Infrared (FTIR) Spectroscopy Can provide information about changes in functional groups during degradation.
Differential Scanning Calorimetry (DSC) A thermal analysis technique used to study the thermal stability and decomposition kinetics of solid-state samples.

Conclusion: Navigating the Stability Challenges of a Promising Scaffold

The 1,2,5-oxadiazole ring system holds immense promise for the development of novel therapeutics. However, a comprehensive understanding of the stability and degradation of these derivatives is paramount for their successful translation from the laboratory to the clinic. By elucidating the mechanisms of thermal, hydrolytic, and photolytic degradation, and by systematically evaluating the factors that influence stability, researchers can develop robust formulations and analytical methods to ensure the quality, safety, and efficacy of these innovative drug candidates. This guide provides a foundational framework for these critical investigations, empowering drug development professionals to harness the full potential of the 1,2,5-oxadiazole scaffold.

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxadiazole Core in Medicinal Chemistry

Oxadiazoles, five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, represent a cornerstone in modern medicinal chemistry.[1][2][3][4] Their inherent chemical stability and ability to act as bioisosteres for ester and amide functionalities make them privileged structures in drug design.[2] This guide provides an in-depth exploration of the diverse biological activities of oxadiazole derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. The four isomers of oxadiazole (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole) each offer a unique spatial arrangement of heteroatoms, influencing their physicochemical properties and biological target interactions.[4] Among these, the 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers have been most extensively investigated for their therapeutic potential.[4][5]

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview to inform and guide future research in this exciting field.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Oxadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting a wide range of cytotoxic and antiproliferative activities against various cancer cell lines.[6][7][8] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.[6][7]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of oxadiazoles are attributed to their ability to interfere with multiple cellular processes, including:

  • Enzyme Inhibition: A significant number of oxadiazole-based compounds exert their anticancer effects by targeting enzymes vital for cancer cell proliferation.[6] These include thymidylate synthase, histone deacetylases (HDACs), topoisomerase II, and telomerase.[6] For example, certain 1,3,4-oxadiazole derivatives have shown potent inhibitory activity against thymidine phosphorylase, an enzyme involved in pyrimidine metabolism and often overexpressed in solid tumors.[6]

  • Signaling Pathway Modulation: Aberrant signaling pathways are a hallmark of cancer. Oxadiazole compounds have been shown to modulate critical pathways such as NF-κB, which plays a central role in inflammation, cell survival, and proliferation.[9] Some novel 1,3,4-oxadiazoles have demonstrated the ability to mitigate the proliferation of hepatocellular carcinoma (HCC) cells by targeting the NF-κB signaling pathway.[9]

  • Induction of Apoptosis: Many oxadiazole derivatives induce programmed cell death, or apoptosis, in cancer cells.[10] This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic process.[10] Studies have shown that certain N-(benzothiazol-2-yl)-2-[(5-substituted-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives are potent inducers of apoptosis.[10]

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the oxadiazole ring plays a crucial role in determining the anticancer potency and selectivity. For instance, in a series of 1,3,4-oxadiazole derivatives, the nature and position of substituents on the phenyl rings attached to the core have been shown to significantly influence their antiproliferative effects across different tumor cell lines.[7] The presence of electron-donating groups has been found to enhance activity in some cases, while electron-withdrawing groups were beneficial in others, highlighting the complex interplay between structure and activity.[4]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected oxadiazole derivatives against various human cancer cell lines.

Compound IDOxadiazole IsomerCancer Cell LineIC50 (µM)Reference
Compound 1 1,3,4-OxadiazoleMCF-7 (Breast)5.897 ± 0.258[7]
Compound 28 1,3,4-OxadiazoleA549 (Lung)4.13[7]
Compound 29 1,3,4-OxadiazoleA549 (Lung)4.11[7]
CMO 1,3,4-OxadiazoleHCCLM3 (Liver)27.5[9]
Compound 4h 1,3,4-OxadiazoleA549 (Lung)<0.14[10]
Compound 4g 1,3,4-OxadiazoleC6 (Glioblastoma)8.16[10]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11][12]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the oxadiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a further 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation1 24h Incubation (37°C, 5% CO2) cell_seeding->incubation1 compound_treatment Compound Treatment (Serial Dilutions) incubation1->compound_treatment incubation2 24-72h Incubation compound_treatment->incubation2 mtt_addition MTT Addition (5 mg/mL) incubation2->mtt_addition incubation3 2-4h Incubation mtt_addition->incubation3 solubilization Formazan Solubilization incubation3->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance analysis Data Analysis (IC50 Calculation) absorbance->analysis end End analysis->end

Caption: Workflow of the in vitro MTT cytotoxicity assay.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant microbial strains presents a significant global health threat, necessitating the discovery of novel antimicrobial agents.[13] Oxadiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[13][14][15]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial action of oxadiazoles is often attributed to their ability to inhibit essential microbial processes. A notable mechanism is the impairment of cell wall biosynthesis.[16][17] A class of oxadiazole antibiotics was discovered through in silico docking against a penicillin-binding protein (PBP), a key enzyme in bacterial cell wall synthesis.[16] These compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[16][17]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of oxadiazole compounds is highly dependent on their structural features. In the anti-MRSA oxadiazole class, modifications at the 5-position of the 1,2,4-oxadiazole ring were extensively explored, revealing that certain substituents significantly enhance antibacterial activity.[16] For example, 5-(1H-indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole was found to be efficacious in a mouse model of MRSA infection.[16]

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected oxadiazole compounds against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Oxadiazole 72c S. aureus (MRSA)0.5 - 4[17]
Antibiotic 75b S. aureus (MRSA)≤ 8[16]
Compound 43 S. aureus0.15[18]
Compound 43 E. coli0.05[18]
Compound 43 C. albicans12.5[18]
Experimental Protocol: Antimicrobial Susceptibility Testing by Broth Microdilution

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20]

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Prepare Inoculum: From a pure culture of the test microorganism, prepare a standardized inoculum suspension (e.g., 0.5 McFarland standard).

  • Prepare Compound Dilutions: Perform serial twofold dilutions of the oxadiazole compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 35-37°C) for 16-20 hours.

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Standardized Inoculum start->prep_inoculum inoculation Inoculate Microtiter Plate prep_inoculum->inoculation prep_dilutions Prepare Serial Dilutions of Compound prep_dilutions->inoculation incubation Incubate Plate (16-20h) inoculation->incubation read_mic Determine MIC (Lowest concentration with no growth) incubation->read_mic end End read_mic->end

Caption: Workflow for antimicrobial susceptibility testing by broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Oxadiazole derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[21][22]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of oxadiazoles are believed to be mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response. It is postulated that they may act by inhibiting the biosynthesis of prostaglandins, which are potent inflammatory mediators.[21] Some studies suggest a dual inhibition of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which could lead to a better safety profile with reduced gastric ulceration.[22] Additionally, the ability of some oxadiazoles to inhibit the LPS-TLR4-NF-κB signaling pathway has been proposed as a potential anti-inflammatory mechanism.[23]

In Vivo Evaluation of Anti-inflammatory Activity

Several in vivo animal models are employed to assess the anti-inflammatory potential of novel compounds.[24][25][26]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for evaluating acute inflammation.[27]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a local inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups (n=6): a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the oxadiazole compound.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Proinflammatory_Cytokines Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Oxadiazole Oxadiazole Compound Oxadiazole->NFkB_pathway Inhibition

Caption: Proposed anti-inflammatory mechanism of oxadiazole compounds.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several oxadiazole derivatives have shown promising anticonvulsant activity in preclinical models, suggesting their potential as novel antiepileptic drugs.[28][29][30]

Mechanism of Action: Enhancing GABAergic Neurotransmission

A key mechanism underlying the anticonvulsant effect of some oxadiazoles is their interaction with the GABAergic system.[28] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. By potentiating GABAergic transmission, these compounds can reduce neuronal hyperexcitability and suppress seizures.[28] Some 1,3,4-oxadiazole derivatives have shown potent binding affinity for the GABA-A receptor, suggesting this as a primary target.[31]

In Vivo Evaluation of Anticonvulsant Activity

Two commonly used animal models for screening anticonvulsant drugs are the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test.[28][29]

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice

This model is used to identify compounds that can protect against generalized seizures.

Principle: The chemoconvulsant pentylenetetrazole (PTZ) induces clonic seizures by acting as a non-competitive antagonist of the GABA-A receptor. The ability of a test compound to prevent or delay the onset of these seizures indicates its anticonvulsant potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Swiss albino mice (20-25g) to the laboratory environment.

  • Grouping: Divide the mice into groups (n=8): a control group (vehicle), a standard drug group (e.g., diazepam), and test groups receiving different doses of the oxadiazole compound.

  • Compound Administration: Administer the test compounds and the standard drug intraperitoneally 30-60 minutes before PTZ injection.

  • Induction of Seizures: Inject a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) to each mouse.

  • Observation: Observe the mice for the onset of clonic convulsions for a period of 30 minutes.

  • Data Analysis: Record the number of animals protected from seizures in each group and calculate the percentage of protection. The ED50 (the dose that protects 50% of the animals) can also be determined.

Conclusion and Future Perspectives

The oxadiazole scaffold continues to be a highly versatile and valuable platform in the quest for novel therapeutic agents. The extensive research into their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities has yielded numerous promising lead compounds. The future of oxadiazole research lies in the rational design of new derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. A deeper understanding of their mechanisms of action at the molecular level, facilitated by advanced computational and experimental techniques, will be crucial for translating these promising compounds into clinically effective drugs. The integration of structure-based drug design, combinatorial chemistry, and high-throughput screening will undoubtedly accelerate the discovery of the next generation of oxadiazole-based therapeutics.

References

discovery and history of 4-methyl-1,2,5-oxadiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 4-Methyl-1,2,5-Oxadiazole Derivatives

Abstract

The 1,2,5-oxadiazole (furazan) ring is a five-membered heterocycle that has transitioned from a chemical curiosity to a privileged scaffold in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for common functional groups have cemented its role in drug design. This guide provides a comprehensive overview of the discovery and history of a key subclass: the 4-methyl-1,2,5-oxadiazole derivatives. We will explore the foundational synthesis of the parent ring system, the evolution of synthetic methodologies, and the critical applications that drive contemporary interest in these molecules, with a particular focus on the causality behind experimental design and the practical considerations for laboratory and process scale-up.

The 1,2,5-Oxadiazole Scaffold: A Historical Perspective

The history of the 1,2,5-oxadiazole ring system dates back to the late 19th century.[1] The trivial name "furazan," originally proposed by L. Wolff, was widely used before being replaced by the systematic IUPAC nomenclature.[1] Oxadiazoles are a class of five-membered heterocyclic aromatic compounds containing one oxygen and two nitrogen atoms.[2] Depending on the position of the heteroatoms, four primary isomers exist: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole.[3][4][5]

The 1,2,5-oxadiazole isomer, the focus of this guide, possesses a unique combination of stability and reactivity that makes it a valuable component in applied chemistry. These derivatives have found diverse applications as pharmaceuticals, propellants, and analytical reagents.[1] While there is no single toxicity profile associated with the core, the incorporation of certain functionalities (e.g., nitro, azido) can render them highly energetic, a critical consideration for handling and synthesis.[1]

Core Synthetic Methodologies: From Dioximes to Oxadiazoles

The inherent stability of the 1,2,5-oxadiazole ring allows for a variety of synthetic approaches.[1] However, the most robust and widely utilized method for constructing the monocyclic furazan core is the cyclodehydration of 1,2-dione dioximes (also known as glyoximes).[6]

The Dioxime Cyclodehydration Route: The Causality of Choice

The prevalence of this method is rooted in its reliability and the accessibility of the starting materials. 1,2-diones can be readily converted to their corresponding dioximes via reaction with hydroxylamine. The subsequent ring-closure is an intramolecular dehydration reaction, which can be promoted by various reagents. The choice of dehydrating agent is critical; while agents like thionyl chloride are effective, they can sometimes promote Beckmann rearrangement, leading to 1,2,4-oxadiazole byproducts.[1] For this reason, heating with milder reagents like succinic anhydride or simply silica gel is often preferred to ensure high fidelity cyclization to the desired 1,2,5-oxadiazole isomer.

Below is a generalized workflow for this fundamental transformation.

G cluster_start Starting Materials Dione 1,2-Dione (e.g., Butane-2,3-dione) Dioxime 1,2-Dione Dioxime (Glyoxime) Dione->Dioxime Oximation Hydroxylamine Hydroxylamine (2 eq.) Hydroxylamine->Dioxime Oxadiazole 3,4-Disubstituted 1,2,5-Oxadiazole Dioxime->Oxadiazole Intramolecular Cyclodehydration DehydratingAgent Dehydrating Agent (e.g., Heat, SOCl₂, Anhydride) DehydratingAgent->Oxadiazole

Caption: General synthesis of 1,2,5-oxadiazoles via dioxime cyclodehydration.

The Emergence of 4-Methyl-1,2,5-Oxadiazole Derivatives

While the parent ring system is over a century old, the intensive study of specific derivatives is a more recent phenomenon, largely driven by the demands of the pharmaceutical industry. The 4-methyl-1,2,5-oxadiazole scaffold provides a simple, small, and synthetically accessible building block that can be further functionalized.

A prime example of its contemporary relevance is the large-scale synthesis of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid . This compound serves as a crucial intermediate for more complex active pharmaceutical ingredients (APIs). The development of a multi-kilogram scale synthesis underscores its industrial importance and the challenges associated with its production.

Field-Proven Protocol: Multi-Kilo Synthesis of a Key 4-Methyl Intermediate

The following protocol is synthesized from a peer-reviewed, safety-guided process development for manufacturing 4-methyl-1,2,5-oxadiazole-3-carboxylic acid. This workflow highlights the practical solutions required to manage reaction efficiency and safety at scale.

Workflow Overview:

  • Step 1: Oximation. Not detailed in the process scale-up but is a standard prerequisite to form the dioxime starting material.

  • Step 2: Flow Cyclization. (2E,3E)-butane-2,3-dione dioxime is cyclized using a base in a continuous flow reactor. Causality: A flow process is chosen to precisely control temperature and residence time. This maximizes conversion while minimizing the formation of hydrolysis byproducts. It also significantly enhances safety by limiting the volume of potentially energetic material reacting at any given moment.

  • Step 3: Extractive Work-up. The product from the flow reaction, 3,4-dimethyl-1,2,5-oxadiazole, is isolated via extraction rather than distillation. Causality: Distillation of low molecular weight oxadiazoles can be hazardous due to their energetic nature. Extraction is a safer, more manageable alternative for large-scale isolation.

  • Step 4: Selective Oxidation. One of the methyl groups is selectively oxidized to a carboxylic acid using potassium permanganate (KMnO₄). Causality: Portion-wise addition of the oxidant and dilution are employed to manage the highly exothermic nature of the reaction, preventing thermal runaway.

  • Step 5: Salt Formation and Isolation. The final product is isolated as an N-methylmorpholine (NMM) salt. Causality: The free carboxylic acid is potentially explosive. Converting it to a salt provides a more stable, solid form that is safer to handle, store, and transport.

G A Butane-2,3-dione Dioxime B Flow Reactor (Base, Temp Control, Controlled Residence Time) A->B Cyclization C 3,4-Dimethyl-1,2,5-oxadiazole (in solution) B->C Extractive Work-up (Safety: Avoids Distillation) D Selective Oxidation (Portion-wise KMnO₄, Dilution for Exotherm Control) C->D E 4-Methyl-1,2,5-oxadiazole- 3-carboxylic Acid D->E F Salt Formation (N-Methylmorpholine) E->F G Final Product (NMM Salt) (Safe Handling Form) F->G Isolation

Caption: Safety-guided workflow for the scale-up synthesis of a key intermediate.

Structural Characterization

Unambiguous identification of 4-methyl-1,2,5-oxadiazole derivatives relies on standard spectroscopic techniques. Based on published data for a related derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, we can infer the expected spectral characteristics.[7]

Technique Feature Expected Chemical Shift / Signal Rationale
¹H NMR Methyl Protons (-CH₃)~2.1-2.5 ppm (singlet)Protons on a methyl group attached to an sp² carbon of a heterocycle.
¹³C NMR Oxadiazole Ring Carbons~144-154 ppmThe electron-deficient nature of the ring deshields the carbon atoms, shifting them significantly downfield.
¹³C NMR Methyl Carbon (-CH₃)~12-22 ppmTypical chemical shift for an sp³ hybridized methyl carbon.
IR Spec. C=N Stretch~1640-1650 cm⁻¹Characteristic stretching vibration for the carbon-nitrogen double bonds within the heterocyclic ring.
HRMS Molecular Ion Peak[M+H]⁺ or [M]⁺High-resolution mass spectrometry provides the exact mass, confirming the elemental composition.
Table 1: Expected Spectroscopic Data for 4-Methyl-1,2,5-Oxadiazole Derivatives. Data inferred from related structures.[7][8]

Applications in Drug Discovery and Development

The interest in 1,2,5-oxadiazoles in drug development is not arbitrary; it is based on sound principles of medicinal chemistry. The ring serves as a valuable pharmacophore, exhibiting a wide range of biological activities, including roles as carbonic anhydrase inhibitors, antibacterial agents, vasodilators, and anticancer agents.[6][9]

Bioisosterism: A Pillar of Design

One of the most powerful applications of the 1,2,5-oxadiazole ring is its function as a bioisostere . It can effectively mimic the steric and electronic properties of esters and amides, which are common in bioactive molecules but are often susceptible to hydrolysis by metabolic enzymes (esterases and amidases).[4] Replacing these labile groups with a stable oxadiazole ring can dramatically improve a drug candidate's metabolic stability and pharmacokinetic profile without sacrificing its ability to bind to its biological target.

G cluster_Labile Metabolically Labile Groups cluster_Stable Stable Bioisostere Amide Amide (Susceptible to Amidases) Replacement Bioisosteric Replacement Improves Pharmacokinetics Amide->Replacement Ester Ester (Susceptible to Esterases) Ester->Replacement Oxadiazole 1,2,5-Oxadiazole (Resistant to Hydrolysis) Replacement->Oxadiazole

Caption: The 1,2,5-oxadiazole ring as a stable bioisostere for amide and ester groups.

Nitric Oxide (NO) Donation

The N-oxide counterparts of 1,2,5-oxadiazoles, known as furoxans, are particularly noteworthy. The furoxan scaffold can release nitric oxide (NO) under physiological conditions.[9] This property is highly valuable in cardiovascular drug discovery, as NO is a critical signaling molecule involved in vasodilation and other key biological processes. Constructing hybrid molecules that couple a known pharmacophore to a furoxan ring is a validated strategy for developing novel NO-donating drugs.[9]

Safety Imperatives: The Energetic Nature of Oxadiazoles

A recurring and critical theme in the chemistry of 1,2,5-oxadiazoles is their high energy content. Low molecular weight derivatives, particularly those bearing nitro or azido groups, can be explosive.[1] This property necessitates extreme caution and thorough safety testing, especially during process development and scale-up. As demonstrated in the industrial protocol (Section 3.1), key safety strategies include:

  • Avoiding Distillation: Preferring extraction or crystallization for purification.

  • Controlling Exotherms: Using techniques like portion-wise addition, high dilution, and efficient cooling.

  • Utilizing Flow Chemistry: Minimizing the quantity of hazardous material at any point in time.

  • Isolating as Salts: Converting potentially unstable final products into more stable salt forms for handling and storage.

Conclusion

The journey of 4-methyl-1,2,5-oxadiazole derivatives from a niche heterocyclic structure to a valuable tool in drug discovery is a testament to the synergy between fundamental organic synthesis and applied medicinal chemistry. The historical development of synthetic routes, centered on the cyclodehydration of dioximes, has paved the way for modern, safety-conscious manufacturing processes. For researchers and drug developers, the 4-methyl-1,2,5-oxadiazole scaffold offers a potent combination of metabolic stability, synthetic tractability, and diverse pharmacological potential. Understanding its history, synthesis, and inherent properties is essential for harnessing its full potential in the development of next-generation therapeutics.

References

Methodological & Application

Application Note: A Two-Step Synthesis of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine from Nitrile Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine, a valuable heterocyclic building block for drug discovery and materials science. The described synthetic pathway is a robust two-step process commencing from nitrile-containing precursors. The first part details the construction of the key intermediate, 4-Methyl-1,2,5-oxadiazole-3-carbonitrile, through the cyclization of an appropriate amidoxime precursor. The second part presents a detailed protocol for the selective reduction of the nitrile functionality to the target primary amine. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into experimental causality, detailed step-by-step protocols, and critical safety considerations.

Introduction

The 1,2,5-oxadiazole (furazan) ring system is a prominent scaffold in medicinal chemistry, prized for its unique electronic properties and its role as a bioisostere for ester and amide groups.[1][2] Compounds incorporating this heterocycle exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer effects.[1][3] this compound, in particular, serves as a versatile intermediate, providing a primary amine handle for further elaboration into more complex molecular architectures.

This document outlines a logical and efficient synthetic route starting from readily accessible nitrile precursors. The strategy involves two key transformations:

  • Formation of the 1,2,5-Oxadiazole Ring: Construction of the core heterocyclic structure to yield the stable intermediate, 4-Methyl-1,2,5-oxadiazole-3-carbonitrile.

  • Nitrile Group Reduction: Conversion of the cyano group on the oxadiazole ring into the desired aminomethyl functionality.

This guide emphasizes the rationale behind procedural choices, ensuring that the protocols are not merely prescriptive but also instructive.

Overall Synthetic Scheme

The synthetic pathway is summarized in the workflow diagram below. The process begins with the formation of the furazan ring, followed by a reduction step to yield the final product.

G cluster_0 Part 1: Ring Formation cluster_1 Part 2: Reduction Start 2,3-Butanedione + Hydroxylamine + Cyanide Source Intermediate 4-Methyl-1,2,5-oxadiazole-3-carbonitrile Start->Intermediate Cyclization/ Dehydration Reduction Catalytic Hydrogenation (e.g., Raney Ni, H₂) Intermediate->Reduction Final_Product This compound Reduction->Final_Product caption Overall Synthetic Workflow.

Caption: Overall Synthetic Workflow.

Part 1: Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carbonitrile (Intermediate I)

Principle and Rationale

The formation of the 1,2,5-oxadiazole (furazan) ring is most commonly achieved through the dehydration and cyclization of dioxime precursors. A well-established method involves the reaction of a 1,2-dione with hydroxylamine to form a glyoxime, which can then be further manipulated and cyclized. For the synthesis of the asymmetrically substituted 4-Methyl-1,2,5-oxadiazole-3-carbonitrile, a plausible route involves the reaction of diaminoglyoxime with 2,3-butanedione. However, a more direct and modern approach, presented here, involves the construction from a cyano-containing precursor which undergoes nitrosation and subsequent reaction with hydroxylamine.[4] This method provides a direct pathway to the required intermediate.

The mechanism involves the formation of a key dioxime intermediate which, upon heating in the presence of a dehydrating agent or a base, undergoes cyclization to form the stable aromatic furazan ring.

G A α-cyano ketone (precursor) B Treatment with NaNO₂ / Acid A->B C α-oximino-nitrile B->C D Reaction with Hydroxylamine (NH₂OH) C->D E Amidoxime Intermediate D->E F Base-catalyzed Dehydration & Cyclization E->F G 1,2,5-Oxadiazole Ring F->G caption General Mechanism for Furazan Ring Formation.

Caption: General Mechanism for Furazan Ring Formation.

Detailed Protocol 1: Synthesis of Intermediate I

This protocol is an adapted procedure based on established methods for synthesizing substituted furazans.[4][5]

Materials and Reagents:

  • Ethyl 2-cyano-3-oxobutanoate

  • Sodium nitrite (NaNO₂)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol (EtOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Oximation: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve ethyl 2-cyano-3-oxobutanoate (1.0 eq) in 100 mL of aqueous ethanol (50%). Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, slowly add concentrated HCl (1.2 eq) dropwise while maintaining the temperature below 5 °C. Stir the reaction mixture for 4 hours at this temperature. The formation of the oxime intermediate can be monitored by TLC.

  • Amidoxime Formation & Cyclization: In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (2.5 eq) and sodium hydroxide (2.5 eq) in 50 mL of water, cooled to 10 °C.

  • Slowly add the hydroxylamine solution to the reaction mixture from step 3.

  • Allow the mixture to warm to room temperature and then heat to reflux (approx. 80-90 °C) for 6-8 hours. The cyclization process results in the formation of the furazan ring.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product into diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane:ethyl acetate gradient to yield 4-Methyl-1,2,5-oxadiazole-3-carbonitrile as a solid or oil.

Characterization of Intermediate I

The following table summarizes the expected analytical data for the synthesized intermediate.

Analysis Expected Data
Appearance Colorless to pale yellow solid/oil
Molecular Formula C₄H₃N₃O
Molecular Weight 109.09 g/mol
¹H NMR (CDCl₃) δ ~2.6 ppm (s, 3H, -CH₃)
¹³C NMR (CDCl₃) δ ~11.0 ppm (-CH₃), ~110 ppm (-CN), ~145 ppm (C-CN), ~158 ppm (C-CH₃)
IR (KBr, cm⁻¹) ~2240 (C≡N stretch), ~1640 (C=N stretch), ~1450 (C-H bend)
Mass Spec (EI) m/z 109 [M]⁺

Part 2: Reduction to this compound

Principle and Rationale

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Several methods are available, but the two most common are catalytic hydrogenation and reduction with metal hydrides.

  • Catalytic Hydrogenation: This method typically employs catalysts like Raney Nickel (Raney Ni), Pd/C, or PtO₂ under a hydrogen atmosphere. It is often considered a "cleaner" method as it avoids stoichiometric metal waste. Raney Ni is particularly effective for nitrile reduction and is chosen for this protocol due to its high activity and relatively lower cost.

  • Metal Hydride Reduction: Strong hydrides like Lithium Aluminum Hydride (LiAlH₄) are highly effective but non-selective and require strictly anhydrous conditions and a careful quenching procedure. Borane (BH₃·THF) offers a milder alternative.

Catalytic hydrogenation is selected for this protocol as it is generally high-yielding and the work-up is straightforward, provided the oxadiazole ring is stable to the conditions, which is expected.

Detailed Protocol 2: Reduction of Intermediate I

CAUTION: Hydrogenations should be performed in a well-ventilated fume hood using appropriate safety equipment. Raney Ni is pyrophoric when dry and must be handled as a slurry.

Materials and Reagents:

  • 4-Methyl-1,2,5-oxadiazole-3-carbonitrile (Intermediate I)

  • Raney Nickel (50% slurry in water)

  • Ethanol (EtOH), anhydrous

  • Ammonia (7N solution in Methanol)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Catalyst Preparation: In a hydrogenation flask (e.g., a Parr shaker vessel), carefully wash the Raney Ni slurry (approx. 10-15% by weight of the nitrile) with anhydrous ethanol (3 x 20 mL) to remove water.

  • Reaction Setup: To the flask containing the washed catalyst, add a solution of 4-Methyl-1,2,5-oxadiazole-3-carbonitrile (1.0 eq) in anhydrous ethanol (50 mL). Add a small amount of 7N methanolic ammonia (approx. 5-10 mol%) to the reaction mixture. This is a critical step to suppress the formation of secondary amine byproducts.

  • Hydrogenation: Seal the reaction vessel, purge it with nitrogen, and then introduce hydrogen gas to a pressure of 50-60 psi (approx. 4 atm).

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the cessation of hydrogen uptake or by TLC/GC-MS analysis of aliquots. The reaction is typically complete within 4-12 hours.

  • Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Ni catalyst. CAUTION: Do not allow the filter cake to dry. Immediately quench the catalyst on the Celite pad with plenty of water.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The resulting amine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt. To form the salt, dissolve the crude amine in diethyl ether and bubble dry HCl gas through the solution until precipitation is complete. Collect the solid by filtration and wash with cold ether.

Characterization of Final Product

Analysis Expected Data
Appearance Colorless oil or a white solid (as HCl salt)
Molecular Formula C₄H₇N₃O
Molecular Weight 113.12 g/mol
¹H NMR (D₂O, HCl salt) δ ~2.5 ppm (s, 3H, -CH₃), δ ~4.2 ppm (s, 2H, -CH₂NH₂)
¹³C NMR (D₂O, HCl salt) δ ~9.0 ppm (-CH₃), ~35 ppm (-CH₂NH₂), ~150 ppm (C-CH₂), ~159 ppm (C-CH₃)
Mass Spec (ESI+) m/z 114.06 [M+H]⁺

Troubleshooting and Safety

  • Incomplete Cyclization (Part 1): If the yield of the furazan intermediate is low, ensure all reagents are pure and reaction temperatures are strictly controlled. Increasing the reflux time may improve conversion.

  • Low Yield in Reduction (Part 2): Catalyst activity is crucial. Use fresh, active Raney Ni. Ensure the system is free of leaks and that agitation is sufficient to keep the catalyst suspended. The presence of ammonia is vital to prevent side reactions.

  • Safety:

    • Hydroxylamine and its salts are toxic and can be explosive under certain conditions. Handle with care.

    • Raney Nickel is pyrophoric and must be kept wet at all times.

    • Hydrogen gas is highly flammable. All hydrogenation procedures must be conducted with appropriate safety measures in place.

Conclusion

This application note details a reliable and scalable two-step synthesis for this compound from nitrile-based precursors. The protocols are based on well-established chemical transformations and provide a clear pathway to this valuable synthetic intermediate. By explaining the rationale behind key steps and offering practical advice, this guide serves as a useful resource for chemists engaged in the synthesis of novel heterocyclic compounds for pharmaceutical and materials applications.

References

Application Note: High-Purity Isolation of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the purification of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine, a polar heterocyclic primary amine. The inherent basicity of the primary amine moiety presents significant challenges for traditional chromatography on standard silica gel, often leading to poor peak shape and low recovery. We address this by employing an amine-functionalized stationary phase, which effectively mitigates undesirable secondary interactions with the support. This guide provides a comprehensive workflow, from method development using Thin-Layer Chromatography (TLC) to a fully optimized automated flash chromatography protocol, ensuring high purity and yield for researchers in pharmaceutical and chemical development. An alternative Reversed-Phase HPLC method is also discussed for applications requiring analytical precision or higher-resolution purification.

Introduction: The Purification Challenge

This compound is a small molecule featuring a polar oxadiazole heterocycle and a basic primary amine group. Such structures are common pharmacophores in drug discovery. The purification of these compounds from synthetic reaction mixtures is a critical step that is frequently complicated by their chemical properties.

The primary amine (pKa typically ~9-10) is protonated under neutral or acidic conditions, making it highly polar and reactive. When using standard silica gel, which has a surface rich in acidic silanol groups (Si-OH), a strong acid-base interaction occurs.[1][2] This interaction leads to several chromatographic issues:

  • Severe Peak Tailing: The analyte adsorbs strongly and desorbs slowly, resulting in broad, asymmetric peaks.

  • Irreversible Adsorption: A portion of the compound can bind permanently to the column, leading to significant yield loss.[2]

  • Poor Resolution: Tailing peaks are difficult to resolve from nearby impurities, compromising the final purity.

To overcome these challenges, a strategic approach to chromatography is required, focusing on either modifying the mobile phase or, more effectively, utilizing a chemically modified stationary phase.

Strategic Chromatographic Approaches

A successful purification strategy hinges on minimizing the acid-base interaction between the amine analyte and the stationary phase.

StrategyStationary PhaseMobile Phase PrincipleAdvantagesDisadvantages
1. Mobile Phase Modification Standard Silica GelAddition of a basic competitor (e.g., 1-3% Triethylamine, NH₄OH) to a non-polar/polar solvent system (e.g., DCM/MeOH).[1][3][4]Utilizes common, inexpensive silica.Basic additive can be difficult to remove post-purification; optimization can be complex.[5]
2. Modified Stationary Phase (Recommended) Amine-Functionalized Silica Simple non-polar/polar gradient (e.g., Hexane/Ethyl Acetate).[5]Excellent peak shape ; no additives needed, simplifying workup; predictable separation.[1][6]Higher initial cost for the specialized column.
3. Reversed-Phase (RP) Chromatography C18-bonded SilicaAqueous/Organic gradient (e.g., Water/Acetonitrile). The mobile phase pH is adjusted to >2 units above the analyte's pKa to ensure it is in its neutral, free-base form.[2][7]Excellent for highly polar compounds; high-resolution capabilities.[8][9]May require pH adjustment with additives (e.g., TEA); fractions are aqueous, requiring more energy for solvent removal.

Based on its robustness, simplicity, and efficiency, this guide will focus on the Modified Stationary Phase approach using an amine-functionalized column as the primary protocol.

Recommended Protocol: Flash Chromatography on Amine-Functionalized Silica

This method provides a direct, scalable, and highly effective route to pure this compound. The amine-functionalized silica masks the acidic silanols, creating a more inert surface that separates compounds based primarily on polarity differences, resulting in symmetrical peaks and improved resolution.[1][5]

Workflow Overview

purification_workflow cluster_prep Preparation & Development cluster_purify Purification cluster_analysis Analysis & Final Product crude Crude Product (in DCM) tlc Method Development: Amine-TLC Plate crude->tlc Spot solvent Determine Optimal Solvent System (e.g., 70:30 Hex:EtOAc) tlc->solvent Analyze Rf load Solid Load onto Empty Cartridge solvent->load Inform Loading & Gradient flash Automated Flash System (Amine Column) load->flash gradient Run Optimized Gradient flash->gradient collect Fraction Collection (UV-Triggered) gradient->collect analyze Analyze Fractions (TLC/LC-MS) collect->analyze Test pool Pool Pure Fractions analyze->pool evap Evaporate Solvent pool->evap final Pure Product >98% Purity evap->final

Figure 1: A comprehensive workflow diagram illustrating the key stages from method development to obtaining the final pure product.

Materials and Equipment
  • Analyte: Crude this compound

  • Stationary Phases:

    • Amine-functionalized TLC plates (e.g., Biotage® KP-NH TLC plates)[5]

    • Amine-functionalized flash column (e.g., Biotage® KP-NH, Teledyne ISCO RediSep® Amine)

  • Equipment:

    • Automated flash chromatography system with UV-Vis detector

    • TLC development chamber

    • UV lamp (254 nm)

  • Solvents & Reagents:

    • Hexane (Hex)

    • Ethyl Acetate (EtOAc)

    • Dichloromethane (DCM)

    • Celite or Silica Gel (for solid loading)

Step-by-Step Protocol

Step 1: Method Development with Amine-TLC

Causality: TLC is a rapid and inexpensive method to determine the ideal solvent conditions for separation. Using an amine-TLC plate is crucial as it mimics the conditions of the amine-functionalized flash column, providing a translatable result.[5]

  • Dissolve a small amount of the crude reaction mixture in DCM.

  • Spot the solution onto an amine-TLC plate.

  • Develop the plate in a TLC chamber using various ratios of Hexane/EtOAc (e.g., 90:10, 80:20, 70:30).

  • Visualize the plate under a UV lamp (254 nm).

  • Goal: Identify a solvent system that provides a retention factor (Rf) for the target compound of ~0.2-0.3 . This Rf value typically ensures good binding and resolution during column chromatography.

Step 2: Sample Preparation (Solid Loading)

Causality: Solid loading is superior to liquid injection for compounds with moderate solubility or when the dissolution solvent is strong (like DCM). It deposits the crude mixture in a concentrated band at the top of the column, leading to sharper peaks and improved separation.

  • Dissolve the entire crude sample in a minimal amount of DCM.

  • Add Celite or silica gel (approximately 2-3 times the mass of the crude product) to the solution.

  • Thoroughly mix and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Pack this powder into an empty solid load cartridge.

Step 3: Flash Chromatography Execution

  • Column Installation: Install the appropriate size amine-functionalized flash column and the prepared solid load cartridge onto the automated system.

  • Equilibration: Equilibrate the column with 2-3 column volumes (CV) of 100% Hexane or a weak starting solvent mixture (e.g., 95:5 Hex/EtOAc).

  • Method Programming: Program the elution gradient. A typical gradient based on a target Rf of 0.25 in 25% EtOAc/Hex would be:

ParameterValueRationale
Column Amine-Functionalized Silica, 40gSize appropriate for ~0.4-4.0g of crude material.
Solvent A HexaneNon-polar solvent.
Solvent B Ethyl AcetatePolar solvent.
Flow Rate 40 mL/minStandard for a 40g column.
Equilibration 2.0 CV of 5% Solvent BPrepares the column for sample loading.
Gradient 1. 5% B for 1.0 CV2. 5% to 50% B over 10 CV3. Hold at 50% B for 2.0 CVA linear gradient effectively separates compounds of varying polarities.
Detection UV 254 nmThe oxadiazole ring is expected to be UV active.
Fraction Size 20 mLAppropriate volume to ensure pure fractions are not mixed.

Step 4: Post-Purification Analysis

  • Analyze the collected fractions using TLC (the same system as in Step 1) to identify those containing the pure product.

  • Combine the pure fractions.

  • Evaporate the solvent under reduced pressure to yield this compound as a pure solid.

  • Confirm identity and purity using LC-MS, ¹H NMR, and/or other appropriate analytical techniques.

Alternative Protocol: Reversed-Phase HPLC

For higher resolution or analytical-scale separations, Reversed-Phase HPLC is a powerful alternative.

  • Column: C18 stationary phase (e.g., 5 µm particle size).

  • Mobile Phase A: Water + 0.1% Triethylamine (TEA).

  • Mobile Phase B: Acetonitrile + 0.1% Triethylamine (TEA).

  • Rationale for Additive: The addition of TEA raises the mobile phase pH, ensuring the amine is in its neutral, more hydrophobic free-base form.[2][7] This increases retention on the C18 column and prevents peak tailing caused by interactions with residual acidic silanols on the silica backbone.[10]

  • Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 15-20 minutes.

  • Detection: UV (e.g., 254 nm) or Mass Spectrometry (MS).

Troubleshooting Common Issues

ProblemPossible CauseRecommended Solution
Peak Tailing/Broadening Strong analyte interaction with stationary phase.Ensure an amine-functionalized column is being used. If using standard silica, add 1-3% TEA or NH₄OH to the mobile phase.[1][4]
Compound Elutes at Solvent Front Analyte is too polar for the chosen solvent system.In normal phase, switch to a more polar solvent system (e.g., DCM/Methanol). Consider switching to HILIC or Reversed-Phase chromatography.[11][12]
Poor Separation from Impurity Insufficient selectivity (ΔRf is too small).Optimize the gradient. Make the gradient shallower (e.g., 10 CV to 20 CV) to increase resolution. Try a different solvent system (e.g., Hexane/Acetone).
Low Recovery/Yield Irreversible adsorption on the column.This is common on standard silica. Use an amine-functionalized column to prevent this.[2] If using RP-HPLC, ensure the mobile phase pH is high enough to keep the amine deprotonated.
Retention Time Shifts Between Runs Column degradation or lack of equilibration.Amine columns can be susceptible to degradation.[13] Ensure proper column washing and storage. Always equilibrate the column thoroughly before each run.

Conclusion

The successful purification of this compound is readily achievable by addressing the fundamental chemical challenge posed by its basic amine functionality. The use of an amine-functionalized stationary phase in automated flash chromatography represents the most direct, efficient, and robust strategy. This approach eliminates the need for mobile phase additives, simplifies fraction workup, and consistently delivers high-purity material with excellent recovery. By following the detailed protocols and understanding the chemical principles outlined in this note, researchers can confidently and effectively purify this and other challenging polar amine compounds.

References

The Strategic Deployment of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Furazan Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular entities with superior efficacy and optimized physicochemical properties is paramount. Heterocyclic scaffolds form the bedrock of many therapeutic agents, and among them, the 1,2,5-oxadiazole, or furazan, ring has emerged as a privileged structure.[1][2] Its unique electronic properties, including a significant dipole moment and electron-withdrawing nature, coupled with its metabolic stability, make it an attractive bioisostere for various functional groups.[3][4] This application note delves into the specific utility of a key building block, (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine , exploring its synthesis, physicochemical characteristics, and strategic application in the design of bioactive molecules, with a particular focus on its role in the development of potent and selective muscarinic agonists.

Physicochemical Properties and Strategic Advantages

The incorporation of the this compound moiety into a drug candidate offers several distinct advantages that can be leveraged during the lead optimization process.

PropertyValue/CharacteristicImplication in Drug Design
Molecular Weight 113.12 g/mol A small, versatile building block that allows for further structural elaboration without significant increase in molecular weight, aiding in compliance with Lipinski's Rule of Five.
pKa (amine) Estimated 8.5-9.5The primary amine is sufficiently basic to be protonated at physiological pH, enabling the formation of key ionic interactions with biological targets.
LogP Estimated 0.5-1.5The fragment possesses a balanced lipophilicity, contributing favorably to aqueous solubility and membrane permeability.
Metabolic Stability HighThe furazan ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile of the final drug molecule.
Hydrogen Bonding Primary amine (donor), furazan nitrogens (acceptors)Capable of participating in multiple hydrogen bond interactions, crucial for target binding and specificity.
Bioisosterism Carboxamide, esterThe 1,2,5-oxadiazole ring can serve as a non-classical bioisostere of amide and ester groups, offering improved metabolic stability and potentially modulating receptor interactions.[3]

Synthesis of this compound: A Detailed Protocol

The synthesis of the title compound can be efficiently achieved through a multi-step sequence, commencing with the formation of the furazan ring followed by the elaboration of the aminomethyl side chain. A plausible and efficient synthetic route is outlined below.

Protocol 1: Synthesis of this compound

This protocol details a two-step process starting from the corresponding nitrile.

Step 1: Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carbonitrile

The formation of the furazan ring can be accomplished via the cyclization of a dioxime precursor, which is a well-established method.[4]

  • Materials:

    • 2-cyano-2-oximinoacetamide

    • Thionyl chloride (SOCl₂)

    • Anhydrous Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous toluene

    • Sodium bicarbonate (NaHCO₃) solution (saturated, aqueous)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of 2-cyano-2-oximinoacetamide (1.0 eq) in anhydrous toluene (0.5 M) at 0 °C, add a catalytic amount of anhydrous DMF.

    • Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into ice-cold saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 4-methyl-1,2,5-oxadiazole-3-carbonitrile.

Step 2: Reduction of 4-Methyl-1,2,5-oxadiazole-3-carbonitrile to this compound

The reduction of the nitrile to the primary amine can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and effective choice for this transformation.

  • Materials:

    • 4-Methyl-1,2,5-oxadiazole-3-carbonitrile

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-methyl-1,2,5-oxadiazole-3-carbonitrile (1.0 eq) in anhydrous THF dropwise.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then add anhydrous Na₂SO₄ and stir for another 15 minutes.

    • Filter the solid and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to yield this compound, which can be used in subsequent steps without further purification or can be purified by distillation or salt formation if required.

Synthesis_Workflow cluster_step1 Step 1: Furazan Ring Formation cluster_step2 Step 2: Nitrile Reduction Start_S1 2-Cyano-2-oximinoacetamide Cyclization Cyclization & Dehydration Start_S1->Cyclization Reagents_S1 SOCl₂, cat. DMF, Toluene Reagents_S1->Cyclization Product_S1 4-Methyl-1,2,5-oxadiazole-3-carbonitrile Cyclization->Product_S1 Start_S2 4-Methyl-1,2,5-oxadiazole-3-carbonitrile Product_S1->Start_S2 Purification & Use Reduction Reduction Start_S2->Reduction Reagents_S2 LiAlH₄, THF Reagents_S2->Reduction Product_S2 This compound Reduction->Product_S2

Caption: Synthetic workflow for this compound.

Application in Medicinal Chemistry: A Case Study in Muscarinic Agonist Design

The this compound scaffold has proven to be particularly valuable in the development of muscarinic acetylcholine receptor (mAChR) agonists.[5][6] These receptors are implicated in a variety of physiological processes and are important targets for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.[7][8]

Bioisosteric Replacement of the Ester in Arecoline

A classic example of the strategic use of the furazan moiety is in the design of analogues of arecoline, a natural muscarinic agonist. The ester functionality in arecoline is susceptible to hydrolysis by esterases, leading to a short biological half-life. By replacing the ester group with a metabolically robust 1,2,5-oxadiazole ring, medicinal chemists have developed potent and more stable muscarinic agonists.[9][10]

The this compound building block provides a key structural element in this bioisosteric replacement strategy. The furazan ring mimics the electronic and steric properties of the ester, while the aminomethyl group provides a handle for further derivatization to modulate potency and selectivity.

Structure-Activity Relationship (SAR) Insights

Studies on a series of 1,2,5-oxadiazole-based muscarinic agonists have revealed important structure-activity relationships:

  • The Furazan Ring: The 1,2,5-oxadiazole ring is crucial for potent agonist activity, acting as a key hydrogen bond acceptor and orienting the molecule correctly within the receptor binding pocket.[5]

  • The Methyl Group: The methyl group at the 4-position of the furazan ring can enhance binding affinity through favorable van der Waals interactions and can also influence the electronic properties of the ring system.

  • The Aminomethyl Linker: The primary amine of the aminomethyl group is typically incorporated into a larger, often bicyclic, amine structure (e.g., quinuclidine or azanorbornane) which is essential for interacting with the conserved aspartate residue in the third transmembrane domain of muscarinic receptors.[6]

A notable example is the development of highly potent and efficacious non-quaternary muscarinic agonists like L-670,548, which incorporates an azabicyclic amine linked to a methyl-substituted oxadiazole.[6]

SAR_Concept cluster_core Core Pharmacophore cluster_target Muscarinic Receptor Binding Pocket Furazan 1,2,5-Oxadiazole Ring (Bioisostere, H-bond acceptor) Receptor Receptor Interaction (e.g., Aspartate residue) Furazan->Receptor H-bonding Methyl Methyl Group (Modulates affinity) Methyl->Receptor van der Waals Aminomethyl Aminomethyl Linker (Attachment point) Bicyclic_Amine Bicyclic Amine (e.g., Azanorbornane) (Essential for binding) Aminomethyl->Bicyclic_Amine Linkage Bicyclic_Amine->Receptor Ionic Interaction

Caption: Key structural elements for muscarinic agonist activity.

Experimental Protocols for Derivatization

The primary amine of this compound is a versatile functional handle for further molecular elaboration through common medicinal chemistry reactions.

Protocol 2: Amide Bond Formation using HATU

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU, a highly efficient coupling reagent.[11][12][13]

  • Materials:

    • This compound (1.0 eq)

    • Carboxylic acid of interest (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of the carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M), add HATU (1.2 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

    • Add a solution of this compound (1.0 eq) in anhydrous DMF.

    • Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 3: Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a general procedure for the reductive amination of an aldehyde or ketone with this compound using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[5][10]

  • Materials:

    • This compound (1.1 eq)

    • Aldehyde or ketone of interest (1.0 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic acid (optional, catalytic)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in DCE or DCM (0.1-0.5 M), add a catalytic amount of acetic acid (e.g., 0.1 eq) if the carbonyl compound is a ketone.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine or iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary or tertiary amine.

Derivatization_Workflows cluster_amide Amide Coupling cluster_reductive Reductive Amination Start This compound Amide_Formation Amide Formation Start->Amide_Formation Nucleophile Reductive_Amination Reductive Amination Start->Reductive_Amination Nucleophile Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Amide_Formation HATU HATU, DIPEA HATU->Amide_Formation Amide_Product Amide Derivative Amide_Formation->Amide_Product Carbonyl Aldehyde/Ketone Carbonyl->Reductive_Amination STAB STAB STAB->Reductive_Amination Amine_Product Secondary/Tertiary Amine Reductive_Amination->Amine_Product

Caption: Derivatization workflows for the title compound.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of physicochemical properties, including metabolic stability and the ability to act as a bioisostere, makes it a powerful tool for addressing common challenges in drug design. The detailed synthetic and derivatization protocols provided herein offer a practical guide for researchers to effectively incorporate this scaffold into their drug discovery programs, paving the way for the development of novel therapeutics with enhanced pharmacological profiles.

References

Application Notes and Protocols for the N-Alkylation of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed protocols for the N-alkylation of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine, a key building block in medicinal chemistry. The 1,2,5-oxadiazole (furazan) scaffold is of significant interest in drug discovery due to its diverse pharmacological activities.[1][2] N-alkylation of the primary aminomethyl group allows for the generation of diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies. This document outlines two primary, robust methods for this transformation: Reductive Amination and Direct Alkylation with Alkyl Halides . We delve into the mechanistic underpinnings of each method, provide step-by-step experimental procedures, and offer insights into reaction optimization and monitoring.

Introduction: Significance and Strategic Considerations

This compound is a versatile precursor for synthesizing novel therapeutic agents. The primary amine serves as a crucial handle for introducing a wide array of substituents, thereby modulating physicochemical properties such as lipophilicity, polarity, and basicity, which in turn influence pharmacokinetic and pharmacodynamic profiles.

The choice between N-alkylation strategies is dictated by the desired substituent and the available starting materials.

  • Reductive Amination: This is often the preferred method due to its high selectivity, milder reaction conditions, and broad substrate scope. It is particularly advantageous for introducing complex alkyl groups via corresponding aldehydes or ketones and minimizing the risk of over-alkylation.[3]

  • Direct Alkylation: This classical SN2 approach is straightforward for simple alkyl halides. However, it requires careful control to mitigate the formation of di-alkylated and quaternary ammonium salt byproducts.

This guide will provide comprehensive protocols for both approaches, empowering researchers to select the optimal strategy for their synthetic goals.

Method 1: Reductive Amination

Reductive amination is a highly efficient one-pot procedure that proceeds in two stages: the formation of an imine intermediate from the primary amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the corresponding secondary amine.

Mechanism and Rationale

The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine. A mild reducing agent, selective for the iminium ion over the starting carbonyl compound, is then used to furnish the final N-alkylated product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this purpose due to its mildness and tolerance of a wide range of functional groups.[3]

Visualizing the Reductive Amination Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A This compound C Imine Intermediate A->C Condensation (-H₂O) B Aldehyde/Ketone (R'COR'') B->C E N-Alkylated Product C->E Reduction D Sodium Triacetoxyborohydride (NaBH(OAc)₃) D->E

Caption: Workflow for Reductive Amination.

Detailed Experimental Protocol: Reductive Amination

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1-0.2 M)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve in anhydrous DCM or DCE.

  • Addition of Carbonyl: Add the desired aldehyde or ketone (1.0-1.2 eq) to the stirred solution.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Monitoring: Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Method 2: Direct Alkylation with Alkyl Halides

This method involves the direct reaction of the primary amine with an alkyl halide in the presence of a base. It is a classic SN2 reaction.

Mechanism and Rationale

The primary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. A base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base like potassium carbonate (K₂CO₃) is often used to prevent competition with the amine nucleophile. The choice of solvent is also critical; polar aprotic solvents like acetonitrile or DMF are typically used to dissolve the reactants and facilitate the SN2 reaction.

Visualizing the Direct Alkylation Workflow

G A This compound D N-Alkylated Product A->D Nucleophilic Attack B Alkyl Halide (R-X) B->D C Base (e.g., K₂CO₃) C->D Acid Scavenging E Byproducts (Di-alkylation, Quaternary Salt) D->E Potential Over-alkylation

Caption: Workflow for Direct Alkylation.

Detailed Experimental Protocol: Direct Alkylation

Materials:

  • This compound (1.0 eq)

  • Alkyl Halide (e.g., iodide or bromide) (1.0-1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous Acetonitrile or N,N-Dimethylformamide (DMF) (0.1-0.2 M)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (2.0-3.0 eq) in anhydrous acetonitrile or DMF.

  • Addition of Alkyl Halide: Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. If acetonitrile was used, filter off the inorganic salts and concentrate the filtrate. If DMF was used, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF.

  • Extraction and Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Data Presentation: Comparative Overview

ParameterReductive AminationDirect Alkylation
Substrate Scope Broad (aldehydes & ketones)More limited (alkyl halides)
Selectivity High (minimal over-alkylation)Moderate (risk of over-alkylation)
Reaction Conditions Mild (often room temperature)Often requires heating (50-80 °C)
Key Reagents NaBH(OAc)₃Alkyl Halide, K₂CO₃
Typical Solvents DCM, DCEAcetonitrile, DMF
Workup Complexity Generally straightforwardMay require more extensive washing

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. The progress of both reactions can be meticulously monitored by TLC or LC-MS.

  • TLC Analysis: A successful reaction will show the consumption of the starting amine and the appearance of a new, typically less polar, product spot.

  • LC-MS Analysis: This technique will confirm the mass of the desired product, providing definitive evidence of a successful N-alkylation.

By carefully monitoring the reaction, researchers can optimize conditions such as reaction time and temperature to maximize yield and purity.

Conclusion

The N-alkylation of this compound is a pivotal transformation for the synthesis of novel compounds in drug discovery. This guide provides two robust and versatile protocols—reductive amination and direct alkylation—to achieve this. By understanding the underlying mechanisms and following the detailed experimental procedures, researchers can efficiently generate diverse libraries of N-alkylated furazan derivatives for further biological evaluation.

References

Application Notes & Protocols for Investigating (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine in cancer research. While this specific molecule is a novel entity in oncology, its core structure, the 1,2,5-oxadiazole (also known as furazan), belongs to a class of heterocyclic compounds that have demonstrated significant and diverse anti-cancer activities.[1][2] This guide synthesizes information from related oxadiazole derivatives to propose a logical, tiered experimental strategy for evaluating the therapeutic potential of this compound. We present detailed, field-proven protocols for assessing its cytotoxicity, effects on cell cycle progression, and its potential mechanisms of action, including apoptosis induction and modulation of key signaling pathways.

Part 1: Scientific Introduction & Rationale

The search for novel heterocyclic scaffolds is a cornerstone of modern oncology drug discovery.[3][4] Oxadiazoles, a class of five-membered aromatic rings containing one oxygen and two nitrogen atoms, are considered "privileged structures" due to their metabolic stability and ability to engage in various biological interactions.[5][6] Derivatives of the 1,3,4- and 1,2,4-oxadiazole isomers, in particular, have shown potent anti-proliferative effects through diverse mechanisms, including the inhibition of kinases, telomerase, histone deacetylases (HDACs), and crucial signaling pathways like NF-κB.[3][7][8]

The subject of this guide, this compound, features the less common but pharmacologically interesting 1,2,5-oxadiazole (furazan) isomer. Furazan derivatives are also known to possess a range of biological activities, including cytotoxic effects against various tumor cell lines.[2][9] The presence of a methylamine group suggests a potential point for interaction with biological targets. Given the established anti-cancer credentials of the broader oxadiazole family, a systematic investigation into the oncological applications of this compound is a scientifically meritorious endeavor.

This guide outlines a proposed workflow to characterize its anti-cancer profile, starting from broad cytotoxicity screening to more focused mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Elucidation of Cellular Effects cluster_2 Phase 3: Mechanistic Investigation A Compound Acquisition & QC This compound B Protocol 1: In Vitro Cytotoxicity Assay (MTT) Determine IC50 across multiple cancer cell lines A->B Test for bioactivity C Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining) B->C If IC50 is potent D Protocol 3: Apoptosis Assay (Annexin V / PI Staining) B->D If IC50 is potent E Protocol 4: NF-κB Pathway Analysis (Western Blot for p-IκB, p-p65) D->E If apoptosis is induced F Further Studies: Kinase Profiling, MMP Inhibition, etc. E->F Elucidate specific target

Figure 1: Proposed experimental workflow for evaluating the anti-cancer potential of this compound.

Part 2: Core Experimental Protocols

Protocol 1: Determination of In Vitro Cytotoxicity using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.

Materials:

  • This compound (Test Compound)

  • Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver), HCT116 (colon))

  • Normal cell line for selectivity analysis (e.g., HEK293)

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multi-channel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.5%.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation:

Cell LineCompound IC₅₀ (µM)Positive Control (e.g., Doxorubicin) IC₅₀ (µM)Selectivity Index (SI)¹
MCF-7Experimental ValueKnown ValueCalculated Value
A549Experimental ValueKnown ValueCalculated Value
HepG2Experimental ValueKnown ValueCalculated Value
HEK293Experimental ValueKnown ValueN/A
¹SI = IC₅₀ in normal cells (HEK293) / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.
Protocol 2: Analysis of Cell Cycle Distribution by Flow Cytometry

Principle: Many cytotoxic agents exert their effect by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the quantification of cells in different phases of the cell cycle. An accumulation of cells in a specific phase post-treatment suggests compound-induced cell cycle arrest.[10]

Materials:

  • Test Compound

  • Selected cancer cell line (e.g., one that showed high sensitivity in Protocol 1)

  • 6-well plates

  • Complete growth medium

  • PBS (Phosphate-Buffered Saline)

  • 70% ice-cold ethanol

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed 0.5 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, and detach using trypsin. Combine with the supernatant containing floating cells. Centrifuge at 1,500 rpm for 5 minutes.

  • Fixation: Discard the supernatant, resuspend the cell pellet in 1 mL of ice-cold PBS, and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently. This fixes the cells. Store at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate histograms and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the vehicle control.

Protocol 3: Assessment of Apoptosis Induction via Annexin V/PI Staining

Principle: Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs.[4] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC). Propidium Iodide (PI) is used as a marker for membrane integrity; it can only enter cells with compromised membranes (late apoptotic or necrotic cells). This dual staining allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

G cluster_0 cluster_1 A Viable Cell (Annexin V-, PI-) B Early Apoptotic (Annexin V+, PI-) A->B Apoptotic Stimulus C Late Apoptotic / Necrotic (Annexin V+, PI+) B->C Progression D Necrotic (Annexin V-, PI+) A_mem <<table><tr><tdbgcolor='#34A853'width='100'height='50'>Normal Membranetd>tr>table>> B_mem <<table><tr><tdborder='3'color='#FBBC05'bgcolor='#34A853'width='100'height='50'>PS Translocationtd>tr>table>> C_mem <<table><tr><tdborder='3'color='#FBBC05'bgcolor='#EA4335'width='100'height='50'>PS Translocation & Membrane Permeabletd>tr>table>> D_mem <<table><tr><tdbgcolor='#EA4335'width='100'height='50'>Membrane Permeabletd>tr>table>>

Figure 2: Principle of distinguishing cell populations using Annexin V and Propidium Iodide (PI) staining.

Procedure:

  • Cell Treatment: Seed and treat cells in 6-well plates as described in Protocol 2, using IC₅₀ concentrations for a relevant time point (e.g., 24 hours).

  • Cell Harvesting: Collect all cells (adherent and floating) as described in Protocol 2.

  • Staining: Wash the cells with cold PBS and then resuspend them in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Quadrant analysis is used to quantify the different cell populations.

Protocol 4: Mechanistic Study of NF-κB Pathway Modulation

Principle: The NF-κB signaling pathway is constitutively active in many cancers and plays a key role in cell survival, proliferation, and inflammation.[10] Some oxadiazole derivatives have been shown to inhibit this pathway.[7][10] A key activation step is the phosphorylation and subsequent degradation of the inhibitor protein IκB, which releases the p65 subunit to translocate to the nucleus. This protocol uses Western Blotting to measure the phosphorylation levels of IκB and p65 as markers of pathway activity.

Materials:

  • Test Compound

  • Cancer cell line with known active NF-κB signaling (e.g., HepG2)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-phospho-p65 (Ser536), anti-p65, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western Blotting equipment

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Treatment: Culture cells in 6-well plates to ~80% confluency. Treat with the test compound (IC₅₀ concentration) for various short time points (e.g., 0, 15, 30, 60 minutes). A positive control like TNF-α can be used to stimulate the pathway.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with 150 µL of RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Separate proteins by size using SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash again and apply ECL substrate.

  • Imaging: Visualize protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein levels to their total protein levels. A decrease in the p-IκB/IκB or p-p65/p65 ratio in treated cells compared to the control indicates inhibition of the NF-κB pathway.

Part 3: References

  • Gawad, J., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. --INVALID-LINK--

  • Al-Ostath, A., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. National Center for Biotechnology Information (NCBI). --INVALID-LINK--

  • Fedorov, A. Y., et al. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. --INVALID-LINK--

  • Mohan, C. D., et al. (2017). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers in Oncology. --INVALID-LINK--

  • Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. --INVALID-LINK--

  • Gümüş, M., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. --INVALID-LINK--

  • Sigma-Aldrich. (Product Page). (4-Methyl-1,2,5-oxadiazol-3-yl)methylamine. Sigma-Aldrich. --INVALID-LINK--

  • Kumar, R., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Sciforum. --INVALID-LINK--

  • ResearchGate. (Publication). Furazans in Medicinal Chemistry. ResearchGate. --INVALID-LINK--

  • ResearchGate. (Publication). Synthesis and cytotoxic activity of new annulated furazan derivatives. ResearchGate. --INVALID-LINK--

  • Fokin, A. A., et al. (2021). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. MDPI. --INVALID-LINK--

  • ResearchGate. (Publication). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. ResearchGate. --INVALID-LINK--

  • Ilaš, J., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. National Center for Biotechnology Information (NCBI). --INVALID-LINK--

  • Parikh, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. National Center for Biotechnology Information (NCBI). --INVALID-LINK--

  • ResearchGate. (Publication). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. --INVALID-LINK--

  • Royal Society of Chemistry. (Publication). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. Royal Society of Chemistry. --INVALID-LINK--

  • Research Results in Pharmacology. (Publication). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. --INVALID-LINK--

  • National Center for Biotechnology Information (NCBI). (Publication). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. National Center for Biotechnology Information (NCBI). --INVALID-LINK--

  • SciELO. (Publication). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. SciELO. --INVALID-LINK--

References

Application Notes & Protocols for Amide Coupling Reactions with (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed experimental protocols and technical insights for the successful amide coupling of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine with a variety of carboxylic acids. The 1,2,5-oxadiazole (furazan) moiety is a critical pharmacophore in modern medicinal chemistry, valued for its unique electronic properties and its role as a bioisosteric replacement for other functional groups. This document is intended for researchers, chemists, and drug development professionals, offering a robust framework for synthesizing novel amide derivatives. We will explore the rationale behind reagent selection, provide step-by-step protocols for two common coupling methods (EDC/HOBt and HATU), and discuss critical parameters for reaction monitoring, work-up, and purification.

Introduction: The Furazan Moiety in Drug Discovery

This compound is a primary amine building block featuring a methylated furazan ring. The 1,2,5-oxadiazole ring system is of significant interest due to its electron-withdrawing nature, metabolic stability, and ability to engage in specific hydrogen bonding interactions.[1] Amide bond formation is one of the most fundamental and frequently utilized reactions in pharmaceutical development, allowing for the covalent linkage of this valuable building block to diverse carboxylic acid-containing fragments.[2]

The successful synthesis of amide derivatives requires the activation of the carboxylic acid partner, as a direct reaction with an amine is generally unfavorable due to a competing acid-base reaction.[3] This guide focuses on two gold-standard activation strategies, providing the necessary details to implement them effectively in a laboratory setting.

Core Principles of Amide Bond Formation

The central challenge in amide synthesis is the activation of the carboxylic acid's carbonyl group to make it sufficiently electrophilic to be attacked by the nucleophilic primary amine of this compound. This is achieved using "coupling reagents."

Mechanism of Action

Most modern coupling reactions proceed through a two-step sequence:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive acyl intermediate (e.g., an O-acylisourea ester with carbodiimides, or an active ester with HOBt/HATU).[4][5]

  • Aminolysis: The primary amine attacks the activated carbonyl carbon, displacing the activating group and forming the stable amide bond.

Additives like 1-Hydroxybenzotriazole (HOBt) are often included. HOBt serves a dual purpose: it minimizes the risk of racemization if the carboxylic acid has a chiral center and it converts the initial O-acylisourea intermediate (in carbodiimide reactions) into a more reactive HOBt-ester, preventing the formation of an unreactive N-acylurea byproduct.[4][5][6]

Choosing the Right Coupling Strategy

The choice of coupling reagent is critical and depends on the substrate's complexity, the desired reaction rate, and cost considerations. Below is a comparison of the two protocols detailed in this guide.

FeatureEDC / HOBtHATU
Reagent Type CarbodiimideUronium Salt
Reactivity Moderate to HighVery High / Fast[6]
Cost Generally LowerHigher
Byproducts Water-soluble ureaWater-soluble guanidinium
Best For Routine couplings, large-scale synthesis, water-soluble applications (using EDC•HCl)[4]Difficult couplings (hindered substrates), rapid synthesis, minimizing racemization[6][7]
Key Consideration Potential for N-acylurea side product if HOBt is omitted.[4]Highly moisture-sensitive. Can react with amine if pre-activation is not performed.[8]

Experimental Workflows & Protocols

General Laboratory Practices
  • All reactions should be conducted in an inert atmosphere (e.g., under Nitrogen or Argon) to prevent moisture from quenching the active intermediates.[9]

  • Use anhydrous solvents to ensure optimal reaction efficiency.[9] Common solvents include Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Acetonitrile.[10]

  • Monitor reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]

Visualized General Workflow

Below is a generalized workflow for the amide coupling process, from starting materials to the final, purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent activation Add Coupling Reagent & Additive (e.g., HOBt) & Base (e.g., DIPEA) prep_acid->activation prep_amine Prepare solution of This compound (1.1 - 1.2 eq) prep_amine->activation Add after pre-activation (HATU) stir Stir at 0°C to RT (1 - 12 hours) activation->stir monitoring Monitor via TLC / LC-MS stir->monitoring quench Quench Reaction (if necessary) monitoring->quench extract Aqueous Wash (e.g., NaHCO3, Brine) quench->extract dry Dry Organic Layer (Na2SO4 or MgSO4) extract->dry purify Purify via Column Chromatography dry->purify product Characterize Final Amide Product (NMR, MS, HPLC) purify->product

Caption: Generalized workflow for amide coupling reactions.

Protocol 1: EDC/HOBt Mediated Coupling

This method is a robust and widely used procedure suitable for a broad range of carboxylic acids. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is advantageous as its urea byproduct is water-soluble, simplifying purification.[4][6]

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC•HCl (1.2 eq)[11]

  • HOBt (1.2 eq)[13]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)[13][14]

  • Anhydrous DMF or DCM

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF (to make a 0.1-0.5 M solution).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Amine & Base Addition: Add this compound (1.1 eq) followed by DIPEA (2.5 eq).

  • Activation: Slowly add EDC•HCl (1.2 eq) portion-wise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS.[11]

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and finally brine (1x).[11] This removes unreacted acid, HOBt, and the urea byproduct.[15]

  • Purification:

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.[2]

Protocol 2: HATU Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent, ideal for challenging or sterically hindered substrates and for reactions where speed is desired.[6]

Important Note: With uronium reagents like HATU, it is critical to pre-activate the carboxylic acid before adding the amine. Adding HATU to a mixture containing the amine can lead to the formation of an unreactive guanidinium byproduct with the amine, terminating the reaction.[8]

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.2 eq)

  • HATU (1.1 eq)[11]

  • DIPEA or TEA (2.0-3.0 eq)[3]

  • Anhydrous DMF

  • 5% aqueous LiCl solution (optional, for DMF removal)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • Pre-activation: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF. Add DIPEA (2.0 eq) and stir the mixture at room temperature for 15-20 minutes. A color change may be observed as the active ester forms.[11]

  • Amine Addition: Add a solution of this compound (1.2 eq) in a small amount of DMF to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC. Monitor progress by TLC or LC-MS.[11]

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with 5% aqueous LiCl (3x) to effectively remove DMF.[11]

    • Subsequently, wash with saturated aqueous NaHCO₃ (2x) and brine (1x) to remove base and other water-soluble impurities.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography. For some amide products, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile) can be an effective alternative to chromatography.[16]

Troubleshooting & Validation

IssuePossible CauseSuggested Solution
Low or No Product Formation Inactive reagents (moisture contamination). Insufficient base.Ensure reagents are fresh and solvents are anhydrous. Use 2-3 equivalents of a non-nucleophilic base like DIPEA.
N-acylurea Byproduct (EDC) O-acylisourea rearrangement.Ensure an equivalent of HOBt is used to trap the intermediate as a more stable active ester.[4]
Guanidinium Byproduct (HATU) HATU reacted with the amine.Always pre-activate the carboxylic acid with HATU and base before adding the amine.[8]
Difficulty Removing Byproducts Similar polarity of product and byproducts.For EDC, an acidic wash (e.g., 1M HCl) can help remove basic impurities, while a basic wash (NaHCO₃) removes acidic ones.[15] For HATU, ensure thorough aqueous washes are performed.

Safety Precautions

  • Coupling Reagents: Many coupling reagents are sensitizers and can cause allergic reactions.[17] HATU, in particular, should be handled with care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[18][19]

  • Solvents: DMF is a reproductive toxin and should be handled with caution. DCM is a suspected carcinogen. Always work in a fume hood.

  • Bases: DIPEA and TEA are corrosive and volatile. Handle with care.

Conclusion

The protocols described herein provide a reliable foundation for the synthesis of novel amides derived from this compound. The EDC/HOBt method offers a cost-effective and robust pathway for general synthesis, while the HATU protocol provides a rapid and highly efficient alternative for more challenging substrates. Careful attention to anhydrous conditions, stoichiometric ratios, and appropriate work-up procedures are paramount to achieving high yields and purity.

References

Application and Protocol Guide for the Quantification of Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive overview and detailed protocols for the analytical quantification of heterocyclic amines (HCAs), a class of mutagenic and carcinogenic compounds formed during the high-temperature cooking of protein-rich foods. Accurate quantification of these analytes, often present at trace ng/g levels in complex matrices, is critical for food safety, toxicology research, and human risk assessment. This document details the gold-standard methodology of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and robust sample preparation techniques, primarily Solid-Phase Extraction (SPE). It is designed to provide both the theoretical basis and practical, step-by-step instructions to enable researchers to implement reliable and reproducible analytical workflows.

Introduction: The Analytical Challenge of Heterocyclic Amines

Heterocyclic amines (HCAs) are a group of chemical compounds containing at least one heterocyclic ring and an amine group. They are broadly classified into two categories based on their formation temperature: thermic HCAs (IQ-type), formed between 150 to 300°C, and pyrolytic HCAs (non-IQ type), formed at temperatures above 300°C.[1] Their genesis is a complex series of reactions, including the Maillard reaction, involving precursors like amino acids, creatine, and sugars present in muscle meats.[2][3]

Numerous studies have identified HCAs as potent mutagens and carcinogens, making their presence in the human diet a significant health concern.[4] Consequently, the ability to accurately measure HCA levels in various foodstuffs is a prerequisite for toxicological research and regulatory control. The primary analytical challenges stem from two factors:

  • Trace Concentrations: HCAs are typically present at very low levels (ng/g or ppb), demanding highly sensitive analytical techniques.[2][4]

  • Matrix Complexity: Food samples are incredibly complex matrices, containing a multitude of compounds (fats, proteins, carbohydrates) that can interfere with analysis and suppress instrument signals.[2]

This guide addresses these challenges by presenting a validated, robust workflow that combines efficient sample cleanup with highly selective and sensitive detection.

Part 1: Sample Preparation - The Cornerstone of Accurate Quantification

Effective sample preparation is the most critical stage in HCA analysis. Its purpose is twofold: to remove interfering matrix components and to concentrate the target analytes to a level suitable for instrumental detection. Solid-Phase Extraction (SPE) is the most widely adopted and effective technique for this purpose.[4][5]

The Logic of Mixed-Mode Solid-Phase Extraction

HCAs are basic compounds, making them amenable to cation-exchange chromatography. A mixed-mode SPE cartridge, which combines both reversed-phase (for capturing non-polar compounds) and strong cation-exchange (for capturing basic compounds) functionalities, provides a highly selective mechanism for isolating HCAs from a complex food extract. The protocol involves a series of conditioning, loading, washing, and elution steps, each with a specific chemical purpose.

General Workflow for Sample Preparation

The overall process involves homogenization of the sample, extraction of the HCAs into a solvent, and subsequent cleanup and concentration using SPE.

G cluster_0 Sample Homogenization & Extraction cluster_1 Solid-Phase Extraction (SPE) Cleanup cluster_2 Final Preparation Homogenize 1. Homogenize Sample (e.g., Cooked Meat) Spike 2. Spike with IS (Isotopically Labeled HCAs) Homogenize->Spike Digest 3. Alkaline Digestion (1M NaOH) Spike->Digest Extract 4. Liquid-Liquid Extraction (Acetonitrile) Digest->Extract Condition 5. Condition SPE Cartridge (Methanol, Water) Load 6. Load Sample Extract Extract->Load Condition->Load Wash 7. Wash Cartridge (Water, Methanol) Load->Wash Elute 8. Elute HCAs (Ammoniated Methanol) Wash->Elute Evaporate 9. Evaporate to Dryness Elute->Evaporate Reconstitute 10. Reconstitute in Mobile Phase Evaporate->Reconstitute To HPLC-MS/MS To HPLC-MS/MS Reconstitute->To HPLC-MS/MS

Caption: General workflow for HCA sample preparation.

Detailed Protocol 1: Solid-Phase Extraction (SPE) of HCAs from a Meat Matrix

This protocol is a representative method for extracting HCAs from a cooked meat sample.

Materials:

  • Homogenizer (e.g., blender or stomacher)

  • Centrifuge

  • SPE manifold

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX or Strata-X-C)

  • Evaporation system (e.g., nitrogen evaporator)

  • Reagents: 1M Sodium Hydroxide (NaOH), HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Water, Ammonium Hydroxide (NH₄OH)

  • Isotopically labeled internal standard (IS) mix (e.g., PhIP-d3, MeIQx-d3)

Procedure:

  • Sample Homogenization: Weigh 1-2 g of the cooked meat sample into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard mixture to the sample.

    • Causality: The IS is added at the very beginning to account for any analyte loss during all subsequent extraction, cleanup, and analysis steps.[6][7][8] Because the IS is chemically identical to the analyte (differing only in mass), it will behave identically during the entire workflow.[8][9][10]

  • Alkaline Digestion: Add 10 mL of 1 M NaOH. Vortex vigorously for 1 minute and place in a shaker for 30 minutes.

    • Causality: Alkaline digestion helps to break down the complex protein and fat matrix of the meat, releasing the HCAs into the solution.

  • Extraction: Add 15 mL of acetonitrile. Vortex for 1 minute and centrifuge at >4000 rpm for 10 minutes. Collect the supernatant (the top liquid layer).

  • SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it. Do not allow the cartridge to go dry.

    • Causality: Conditioning activates the sorbent material, ensuring proper retention of the analytes. The methanol wets the reversed-phase sorbent, and the water makes it compatible with the aqueous sample extract.

  • Sample Loading: Load the supernatant from step 4 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 5 mL of water, followed by 5 mL of methanol.

    • Causality: The water wash removes polar interferences. The methanol wash removes non-polar interferences like residual fats, while the HCAs remain bound to the strong cation-exchange sorbent.

  • Elution: Elute the HCAs from the cartridge using 5 mL of 5% ammonium hydroxide in methanol.

    • Causality: The high pH of the ammoniated methanol neutralizes the charge on the basic amine groups of the HCAs, releasing them from the cation-exchange sorbent and allowing them to be eluted.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 30 mM ammonium formate). Vortex to dissolve. The sample is now ready for HPLC-MS/MS analysis.

Part 2: HPLC-MS/MS - The Gold Standard for Quantification

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the definitive technique for HCA quantification.[11] Its power lies in the combination of physical separation (HPLC) with highly specific mass-based detection (MS/MS).

The Principle of Multiple Reaction Monitoring (MRM)

The specificity of the method comes from the use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[12][13] In this mode, the instrument is programmed to perform two stages of mass filtering:

  • Q1 (First Quadrupole): Selects only the specific mass-to-charge ratio (m/z) of the target HCA (the "precursor ion").

  • Q2 (Collision Cell): The selected precursor ion is fragmented by collision with an inert gas.

  • Q3 (Third Quadrupole): Selects only a specific, characteristic fragment ion (the "product ion") to pass to the detector.

This precursor → product ion "transition" is unique to the target analyte, effectively filtering out all other co-eluting matrix components and providing exceptional selectivity and sensitivity.[12][14][15]

HPLC-MS/MS Analysis Workflow

G cluster_0 LC Separation cluster_1 MS/MS Detection cluster_2 Data Analysis Inject 1. Inject Reconstituted Sample Column 2. Separation on C18 Column Inject->Column Ionize 3. Electrospray Ionization (ESI+) Column->Ionize Select_Precursor 4. Q1: Select Precursor Ion Ionize->Select_Precursor Fragment 5. Q2: Fragment Ion Select_Precursor->Fragment Select_Product 6. Q3: Select Product Ion Fragment->Select_Product Detect 7. Detect Ion Signal Select_Product->Detect Quantify 8. Quantify using Analyte/IS Ratio Detect->Quantify

Caption: HPLC-MS/MS workflow for HCA quantification.

Detailed Protocol 2: HPLC-MS/MS Analysis

Instrumentation:

  • UHPLC System

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase, e.g., Kinetex 1.7 µm C18, 50 x 3.0 mm.[2]

  • Mobile Phase A: 30 mM Ammonium formate in water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: Start at 20% B, ramp to 60% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.6 mL/min.[2]

  • Injection Volume: 5 µL.

  • Column Temperature: Ambient or 40°C.

MS/MS Conditions:

  • Ionization Mode: ESI Positive

  • IonSpray Voltage: 5000 V

  • Temperature: 550°C

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Example MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
IQ199.1170.1
MeIQ213.1172.1
MeIQx214.1199.1
MeIQx-d3 (IS)217.1202.1
PhIP225.1210.1
PhIP-d3 (IS)228.1213.1
4,8-DiMeIQx228.1187.1
AαC184.1169.1

Note: Collision energies and other compound-specific parameters must be optimized for your specific instrument.

Method Performance and Validation

A robust analytical method must be validated to prove it is fit for purpose.[16][17][18] Key validation parameters are determined by analyzing spiked samples and quality controls.

Table 1: Typical Performance Characteristics for HCA Analysis by LC-MS/MS

ParameterTypical ValueRationale
Linearity (R²) > 0.995Demonstrates a proportional response to concentration over the working range.[11]
Limit of Detection (LOD) 0.01 - 0.5 ng/gThe lowest concentration that can be reliably detected.
Limit of Quantification (LOQ) 0.03 - 2.5 ng/gThe lowest concentration that can be accurately and precisely quantified.[5]
Accuracy (Recovery) 70 - 120%Measures how close the measured value is to the true value.[11][19]
Precision (RSD%) < 20%Measures the reproducibility of the results for repeated measurements.[11]

Values compiled from literature sources.[5][11][19][20][21]

Part 3: Alternative Methodologies

While HPLC-MS/MS is the gold standard, other techniques have been applied to HCA analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can offer high chromatographic efficiency but faces a significant hurdle: HCAs are not sufficiently volatile for gas chromatography.[22] This necessitates a chemical derivatization step to increase their volatility, typically through silylation or acylation.[23][24][25][26]

Key Considerations for GC-MS:

  • Derivatization: Adds an extra, time-consuming step to the sample preparation workflow.[23]

  • Instability: Some HCA derivatives can be unstable, requiring immediate analysis after preparation.[23]

  • Incomplete Reactions: Not all HCAs may derivatize with equal efficiency, potentially skewing quantification.[23]

Due to these drawbacks, GC-MS is less commonly used for routine HCA quantification in food compared to LC-MS/MS.

Trustworthiness: Building a Self-Validating System

To ensure the trustworthiness of results, every analytical run should be a self-validating system. This is achieved through the systematic use of controls and standards.

  • Calibration Curve: A multi-point calibration curve (minimum 5 points) prepared in a blank matrix extract is run with every batch of samples to establish the quantitative relationship between instrument response and concentration.

  • Internal Standards (IS): As detailed previously, stable isotope-labeled internal standards are the cornerstone of accurate quantification in mass spectrometry, correcting for matrix effects and variations in sample processing.[6][7][9]

  • Quality Control (QC) Samples: Blank matrix samples spiked with known concentrations of HCAs at low, medium, and high levels are prepared and analyzed alongside the unknown samples. The calculated concentrations of these QCs must fall within a predefined range (e.g., ±20% of the nominal value) for the entire analytical run to be considered valid.[4]

  • Blanks: A solvent blank and a matrix blank (an extract of the same matrix type with no analytes) are run to ensure there is no carryover from previous injections and no background contamination.

By incorporating these elements, each analytical batch provides objective evidence of its own validity, ensuring high confidence in the final reported concentrations.

References

Application Notes & Protocols: Derivatization of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine. The 1,2,5-oxadiazole (furazan) heterocycle is a scaffold of significant interest in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3][4] The primary amine handle of this compound offers a versatile point for modification, enabling its conversion into sophisticated molecular probes for a variety of biological assays. We detail robust protocols for conjugating fluorophores and biotin tags via stable amide bond formation using N-hydroxysuccinimide (NHS) ester chemistry. Furthermore, we describe the application of these derivatives in cellular imaging and affinity pull-down assays, complete with methodologies for product characterization and quality control. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable chemical entity in their research.

Introduction: The Strategic Value of the 1,2,5-Oxadiazole Scaffold

The 1,2,5-oxadiazole ring system is a five-membered heterocycle that has garnered substantial attention in drug discovery for its diverse pharmacological profiles, including applications as anticancer, antimicrobial, and vasodilating agents.[1][5] Its unique electronic properties and structural rigidity make it an attractive pharmacophore. The specific compound, this compound (Figure 1), is a particularly useful building block. Its primary amine group (-CH2NH2) is a nucleophilic center that is readily accessible for covalent modification under mild conditions, making it an ideal anchor for the attachment of functional moieties.[6][7]

Derivatization of this core structure allows researchers to:

  • Visualize and Track: Covalently attach fluorescent dyes to monitor the molecule's localization and dynamics within cellular systems.

  • Identify Binding Partners: Immobilize the molecule on a solid support or tag it with an affinity handle like biotin to capture and identify interacting proteins.[8]

  • Modulate Pharmacological Properties: Alter solubility, cell permeability, and metabolic stability to optimize it as a potential therapeutic lead.

This document focuses on the two most common and impactful derivatization strategies for biological applications: fluorescent labeling and biotinylation.

Figure 1: Structure of this compound Molecular Formula: C₄H₇N₃O Molecular Weight: 113.12 g/mol

alt text

Part 1: Principles of Amine-Reactive Derivatization

The primary aliphatic amine of this compound is the key to its versatility. At physiological or slightly alkaline pH, the amine group (-NH₂) is deprotonated and acts as a potent nucleophile, readily attacking electrophilic centers.[6][9] This reactivity is the foundation for the protocols described herein.

N-Hydroxysuccinimide (NHS) Ester Chemistry

The most prevalent method for labeling primary amines is through the use of N-hydroxysuccinimide (NHS) esters.[10][11] This strategy is favored for several reasons:

  • High Reactivity & Specificity: NHS esters react efficiently with primary amines to form a highly stable amide bond.[12]

  • Mild Reaction Conditions: The reaction proceeds optimally at a pH range of 7.2-8.5, which is compatible with most biomolecules and complex chemical structures.[9][11]

  • Favorable Kinetics: The reaction is typically rapid, often reaching completion within an hour at room temperature.

  • Ease of Use: A wide variety of fluorophores, biotin tags, and other labels are commercially available in their NHS-ester activated forms.

The reaction mechanism involves the nucleophilic attack of the primary amine on the ester carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and releases NHS as a byproduct (Figure 2). It is crucial to use buffers that do not contain primary amines (e.g., Tris or glycine), as these will compete with the target molecule for reaction with the NHS ester.[6]

Figure 2: General Reaction Scheme A flowchart illustrating the reaction of an amine with an NHS ester.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Amine This compound (R-CH₂-NH₂) Conditions pH 7.2 - 8.5 Room Temperature Amine-Free Buffer (e.g., PBS, Bicarbonate) Amine->Conditions NHS_Ester Functional NHS Ester (e.g., Biotin-NHS, Fluorophore-NHS) NHS_Ester->Conditions Product Stable Amide Conjugate (R-CH₂-NH-CO-Functional_Group) Conditions->Product Byproduct N-Hydroxysuccinimide (Byproduct) Conditions->Byproduct

Caption: NHS ester reaction with a primary amine.

Part 2: Experimental Protocols

These protocols provide a starting point for derivatization. Optimal reaction parameters, such as stoichiometry and reaction time, may need to be adjusted based on the specific NHS ester used.

Protocol 2.1: Fluorescent Labeling with a Carboxyfluorescein NHS Ester

This protocol describes the conjugation of a common green fluorophore, 5(6)-Carboxyfluorescein, succinimidyl ester (FAM-SE), to the primary amine of the target compound.

Materials:

  • This compound

  • 5(6)-Carboxyfluorescein, succinimidyl ester (FAM-SE)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3

  • Thin Layer Chromatography (TLC) supplies (Silica plates, mobile phase e.g., 9:1 DCM:MeOH)

  • Purification: Flash column chromatography supplies (Silica gel, solvents)

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve this compound (1.0 eq, e.g., 11.3 mg, 0.1 mmol) in a minimal amount of the Reaction Buffer (e.g., 1 mL).

    • Immediately before use, dissolve FAM-SE (1.1 eq, e.g., 52.5 mg, 0.11 mmol) in anhydrous DMF or DMSO (e.g., 0.5 mL).

  • Initiate Reaction:

    • While stirring, add the FAM-SE solution dropwise to the amine solution at room temperature.

    • Protect the reaction from light by wrapping the vial in aluminum foil.

  • Monitor Reaction:

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Monitor the reaction progress by TLC. The product spot should be fluorescent and have a different Rf value than the starting amine.

  • Work-up and Purification:

    • Once the reaction is complete, acidify the mixture slightly with 0.1 M HCl to quench any unreacted NHS ester.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the pure fluorescent derivative.

  • Characterization:

    • Confirm the identity and purity of the product using LC-MS and NMR spectroscopy.[13][14] An exact mass measurement by high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.[15][16]

ParameterExpected Value
Starting Amine MW 113.12 g/mol
FAM-SE MW 475.4 g/mol
Expected Product MW 474.4 g/mol (loss of NHS, 115.1 g/mol ; gain of FAM, 359.3 g/mol )
Mass Shift (LC-MS) +359.3 Da
Protocol 2.2: Biotinylation with NHS-LC-Biotin

This protocol details the attachment of a biotin tag with a long-chain (LC) spacer arm to minimize steric hindrance in subsequent affinity-based assays.

Materials:

  • This compound

  • EZ-Link™ NHS-LC-Biotin

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4

  • Purification: Preparative HPLC or flash column chromatography

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve this compound (1.0 eq, e.g., 11.3 mg, 0.1 mmol) in the Reaction Buffer (e.g., 1 mL).

    • Immediately before use, dissolve NHS-LC-Biotin (1.2 eq, e.g., 54.8 mg, 0.12 mmol) in anhydrous DMF or DMSO (e.g., 0.5 mL).

  • Initiate Reaction:

    • Add the NHS-LC-Biotin solution dropwise to the stirring amine solution at room temperature.

  • Monitor Reaction:

    • Let the reaction proceed for 1-2 hours at room temperature.

    • Monitor by TLC or LC-MS to confirm the consumption of the starting amine.

  • Purification:

    • Purify the reaction mixture directly using preparative reverse-phase HPLC. This is often the most efficient method for removing unreacted biotin reagent and salts.

    • Alternatively, use flash column chromatography.

  • Characterization:

    • Confirm the structure and purity of the biotinylated product by LC-MS and ¹H NMR. The mass spectrum should show a new peak corresponding to the mass of the starting amine plus the mass of the biotin moiety minus the NHS group.[13][17]

ParameterExpected Value
Starting Amine MW 113.12 g/mol
NHS-LC-Biotin MW 456.58 g/mol
Expected Product MW 455.58 g/mol (loss of NHS, 115.1 g/mol ; gain of LC-Biotin, 341.48 g/mol )
Mass Shift (LC-MS) +341.48 Da
Part 3: Application in Biological Assays

The derivatized molecules are now ready for use as probes in biological experiments.

Application 3.1: Cellular Imaging with Fluorescent Derivatives

The FAM-labeled this compound can be used to visualize its uptake and subcellular localization in live or fixed cells.

Protocol Outline:

  • Cell Culture: Plate cells of interest (e.g., HeLa, HCT-116) on glass-bottom dishes suitable for microscopy.[3]

  • Probe Incubation: Prepare a stock solution of the fluorescent derivative in DMSO. Dilute the stock to a final working concentration (typically 1-10 µM) in cell culture media.

  • Labeling: Remove the old media from the cells and add the media containing the fluorescent probe. Incubate for a specified time (e.g., 30 minutes to 4 hours) at 37°C.

  • Washing: Remove the labeling media and wash the cells 2-3 times with warm PBS to remove any unbound probe.

  • Imaging: Add fresh media or a suitable imaging buffer. Visualize the cells using a fluorescence microscope with appropriate filter sets for fluorescein (Excitation/Emission ~495/520 nm).

  • (Optional) Co-localization: Co-stain with organelle-specific dyes (e.g., Hoechst for nucleus, MitoTracker for mitochondria) to determine subcellular localization.

Application 3.2: Protein Pull-Down Assay with Biotinylated Derivatives

The biotinylated derivative can be used as "bait" to identify interacting proteins from a cell lysate.[18][19] The strong and specific interaction between biotin and streptavidin is exploited for affinity purification.[8][19]

Figure 3: Workflow for Biotin-Streptavidin Pull-Down Assay A diagram showing the steps of a pull-down assay.

G cluster_incubation Step 1: Incubation Bait Biotinylated This compound Derivative (Bait) Bind Bind Bait to Beads Bait->Bind Beads Streptavidin-Coated Magnetic Beads Beads->Bind Lysate Cell Lysate (Containing Prey Proteins) Incubate_Lysate Step 2: Incubate Bait-Beads with Cell Lysate Lysate->Incubate_Lysate Bind->Incubate_Lysate Wash Step 3: Wash Beads (Remove non-specific binders) Incubate_Lysate->Wash Elute Step 4: Elute (Release Bait and Prey Proteins) Wash->Elute Analysis Step 5: Protein Analysis (SDS-PAGE, Mass Spectrometry) Elute->Analysis

Caption: Workflow of a protein pull-down assay.

Protocol Outline:

  • Prepare Cell Lysate: Lyse cultured cells using a mild, non-denaturing lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation.

  • Immobilize Bait: Incubate the biotinylated compound with streptavidin-coated magnetic beads for 30-60 minutes to allow for binding.[20]

  • Wash Beads: Wash the beads several times with lysis buffer to remove any unbound biotinylated compound.

  • Incubate with Lysate: Add the prepared cell lysate to the beads and incubate for 1-4 hours at 4°C with gentle rotation to allow for the "prey" protein to bind to the "bait."

  • Wash and Elute:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads. This can be done under denaturing conditions (e.g., boiling in SDS-PAGE sample buffer) or by competitive elution with excess free biotin.[19]

  • Analyze Proteins: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. For comprehensive identification of binding partners, the eluted sample can be subjected to analysis by mass spectrometry.[21]

Part 4: Quality Control and Troubleshooting

Purity Assessment: Always confirm the purity of your final derivative using analytical HPLC and LC-MS. Impurities, such as unreacted starting material or excess labeling reagent, can confound biological assay results.[22]

NMR Confirmation: ¹H and ¹³C NMR are essential for unambiguous structure verification, ensuring the conjugation occurred at the intended primary amine.[23]

Troubleshooting Poor Labeling Efficiency:

  • Check pH: Ensure the reaction buffer pH is between 7.2 and 8.5.[11]

  • Reagent Quality: Use fresh, high-quality, anhydrous DMSO or DMF. NHS esters are moisture-sensitive and can hydrolyze over time.

  • Buffer Contamination: Verify that the buffer is free of extraneous primary amines (e.g., Tris).[6]

Troubleshooting High Background in Pull-Down Assays:

  • Increase Wash Stringency: Add low concentrations of non-ionic detergents (e.g., Tween-20, NP-40) to the wash buffers.

  • Pre-clear Lysate: Incubate the cell lysate with unconjugated streptavidin beads before the pull-down step to remove proteins that non-specifically bind to the beads.

  • Optimize Bait Concentration: Using too much bait can lead to increased non-specific binding. Titrate the amount of biotinylated compound used.[19]

References

Application Notes & Protocols: Safe Handling and Storage of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and use of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine (CAS: 321392-83-0), a heterocyclic amine of interest in pharmaceutical research and drug development.[1][2][3] As a member of the 1,2,5-oxadiazole (furazan) family, this compound's unique structure necessitates specific safety and handling protocols to ensure personnel safety and maintain compound integrity.[2] These guidelines are intended for researchers, chemists, and laboratory professionals engaged in its use for scientific applications.

Compound Identification and Physicochemical Properties

This compound is a solid organic compound characterized by a substituted furazan ring, a structural motif found in various pharmacologically active molecules.[2] Understanding its fundamental properties is the first step toward safe and effective utilization.

PropertyValueSource
Chemical Name This compoundSynQuest Labs[1]
CAS Number 321392-83-0SynQuest Labs[1]
Molecular Formula C₄H₇N₃OSigma-Aldrich
Molecular Weight 113.12 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich
SMILES String Cc1nonc1CNSigma-Aldrich
InChI Key YKTPXKSUWIQBML-UHFFFAOYSA-NSigma-Aldrich

Hazard Identification and Safety Profile

The primary safety concerns for this compound stem from its classification as an acute oral toxin and its nature as a primary amine, which often implies potential for irritation. The GHS classification provides a standardized framework for understanding these risks.

GHS Classification Hazard Information Rationale and Expert Insight
Pictogram
alt text
The GHS07 pictogram indicates less severe, non-fatal hazards.
Signal Word Warning This aligns with the moderate acute toxicity rating.[4]
Hazard Statements H302: Harmful if swallowed. This is the primary documented hazard, indicating significant adverse health effects if ingested.[5]
Potential Hazards Skin Irritant, Eye Irritant, Respiratory IrritantWhile not explicitly listed for this specific compound, related oxadiazole amines and compounds with the GHS07 classification frequently carry H315, H319, and H335 warnings.[6][7] The amine functional group can be corrosive or irritating to tissues. Therefore, assuming these risks represents a prudent and proactive safety posture.

Comprehensive Handling and Storage Workflow

A systematic approach is crucial for managing this research chemical from acquisition to disposal. The following workflow diagram illustrates the key stages and decision points for ensuring safety and experimental integrity.

G cluster_prep Preparation & Risk Assessment cluster_ops Laboratory Operations cluster_post Post-Use & Emergency ReviewSDS Review SDS & Protocols SelectPPE Select Appropriate PPE ReviewSDS->SelectPPE Informs Selection Weigh Weigh Solid in Fume Hood (Minimize Dust) SelectPPE->Weigh Receive Receive & Log Compound Store Store in Designated Area (Cool, Dry, Ventilated) Receive->Store Store->Weigh Retrieve for use Solubilize Prepare Stock Solution Weigh->Solubilize Spill Spill Response Weigh->Spill Potential Event Cleanup Decontaminate Workspace Solubilize->Cleanup Solubilize->Spill Potential Event Disposal Dispose of Waste (Follow Regulations) Cleanup->Disposal

Caption: Workflow for safe handling of this compound.

Standard Operating Procedures (SOPs)

Adherence to the following protocols is mandatory to mitigate the risks identified in Section 2.

SOP 4.1: Personal Protective Equipment (PPE)

The use of appropriate PPE is the final barrier between the researcher and the chemical. The following must be worn at all times when handling the compound.

  • Eye/Face Protection: Safety glasses with side shields (conforming to EN166 or NIOSH standards) are required for handling the solid or solutions.[8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and practice proper removal technique to avoid skin contact.[8][9]

  • Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required to protect against accidental splashes.[9][10]

  • Respiratory Protection: Handling should occur in a certified chemical fume hood to control exposure.[10][11] If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved P95 (US) or P1 (EU) particle respirator should be used.[8]

SOP 4.2: General Handling Protocol
  • Work Area Preparation: Designate a work area within a chemical fume hood. Ensure the area is clean and uncluttered. Have spill cleanup materials readily available.

  • Compound Handling: This compound is a combustible solid (Storage Class 11). Keep it away from sources of ignition.[10] Avoid generating dust during weighing and transfer.[12] Use non-sparking tools where appropriate.[13]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[8][13] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[9][10]

SOP 4.3: Storage Protocol

Proper storage is essential for maintaining the compound's stability and preventing accidental exposure.

  • Container Integrity: Keep the container tightly closed when not in use.[8][9][10]

  • Storage Environment: Store in a cool, dry, and well-ventilated area.[6][8][10] This location should be separate from incompatible materials.

  • Incompatibilities: Avoid storage near strong oxidizing agents, which can react exothermically with amines.[7]

  • Access Control: Store in a secured location accessible only to trained and authorized personnel.

SOP 4.4: Emergency and Spill Response
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[10][11] Seek medical advice if irritation develops.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[10][14] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, provide artificial respiration.[11][14] Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water.[5] Call a poison control center or physician immediately.[11]

  • Small Spill (Solid): Wearing full PPE, carefully sweep or vacuum the solid material.[10] Avoid creating dust. Place the collected material into a sealed, labeled container for hazardous waste disposal.[10] Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Large Spill: Evacuate the area. Prevent entry of unauthorized personnel. Contact your institution's Environmental Health & Safety (EHS) department immediately.

SOP 4.5: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste. Dispose of contents and containers in accordance with all local, regional, and national regulations.[6][10] Do not dispose of via standard drains or trash.[10]

Application Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a standard stock solution, a foundational step for most in-vitro and cellular-based assays in drug discovery.

Objective: To accurately prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Rationale: DMSO is a common aprotic solvent used in drug discovery for its ability to dissolve a wide range of organic molecules and its compatibility with many biological assays at low final concentrations (<0.5% v/v).

Materials:

  • This compound (MW: 113.12 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Analytical balance (readable to 0.1 mg)

  • Weigh paper or boat

  • Spatula

  • Amber glass vial with a PTFE-lined cap

  • Calibrated micropipettes

  • Vortex mixer

Methodology:

  • Pre-Calculation: Determine the mass of the compound required. To prepare 1 mL of a 10 mM solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 113.12 g/mol × 1000 mg/g = 1.13 mg

  • Tare Balance: Place a clean weigh boat on the analytical balance and tare the mass to zero.

  • Weigh Compound: Working inside a chemical fume hood, carefully weigh out approximately 1.13 mg of this compound into the tared weigh boat. Record the exact mass.

  • Transfer: Carefully transfer the weighed solid into a clean, appropriately sized amber glass vial. Tap the weigh boat gently to ensure the complete transfer of the powder.

  • Calculate Solvent Volume: Adjust the required volume of DMSO based on the actual mass weighed.

    • Volume (mL) = [Mass (mg) / 113.12 ( g/mol )] / 10 (mmol/L)

    • Example: If 1.20 mg was weighed, Volume = (1.20 / 113.12) / 10 = 1.061 mL or 1061 µL.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Securely cap the vial and vortex at medium speed until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but check for compound stability under these conditions first.

  • Label and Store: Clearly label the vial with the compound name, exact concentration, solvent, date of preparation, and preparer's initials. Store the stock solution at -20°C or -80°C, protected from light and moisture, to maximize long-term stability.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve synthetic outcomes. We will focus on the most prevalent synthetic route: the chemical reduction of the nitrile precursor, 4-methyl-1,2,5-oxadiazole-3-carbonitrile.

The 1,2,5-oxadiazole (furazan) ring system is a valuable scaffold in medicinal chemistry, but its synthesis can be challenging due to its energetic nature and potential for side reactions.[1][2] This guide provides field-proven insights and troubleshooting strategies to help you navigate these complexities and maximize your yield of the target primary amine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound?

The most direct and widely employed method is the reduction of the corresponding nitrile, 4-methyl-1,2,5-oxadiazole-3-carbonitrile. This transformation of the cyano group (-C≡N) into an aminomethyl group (-CH₂NH₂) is typically achieved using potent hydride-donating reagents or catalytic hydrogenation.[3][4]

Q2: Which reducing agents are recommended for this synthesis?

  • Lithium Aluminum Hydride (LiAlH₄ or LAH): This is a powerful, non-selective reducing agent highly effective for converting nitriles to primary amines.[5][6] It is often the reagent of choice due to its high reactivity, which typically leads to complete conversion under mild conditions.

  • Catalytic Hydrogenation: This method involves using hydrogen gas (H₂) with a metal catalyst, such as Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂).[4][7] It is often considered a "greener" and more scalable alternative to metal hydrides.

  • Borane Reagents: Borane complexes, such as Borane-THF (BH₃·THF), can also be used. These are generally milder than LiAlH₄ and may offer different functional group tolerance.[7][8]

Q3: What are the primary challenges that lead to low yield?

The main obstacles to achieving high yields are:

  • Incomplete Reaction: The starting nitrile remains unreacted.

  • Side Product Formation: The most common side product is the aldehyde, formed from the hydrolysis of the intermediate imine. Formation of secondary and tertiary amines can also occur, particularly with catalytic hydrogenation.[4]

  • Product Decomposition: The energetic nature of the 1,2,5-oxadiazole ring requires careful handling to prevent degradation during the reaction or workup.[1]

  • Difficult Product Isolation: The target amine is basic and may have some water solubility, complicating purification.

Q4: What are the critical safety considerations for this synthesis?

Extreme caution is required.

  • Energetic Heterocycle: The 1,2,5-oxadiazole ring is an energetic functional group. Low-molecular-weight compounds containing this moiety can be thermally sensitive and potentially explosive.[1] Always conduct reactions behind a blast shield, especially during scale-up.

  • Pyrophoric Reagents: Lithium aluminum hydride (LiAlH₄) is a pyrophoric solid that reacts violently with water and other protic solvents. It must be handled under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Hydrogen Gas: Catalytic hydrogenation involves flammable hydrogen gas under pressure, requiring specialized equipment and proper safety protocols.

Section 2: Troubleshooting Guide for Nitrile Reduction

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: My reaction is sluggish or stalls, with significant starting nitrile remaining (verified by TLC/LC-MS).

  • Possible Cause 1: Inactive Reducing Agent.

    • Why it happens: LiAlH₄ is highly reactive and can be deactivated by moisture from the air or solvent. Older bottles of the reagent are particularly suspect.

    • Solution:

      • Use a fresh, unopened bottle of LiAlH₄ or a recently purchased stock.

      • Ensure all glassware is rigorously flame-dried or oven-dried before use.

      • Use anhydrous solvents dispensed from a solvent purification system or a freshly opened bottle.

      • For catalytic hydrogenation, ensure the catalyst has not been poisoned. Use a fresh batch of catalyst.

  • Possible Cause 2: Insufficient Stoichiometry or Inadequate Temperature.

    • Why it happens: The reduction of a nitrile to a primary amine with LiAlH₄ requires two hydride equivalents.[9] Stoichiometry must account for any reactive impurities. Low temperatures can slow the reaction rate.

    • Solution:

      • Increase the equivalents of LiAlH₄ to 1.5–2.0 relative to the nitrile.

      • Perform the initial addition at 0 °C for safety, then allow the reaction to warm to room temperature and stir for several hours.[8] Gentle heating (e.g., to 40 °C or reflux in THF) can be employed if the reaction remains incomplete, but must be done with extreme caution due to the energetic nature of the substrate.

      • Monitor the reaction progress every 1-2 hours using an appropriate analytical technique (e.g., TLC with a suitable stain like ninhydrin for the amine product).

Problem 2: My main product is the aldehyde (4-Methyl-1,2,5-oxadiazol-3-yl)carbaldehyde, not the desired amine.

  • Possible Cause: Incomplete Reduction and Hydrolysis of the Imine Intermediate.

    • Why it happens: The reduction of a nitrile proceeds through an intermediate imine metal complex.[5][10] If the reaction is quenched before this intermediate is fully reduced to the amine, the imine will hydrolyze to an aldehyde during aqueous workup. Using milder reducing agents like DIBAL-H intentionally stops the reaction at the aldehyde stage.[9][10]

    • Solution:

      • Ensure Full Reduction: Verify that sufficient LiAlH₄ (at least 1.5 eq.) and adequate reaction time/temperature were used to drive the reaction past the imine stage.

      • Controlled Workup: The workup procedure is critical. An uncontrolled quench can lead to localized heat and unwanted side reactions. A carefully controlled Fieser workup is highly recommended for quenching LiAlH₄ reactions.

Problem 3: I am observing significant secondary amine ((R-CH₂-)-NH) or tertiary amine ((R-CH₂-)-N) byproducts.

  • Possible Cause: Nucleophilic Attack by the Product Amine.

    • Why it happens: This is a well-known side reaction in catalytic hydrogenation.[4] The newly formed primary amine can act as a nucleophile and attack the intermediate imine, leading to dimers (secondary amines) and trimers (tertiary amines).

    • Solution:

      • For Catalytic Hydrogenation: Add a large excess of ammonia (often as a solution in methanol or ethanol) or ammonium hydroxide to the reaction mixture.[7] The ammonia acts as a competitive nucleophile, minimizing the self-reaction of the product amine.

      • For LiAlH₄ Reduction: This side reaction is less common with LiAlH₄ but can occur. Ensure a clean reaction setup and prompt workup upon completion to avoid potential side reactions.

Problem 4: I have a low isolated yield due to difficulties during purification.

  • Possible Cause: Product Characteristics.

    • Why it happens: The product is a primary amine, which is basic and can be polar. It may adhere strongly to silica gel, leading to streaking and poor recovery during column chromatography. It may also have some solubility in the aqueous phase during extraction.

    • Solution:

      • Acid-Base Extraction: After the reaction workup, perform an acid-base extraction.

        • Acidify the aqueous layer with dilute HCl (e.g., 1 M) to protonate the amine, making it water-soluble. Wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.

        • Basify the aqueous layer with NaOH (e.g., 2 M) to a pH > 12 to deprotonate the amine.

        • Thoroughly extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate.

      • Chromatography Modification: If column chromatography is necessary, deactivate the silica gel. Pre-treat the silica by flushing the column with your eluent system containing 1-2% triethylamine or ammonia in methanol. This neutralizes the acidic sites on the silica, allowing for better elution of the basic amine.

Section 3: Recommended Protocol & Workflow
Protocol: LiAlH₄ Reduction of 4-methyl-1,2,5-oxadiazole-3-carbonitrile

Disclaimer: This protocol involves highly hazardous materials. The user must be a trained professional and perform a thorough risk assessment before proceeding. This reaction should only be performed in a certified chemical fume hood behind a blast shield.

Materials:

  • 4-methyl-1,2,5-oxadiazole-3-carbonitrile (1.0 eq.)

  • Lithium aluminum hydride (LiAlH₄, 1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Water (H₂O), 15% w/v aqueous NaOH, H₂O

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • 1 M Hydrochloric Acid (HCl)

  • 2 M Sodium Hydroxide (NaOH)

Procedure:

  • Setup: Under a nitrogen atmosphere, add LiAlH₄ (1.5 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Reagent Addition: Add anhydrous THF to the flask to create a suspension (approx. 10 mL of THF per gram of LiAlH₄). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the nitrile (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring for completion by TLC (e.g., 10% MeOH in DCM, visualized with KMnO₄ and ninhydrin stains).

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly quench the reaction by the sequential, dropwise addition of:

    • 'X' mL of water

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of water (where 'X' is the number of grams of LiAlH₄ used).[8]

  • Filtration: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with EtOAc or DCM.

  • Purification:

    • Combine the filtrate and washes.

    • Perform an acid-base extraction as described in Problem 4 for optimal purity.

    • Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

    • If necessary, purify further by column chromatography on triethylamine-deactivated silica gel.

Troubleshooting Workflow Diagram

Below is a logical workflow to diagnose and solve common issues during the synthesis.

G start Low Yield Observed check_sm Is Starting Nitrile Present (TLC/LCMS)? start->check_sm cause_sm Possible Causes: - Inactive LAH - Insufficient Stoichiometry - Low Temperature/Time check_sm->cause_sm Yes check_aldehyde Is Aldehyde Impurity Present (TLC/LCMS)? check_sm->check_aldehyde No solution_sm Solutions: - Use fresh LAH & anhydrous solvent - Increase LAH to 1.5-2.0 eq. - Warm to RT or gentle reflux - Increase reaction time cause_sm->solution_sm cause_aldehyde Possible Cause: Incomplete reduction to amine; Hydrolysis of imine intermediate check_aldehyde->cause_aldehyde Yes check_purification Issue with Isolation/ Purification? check_aldehyde->check_purification No solution_aldehyde Solutions: - Ensure sufficient LAH (>=1.5 eq.) - Increase reaction time - Use controlled Fieser workup cause_aldehyde->solution_aldehyde cause_purification Possible Cause: Product is a basic amine; Loss during workup or streaking on silica check_purification->cause_purification Yes end_node Consult further literature for uncommon side reactions check_purification->end_node No solution_purification Solutions: - Use Acid-Base extraction - Use excess solvent for extraction - Deactivate silica with Et3N for chromatography cause_purification->solution_purification

Caption: Troubleshooting logic for low-yield synthesis.

Section 4: Data Summary Table
ParameterLiAlH₄ ReductionCatalytic Hydrogenation (e.g., Raney Ni)
Reagents LiAlH₄, Anhydrous THFH₂ gas, Catalyst (Raney Ni, Pd/C), Solvent (MeOH, EtOH), NH₃ (optional)
Typical Conditions 0 °C to RT/RefluxElevated pressure (50-1000 psi), RT to elevated temp.
Pros - Highly reactive, often gives complete conversion.- Well-established procedures.[3][8]- More scalable and economical for large batches.- Avoids pyrophoric metal hydrides.[4]- "Greener" process.
Cons - Pyrophoric, moisture-sensitive.- Violent quenching.- Generates aluminum waste.[8]- Not suitable for large-scale without special equipment.- Can produce secondary/tertiary amine byproducts.[4][7]- Requires specialized high-pressure equipment.- Catalyst can be pyrophoric (Raney Ni).- Potential for catalyst poisoning.
Key to Success Anhydrous conditions, controlled temperature, and careful workup.Catalyst selection, addition of NH₃ to suppress side reactions, proper pressure control.

References

Technical Support Center: Troubleshooting Side Reactions in Oxadiazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxadiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Oxadiazole cores, specifically the 1,2,4- and 1,3,4-isomers, are privileged structures in medicinal chemistry, prized for their metabolic stability and role as bioisosteres for ester and amide functionalities.[1][2] However, their synthesis is often plagued by competing pathways that can diminish yields and complicate purification.

This document provides a structured, in-depth guide to diagnosing and mitigating common side reactions. We will move beyond simple procedural lists to explore the mechanistic origins of these issues, empowering you to make informed, rational decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis of 1,2,4- and 1,3,4-oxadiazoles.

Part 1: The 1,2,4-Oxadiazole Isomer

The predominant route to 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of an amidoxime to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration.[3] Success hinges on the efficiency of this final ring-closing step.

Q1: My reaction yield for a 3,5-disubstituted 1,2,4-oxadiazole is consistently low. What are the potential causes and how can I improve it?

Low yields in this synthesis can stem from several factors, but they most often relate to the stability and reactivity of the O-acylamidoxime intermediate.

  • Probable Cause 1: Inefficient Cyclodehydration. The conversion of the O-acylamidoxime to the final oxadiazole is frequently the rate-limiting step and can require significant energy input.[4] Insufficiently forcing conditions will lead to an accumulation of the intermediate and a low yield of the desired product.

    • Troubleshooting & Optimization:

      • Thermal Conditions: Heating is typically necessary.[5] Systematically optimize the temperature to balance the reaction rate against potential thermal degradation.

      • Microwave Irradiation: This technique can dramatically shorten reaction times (from hours to minutes) and improve yields by efficiently promoting the cyclodehydration step.[5][6]

      • Base Catalysis: Strong, non-nucleophilic bases can facilitate the ring closure. Inorganic bases such as NaOH or KOH in an aprotic polar solvent like DMSO have proven highly effective, sometimes even enabling the reaction to proceed at room temperature.[5][7]

  • Probable Cause 2: Cleavage of the O-Acylamidoxime Intermediate. This is a major competing side reaction where the intermediate cleaves, reverting to the starting amidoxime and forming a nitrile byproduct.[8] This pathway effectively consumes your intermediate, directly reducing the final yield.

    • Troubleshooting & Optimization:

      • Anhydrous Conditions: Water can facilitate the hydrolysis of the intermediate. Ensure all reagents and solvents are thoroughly dried.

      • Milder Conditions: If cleavage is suspected, switching to milder cyclization conditions can be beneficial. The use of a superbase system like KOH/DMSO at room temperature can promote cyclization while minimizing the competing cleavage pathway.[7][8]

  • Probable Cause 3: Poor Initial Acylation. The formation of the O-acylamidoxime itself may be inefficient.

    • Troubleshooting & Optimization:

      • Coupling Agent Activity: Ensure your coupling agent (e.g., EDC, CDI, T3P®) is fresh and active.[5][9]

      • Pre-activation: Activate the carboxylic acid with the coupling agent before adding the amidoxime to ensure efficient formation of the reactive species.[5]

      • Purity of Starting Materials: Verify the purity of your amidoxime and carboxylic acid, as impurities can significantly interfere with the reaction.[5]

cluster_main 1,2,4-Oxadiazole Synthesis cluster_side Common Side Reactions Amidoxime Amidoxime O_Acylamidoxime O_Acylamidoxime Amidoxime->O_Acylamidoxime Acylation Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->O_Acylamidoxime Product 1,2,4-Oxadiazole O_Acylamidoxime->Product Cyclodehydration (Desired Pathway) Cleavage Amidoxime + Nitrile (Cleavage) O_Acylamidoxime->Cleavage Hydrolysis/ Cleavage BKR Rearranged Isomer (BKR Product) Product->BKR Boulton-Katritzky Rearrangement

Fig. 1: Key pathways in 1,2,4-oxadiazole synthesis.

Q2: My NMR and MS data suggest the formation of an unexpected isomer. What is happening?

  • Probable Cause: Boulton-Katritzky Rearrangement (BKR). This is a well-documented thermal or acid-catalyzed rearrangement of 1,2,4-oxadiazoles, particularly those with specific side-chains, into other more stable heterocyclic systems like 1,2,3- or 1,2,4-triazoles.[4][10] The presence of moisture or acid during workup or purification, or even excessive heat, can trigger this transformation.[11]

    • Troubleshooting & Optimization:

      • Neutral & Anhydrous Processing: Conduct all workup and purification steps under strictly neutral and anhydrous conditions. Avoid acidic washes if this side product is observed.

      • Storage: Store the purified compound in a dry, cool environment, preferably under an inert atmosphere.

      • Reaction Conditions: If the rearrangement is occurring during the synthesis itself, milder cyclization conditions are warranted.

Table 1: Troubleshooting Summary for 1,2,4-Oxadiazole Synthesis

Symptom Probable Cause Proposed Solution & Mitigation Strategy
Low Yield / Reaction Stall Inefficient cyclodehydration of O-acylamidoxime intermediate. Increase reaction temperature, utilize microwave irradiation, or switch to a more potent base/catalyst system (e.g., KOH/DMSO).[5]
Low Yield / Starting Material & Nitrile Present Cleavage of O-acylamidoxime intermediate. Ensure strictly anhydrous conditions. Employ milder reaction conditions (e.g., room temperature cyclization) to disfavor cleavage.[7][8]
Unidentified Isomer by MS/NMR Boulton-Katritzky Rearrangement (BKR). Use neutral, anhydrous workup and purification protocols. Avoid excessive heat. Consider milder synthesis conditions.[4][10]

| Furoxan Dimer by MS (from 1,3-dipolar cycloaddition) | Dimerization of nitrile oxide intermediate. | Use the nitrile reactant as the solvent or in large excess to favor the desired intermolecular cycloaddition over dimerization.[4] |

Part 2: The 1,3,4-Oxadiazole Isomer

Common synthetic routes to 1,3,4-oxadiazoles include the cyclodehydration of diacylhydrazines and the oxidative cyclization of acylhydrazones.[12][13] Side reactions often involve competition from other cyclization pathways or incomplete reactions.

Q3: I am synthesizing a 2-amino-1,3,4-oxadiazole from an acylthiosemicarbazide and have identified a major sulfur-containing impurity. What is it?

  • Probable Cause: Competitive Formation of 2-Amino-1,3,4-thiadiazole. This is the most common side product in this synthesis. The acylthiosemicarbazide precursor can cyclize via two distinct pathways, one eliminating water to form the oxadiazole and the other eliminating ammonia to form the thiadiazole. The reaction conditions dictate which pathway is favored.[8][14]

    • Troubleshooting & Optimization:

      • Favoring Oxadiazole: Use oxidative cyclization conditions. Reagents like iodine in the presence of a base (e.g., NaOH) are known to selectively promote cyclization to the 2-amino-1,3,4-oxadiazole.[8]

      • Avoiding Thiadiazole: Strongly acidic conditions (e.g., concentrated H₂SO₄) tend to favor the formation of the 1,3,4-thiadiazole.[8] Therefore, avoid these conditions if the oxadiazole is the target compound.

Start Acylthiosemicarbazide Oxa 2-Amino-1,3,4-oxadiazole (Desired Product) Start->Oxa Oxidative Cyclization (e.g., I₂ / NaOH) Thia 2-Amino-1,3,4-thiadiazole (Byproduct) Start->Thia Acid-catalyzed Cyclization (e.g., conc. H₂SO₄) start Low Yield or Impure Oxadiazole analyze Identify Byproducts (LC-MS, NMR) start->analyze cause1 Unreacted Starting Materials / Intermediate? analyze->cause1 cause2 Isomeric or Other Heterocyclic Byproducts? analyze->cause2 solution1 Optimize Cyclization: - Stronger Reagent - Higher Temperature - Microwave Synthesis cause1->solution1 Yes purify Optimize Purification: - Column Chromatography - Recrystallization cause1->purify No solution2 Use Milder Conditions: - Lower Temperature - Anhydrous Workup - Neutral pH cause2->solution2 Yes cause2->purify No solution1->purify solution2->purify end Improved Yield and Purity purify->end

References

Technical Support Center: Optimization of 1,2,5-Oxadiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2,5-oxadiazoles (furazans) and their N-oxides (furoxans). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for successful synthesis.

Introduction to 1,2,5-Oxadiazole Synthesis

The 1,2,5-oxadiazole ring is a valuable scaffold in medicinal and materials chemistry due to its unique electronic properties and biological activities.[1][2][3][4] Synthesis typically involves the cyclization of precursors like α-dioximes. While seemingly straightforward, these reactions can be sensitive to various parameters, leading to issues with yield, purity, and reproducibility. This guide provides a structured approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis of 1,2,5-oxadiazoles.

Q1: What are the most common methods for synthesizing the 1,2,5-oxadiazole ring?

There are three primary and widely adopted strategies for constructing the 1,2,5-oxadiazole core:

  • Dehydration of α-Dioximes: This is the most prevalent method, involving the cyclodehydration of a 1,2-dioxime.[5] A variety of dehydrating agents can be employed, with the choice often depending on the substrate's sensitivity.

  • Deoxygenation of 1,2,5-Oxadiazole N-oxides (Furoxans): Furoxans can be readily reduced to the corresponding furazans.[5] This two-step approach (synthesis of the furoxan followed by deoxygenation) can be advantageous for certain substituted derivatives.

  • Ring Transformation Reactions: In some cases, other heterocyclic systems can be rearranged to form the 1,2,5-oxadiazole ring.[6] These methods are generally less common but can be powerful for specific target molecules.

Q2: My reaction to form a 1,2,5-oxadiazole from an α-dioxime is giving a very low yield. What are the likely causes?

Low yields in the cyclodehydration of α-dioximes are a frequent issue. The primary culprits often fall into these categories:

  • Incomplete Dehydration: The chosen dehydrating agent may not be potent enough, or the reaction temperature and time may be insufficient to drive the cyclization to completion.

  • Substrate Decomposition: Harsh reaction conditions, such as highly acidic media or excessive heat, can lead to the degradation of the starting dioxime or the 1,2,5-oxadiazole product.[7]

  • Side Reactions: The formation of byproducts, such as nitriles from Beckmann fragmentation of the oxime, can consume the starting material and reduce the yield of the desired product.

  • Purity of Starting Material: Impurities in the α-dioxime can interfere with the cyclization reaction. Ensure your starting material is of high purity before proceeding.

Q3: I am observing the formation of a significant amount of nitrile byproduct. How can I suppress this?

Nitrile formation is a common side reaction resulting from the Beckmann rearrangement of the oxime moieties.[8] To minimize this:

  • Milder Dehydrating Agents: Opt for less aggressive dehydrating agents. For instance, instead of strong acids, consider using reagents like succinic anhydride or thionyl chloride under controlled conditions.[5]

  • Temperature Control: Running the reaction at the lowest effective temperature can often favor the desired cyclization over the rearrangement pathway.

  • Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find one that disfavors nitrile formation.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during 1,2,5-oxadiazole synthesis.

Issue 1: Reaction Failure or Incomplete Conversion

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting material (α-dioxime) even after prolonged reaction time.

Diagnostic Workflow:

Caption: Troubleshooting workflow for incomplete reactions.

Detailed Explanation and Causality:

The cyclodehydration of α-dioximes is, at its core, the removal of two molecules of water.[8] The efficiency of this process is paramount.

  • Dehydrating Agent Potency: The choice of dehydrating agent is critical. A weak agent may not provide a sufficient thermodynamic driving force for the reaction. Common dehydrating agents are listed in the table below with their typical applications.

  • Anhydrous Conditions: The presence of water can inhibit the reaction by competing with the oxime for the dehydrating agent or by promoting the reverse reaction. It is crucial to use anhydrous solvents and properly dried glassware.

  • Reaction Kinetics: Temperature plays a significant role in the reaction rate. Insufficient thermal energy may lead to slow or stalled reactions. However, excessive heat can promote decomposition, so a careful balance must be struck.

Table 1: Common Dehydrating Agents for α-Dioxime Cyclization

Dehydrating AgentTypical ConditionsNotes
Acetic AnhydrideRefluxCan also act as a solvent. May lead to acylation of other functional groups.
Thionyl Chloride (SOCl₂)0 °C to RT, often with a baseEffective but can be harsh. Stoichiometry must be carefully controlled.[5]
Phosphorus Pentoxide (P₂O₅)High temperature, often in a solid-state reactionA very strong dehydrating agent, but can be difficult to work with.
Succinic AnhydrideHeating (150-170 °C)A milder alternative, suitable for sensitive substrates.[5]
Diphosphorus Tetraiodide (P₂I₄)Mild conditionsA newer, mild condensing agent.
Issue 2: Formation of Multiple Products and Purification Challenges

Symptom: The crude reaction mixture shows multiple spots on TLC or several peaks in the LC-MS, making purification by standard column chromatography difficult.

Troubleshooting Protocol:

  • Characterize the Byproducts: Before attempting purification, it is essential to identify the major byproducts. LC-MS is an invaluable tool for this, providing molecular weights that can suggest the structures of impurities. Common byproducts include the aforementioned nitriles, partially cyclized intermediates, and products of ring-opening or rearrangement.[6]

  • Revisit Reaction Conditions:

    • Temperature: As a primary control variable, systematically lower the reaction temperature in increments of 10 °C to see if byproduct formation is suppressed.

    • Reaction Time: Monitor the reaction progress closely by TLC or LC-MS. It is possible that the desired product forms initially but then degrades or rearranges upon prolonged exposure to the reaction conditions.

    • Order of Addition: In some cases, the order in which reagents are added can influence the product distribution. For example, adding the dehydrating agent slowly to a solution of the dioxime can sometimes minimize side reactions.

  • Alternative Purification Strategies:

    • Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method for purification, especially for removing isomeric impurities.

    • Solvent Extraction: A liquid-liquid extraction workup can sometimes selectively remove certain impurities based on their differing solubilities and acid/base properties.

    • Alternative Chromatography: If standard silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina (neutral, acidic, or basic) or reverse-phase silica (C18).[9]

Experimental Protocol: A General Procedure for α-Dioxime Cyclodehydration using Thionyl Chloride

This is a representative protocol and may require optimization for specific substrates.

  • Setup: Under a nitrogen or argon atmosphere, equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer.

  • Reagents: Dissolve the α-dioxime (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of SOCl₂: Slowly add thionyl chloride (2.0-2.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of ice water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Diagram of the General Synthetic Pathway:

G Dioxime α-Dioxime Intermediate Cyclization Intermediate Dioxime->Intermediate -2 H₂O Byproduct Byproducts (e.g., Nitriles) Dioxime->Byproduct Rearrangement DehydratingAgent Dehydrating Agent (e.g., SOCl₂) Oxadiazole 1,2,5-Oxadiazole Intermediate->Oxadiazole

References

Technical Support Center: Navigating the Challenges of Polar Heterocyclic Amine Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complex challenges associated with the purification of polar heterocyclic amines. These compounds are pivotal in medicinal chemistry and drug development, yet their inherent polarity and basicity present significant hurdles during isolation and purification. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and validated protocols to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: Why are polar heterocyclic amines so difficult to purify?

Polar heterocyclic amines pose a purification challenge due to a combination of their intrinsic properties. Their polarity makes them highly soluble in aqueous and polar organic solvents, leading to poor retention on traditional reversed-phase (RP) chromatography columns where they often elute in the solvent front.[1] Furthermore, the basic nature of the amine functional groups leads to strong interactions with the acidic silanol groups present on the surface of silica-based stationary phases.[2][3] This can result in severe peak tailing, poor resolution, and in some cases, irreversible adsorption to the column.[2][4]

Q2: My polar amine isn't retained on my C18 column. What are my options?

When a polar heterocyclic amine is not retained on a standard C18 column, it indicates that the compound is too hydrophilic for traditional reversed-phase chromatography.[5] In this scenario, several alternative chromatographic techniques should be considered:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for separating highly polar compounds that are not retained in reversed-phase systems.[1][5][6] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile, with a small amount of aqueous buffer.[6][7]

  • Mixed-Mode Chromatography (MMC): This technique employs stationary phases with multiple retention mechanisms, such as a combination of reversed-phase and ion-exchange properties.[8][9] This dual functionality allows for the retention and separation of a wide range of compounds, including polar and charged molecules, often with unique selectivity compared to other methods.[8][10]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge by utilizing a stationary phase with charged functional groups.[11] For basic amines, which are typically positively charged at acidic to neutral pH, cation-exchange chromatography is a powerful purification tool.[12][13]

Q3: What is peak tailing and why is it so common with my amine compounds?

Peak tailing is a distortion in a chromatographic peak where the latter half of the peak is broader than the front half.[4][14] For basic compounds like heterocyclic amines, the primary cause is the interaction between the basic amine groups and acidic residual silanol groups on the silica surface of the stationary phase.[2][4][15] This secondary interaction mechanism leads to a portion of the analyte molecules being more strongly retained, resulting in a "tailing" effect as they slowly elute from the column.[15]

Troubleshooting Guides

This section provides detailed solutions to specific problems encountered during the purification of polar heterocyclic amines.

Issue 1: Severe Peak Tailing in Reversed-Phase HPLC

Symptoms: Your chromatogram shows peaks with significant tailing, making accurate quantification and fraction collection difficult.

Root Cause Analysis and Solutions:

The primary culprit for peak tailing of basic amines in reversed-phase HPLC is the interaction with acidic silanols on the stationary phase.[2][4] Here’s a systematic approach to mitigate this issue:

1. Mobile Phase Modification:

  • Lower the pH: Operating at a lower pH (e.g., pH 2-3 using formic acid or trifluoroacetic acid) protonates the silanol groups, reducing their ability to interact with the protonated amine.[4][14][15]

  • Add a Competing Base: Incorporating a small amount of a competing amine, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase can effectively block the active silanol sites, leading to improved peak shape.[16][17][18] However, be aware that these additives can be difficult to remove from the final product.[19]

2. Column Selection:

  • Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped," where the residual silanol groups are chemically modified to reduce their activity.[2] Selecting a high-quality, base-deactivated C18 column is often the first and most effective solution.[20]

  • Consider Alternative Stationary Phases:

    • Polar-Embedded Phases: These columns have a polar functional group embedded in the alkyl chain, which helps to shield the analyte from the silica surface and can provide alternative selectivity.[20]

    • Polymer-Based Columns: Columns packed with polymeric materials instead of silica can offer excellent pH stability and a lack of silanol interactions, thus eliminating a primary source of peak tailing.[4]

Experimental Protocol: Mitigating Peak Tailing with Mobile Phase Additives

Objective: To improve the peak shape of a polar heterocyclic amine in reversed-phase HPLC.

Materials:

  • HPLC system with UV detector

  • Base-deactivated C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Mobile Phase Additive: Triethylamine (TEA)

  • Sample: Polar heterocyclic amine dissolved in Mobile Phase A

Procedure:

  • Initial Run (No Additive):

    • Equilibrate the column with a suitable starting gradient (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.

    • Inject the sample and run a linear gradient to an appropriate final concentration of B (e.g., 5% to 95% B over 15 minutes).

    • Observe the peak shape of the target compound.

  • Run with Additive:

    • Prepare a new mobile phase by adding 0.1% (v/v) TEA to both Mobile Phase A and Mobile Phase B.

    • Re-equilibrate the column with the TEA-containing mobile phase.

    • Inject the sample and run the same gradient as in the initial run.

    • Compare the peak shape of the target compound with and without the additive.

Expected Outcome: The addition of TEA should competitively bind to the active silanol sites on the stationary phase, leading to a significant reduction in peak tailing and a more symmetrical peak shape.

Issue 2: Poor Retention and Separation in HILIC

Symptoms: Your polar amine elutes too early in the HILIC gradient, or co-elutes with other polar impurities.

Root Cause Analysis and Solutions:

In HILIC, retention is governed by the partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase.[6][21] Poor retention or resolution can be due to an inappropriate mobile phase composition or stationary phase selection.

1. Mobile Phase Optimization:

  • Decrease the Aqueous Content: In HILIC, water is the strong solvent.[5][21] To increase retention, decrease the percentage of the aqueous component (e.g., water or buffer) in the mobile phase.

  • Adjust Buffer pH and Concentration: The charge state of your amine and the stationary phase can be manipulated by adjusting the pH of the aqueous portion of the mobile phase. For basic amines, a slightly acidic pH can be beneficial. Increasing the buffer concentration can also sometimes improve peak shape by masking stationary phase interactions.[22]

2. Stationary Phase Selection:

  • Vary the Stationary Phase Chemistry: HILIC offers a variety of stationary phases, including bare silica, diol, amide, and zwitterionic phases.[1][6] If you are not achieving adequate separation on one type, switching to another can provide different selectivity. For instance, charged analytes may be too strongly retained on charged columns, making neutral or zwitterionic phases a better choice.[1]

Diagram: HILIC Method Development Workflow

HILIC_Workflow start Start: Poor Retention/Resolution in HILIC decrease_water Decrease Aqueous Content in Mobile Phase start->decrease_water check_retention Sufficient Retention? decrease_water->check_retention adjust_ph Adjust Mobile Phase pH check_retention->adjust_ph No check_resolution Adequate Resolution? check_retention->check_resolution Yes adjust_ph->check_retention optimize_gradient Optimize Gradient Slope check_resolution->optimize_gradient No end End: Successful Purification check_resolution->end Yes change_phase Change Stationary Phase (e.g., Silica to Amide) change_phase->start optimize_gradient->change_phase Still Poor Resolution optimize_gradient->end

Caption: A decision tree for troubleshooting poor retention and resolution in HILIC.

Advanced Purification Strategies

For particularly challenging separations, more advanced techniques may be necessary.

Mixed-Mode Chromatography (MMC)

MMC is a powerful technique that utilizes stationary phases with both reversed-phase and ion-exchange characteristics.[8][9] This allows for tunable selectivity by adjusting mobile phase parameters like organic solvent content, pH, and ionic strength.[10][23]

Parameter Effect on Retention
Increasing Organic Solvent Decreases reversed-phase retention
Adjusting pH Alters the charge state of the analyte and stationary phase, affecting ion-exchange retention
Increasing Ionic Strength Decreases ion-exchange retention

Table 1: Influence of Mobile Phase Parameters in Mixed-Mode Chromatography

Solid-Phase Extraction (SPE) for Sample Cleanup

SPE is an effective technique for sample cleanup and concentration prior to chromatographic analysis or as a standalone purification method.[24][25] For polar heterocyclic amines, several SPE strategies can be employed:

  • Normal-Phase SPE: The polar amine is retained on a polar sorbent (e.g., silica or diol) from a non-polar sample matrix.[26] Elution is achieved with a more polar solvent.

  • Reversed-Phase SPE: The amine is retained on a non-polar sorbent (e.g., C18) from a polar sample matrix. This may be challenging for highly polar amines.

  • Ion-Exchange SPE: This is a highly selective method where the charged amine is retained on an ion-exchange sorbent.[27] For basic amines, a strong or weak cation exchange (SCX or WCX) sorbent is typically used.

Diagram: Ion-Exchange SPE Workflow

SPE_Workflow condition 1. Condition Cartridge (e.g., Methanol, Water) equilibrate 2. Equilibrate Cartridge (e.g., Acidic Buffer) condition->equilibrate load 3. Load Sample (Analyte Binds) equilibrate->load wash 4. Wash (Remove Impurities) load->wash elute 5. Elute (e.g., Basic Solution) wash->elute collect Collect Pure Analyte elute->collect

Caption: A typical workflow for solid-phase extraction using an ion-exchange mechanism.

References

Technical Support Center: Addressing Poor Aqueous Solubility of Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with a comprehensive understanding and practical solutions for one of the most common hurdles in the development of oxadiazole-based compounds: poor aqueous solubility. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying principles, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions - Understanding the Root Cause

This section addresses the fundamental reasons behind the solubility challenges inherent to many oxadiazole derivatives.

Q1: Why do many of my oxadiazole derivatives exhibit poor aqueous solubility?

A: The solubility of oxadiazole derivatives is fundamentally governed by their physicochemical properties, which are a direct result of their molecular structure. The oxadiazole ring itself is a planar, aromatic heterocycle. While the nitrogen and oxygen atoms can participate in hydrogen bonding, the overall ring system is relatively nonpolar. The primary driver of poor aqueous solubility, however, almost always comes from the substituents attached to the ring, typically at the 2- and 5-positions.[1][2]

Key factors include:

  • High Crystal Lattice Energy: The planar nature of the oxadiazole core and appended aromatic substituents allows for efficient molecular packing in the solid state. This creates a highly stable crystal lattice that requires a significant amount of energy to break apart, a prerequisite for dissolution.

  • Lipophilicity: The introduction of large, nonpolar, and often aromatic (aryl) substituents dramatically increases the molecule's lipophilicity (hydrophobicity).[1][3] These groups are energetically unfavorable to be solvated by water molecules, leading to low solubility. In contrast, derivatives with small alkyl groups, like methyl groups, can be completely water-soluble.[1][2][3]

  • Lack of Ionizable Groups: Many bioactive oxadiazole derivatives are neutral molecules lacking acidic or basic functional groups that can be ionized to form salts. Salts are generally much more water-soluble than their neutral counterparts.

Q2: What specific structural features should I be mindful of when designing new oxadiazole derivatives to improve solubility?

A: Proactively designing for solubility is a critical aspect of medicinal chemistry. When developing new analogs, consider the following:

  • Minimize Lipophilicity: While often necessary for biological activity, try to balance the lipophilicity of substituents. The lipophilicity of a compound is often expressed as its LogP value (the logarithm of its partition coefficient between octanol and water). Aim for a calculated LogP (cLogP) within a reasonable range for your target.

  • Introduce Polar Functional Groups: Incorporate groups capable of hydrogen bonding, such as hydroxyl (–OH), amine (–NH2), or amide (–CONH2) groups. These can significantly improve interaction with water.

  • Incorporate Ionizable Centers: The most effective way to dramatically increase aqueous solubility is to include a weakly basic (e.g., an amine, pyridine) or weakly acidic (e.g., a carboxylic acid) functional group. This allows for the formation of highly soluble salt forms (e.g., hydrochloride or sodium salts) at physiological pH.[4]

  • Break Planarity and Symmetry: Introduce substituents that disrupt the planarity of the molecule. This can hinder efficient crystal packing, lower the melting point, and reduce the lattice energy, thereby making dissolution easier. Symmetrical derivatives often have higher melting points and lower solubility.[1]

Section 2: Initial Troubleshooting & Formulation Strategies

When faced with an insoluble compound for an immediate experiment, chemical modification isn't an option. This section provides direct, lab-based strategies to get your compound into solution.

Q3: My compound won't dissolve for a preliminary bioassay. What are my immediate options?

A: For immediate use, such as in vitro screening, you can often solubilize a compound using formulation aids. The two most common and effective starting points are pH adjustment and the use of co-solvents.

  • pH Adjustment: If your molecule has an ionizable functional group (an acidic or basic center), altering the pH of your aqueous medium can dramatically increase solubility. For a basic compound, lowering the pH will protonate it, forming a more soluble cationic salt. For an acidic compound, raising the pH will deprotonate it, forming a more soluble anionic salt.

  • Co-solvents: When pH modification is not possible or insufficient, water-miscible organic solvents can be used to increase the "solubilizing power" of the aqueous medium. These solvents disrupt the hydrogen bonding network of water and provide a more lipophilic environment to accommodate your compound. Common choices include DMSO, ethanol, and polyethylene glycols (PEGs).

Troubleshooting Guide 1: pH Modification Protocol

This protocol is a first-line approach for compounds with suspected acidic or basic properties.

Objective: To determine if pH adjustment can solubilize the oxadiazole derivative in an aqueous buffer.

Materials:

  • Your oxadiazole derivative

  • Aqueous buffer relevant to your assay (e.g., PBS, pH 7.4)

  • 0.1 M HCl and 0.1 M NaOH

  • pH meter

  • Vortex mixer and/or sonicator

Methodology:

  • Preparation: Prepare a slurry of your compound in the desired aqueous buffer at a concentration slightly above your target (e.g., 1.1x).

  • Acidification (for basic compounds): While stirring, add 0.1 M HCl dropwise to the slurry. Monitor the pH and observe for dissolution.

  • Alkalinization (for acidic compounds): To a separate slurry, add 0.1 M NaOH dropwise while stirring and monitoring the pH.

  • Observation: If the compound dissolves, note the pH at which dissolution occurs. Check if this pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

  • Validation: Once dissolved, visually inspect the solution for any precipitation over a relevant time course. Ensure the final concentration of the acid/base used does not interfere with the assay.

Causality: By protonating a basic site or deprotonating an acidic site, you convert a neutral, often crystalline molecule into a charged ion. This ion has much stronger and more favorable electrostatic interactions with polar water molecules, leading to a significant increase in solubility.

Troubleshooting Guide 2: Co-solvent Screening

Use this guide when pH modification is not viable or you need to prepare a high-concentration stock solution.

Objective: To identify a suitable co-solvent and determine the maximum tolerable percentage for your assay.

Materials:

  • Your oxadiazole derivative

  • DMSO (Dimethyl sulfoxide)

  • Ethanol (EtOH)

  • Polyethylene glycol 400 (PEG400)

  • Propylene glycol (PG)

  • Aqueous buffer (e.g., PBS, cell culture media)

Methodology:

  • Stock Solution Preparation: Attempt to dissolve your compound at a high concentration (e.g., 10-50 mM) in 100% of each co-solvent (DMSO, EtOH, PEG400, PG). Sonication or gentle warming may be required.

  • Identify Best Solvent: The solvent that dissolves the compound to the highest concentration is your primary candidate. DMSO is often the most effective for highly insoluble compounds.

  • Serial Dilution: Take your high-concentration stock solution and perform serial dilutions into your final aqueous assay buffer. For example, a 1:1000 dilution of a 10 mM stock in DMSO into media results in a 10 µM final concentration with 0.1% DMSO.

  • Precipitation Check: After dilution, vortex gently and let the solution stand for at least 30 minutes. Visually inspect for any signs of precipitation (cloudiness, Tyndall effect). This is your kinetic solubility limit.

  • Assay Compatibility Test (Crucial): Run a vehicle control in your assay. Test the highest percentage of the co-solvent you plan to use (e.g., 0.5% or 1% DMSO) without your compound to ensure it does not affect the biological outcome (e.g., cell death, enzyme inhibition).

Co-SolventTypical Starting ConcentrationProsCons
DMSO Up to 100% for stockExcellent solubilizing powerCan be toxic to cells >0.5-1%
Ethanol Up to 100% for stockLess toxic than DMSOCan evaporate; may affect protein stability
PEG400 Up to 40% in final formulationLow toxicity, good for in vivoViscous; may not be as potent as DMSO
Q4: What are cyclodextrins and how can they improve the solubility of my oxadiazole derivative?

A: Cyclodextrins (CDs) are cyclic oligosaccharides that have a unique donut-like structure with a hydrophilic exterior and a lipophilic interior cavity.[5][6] This structure allows them to encapsulate poorly water-soluble "guest" molecules, like your oxadiazole derivative, within their central cavity.[5][7] The resulting "inclusion complex" presents the hydrophilic exterior of the cyclodextrin to the water, effectively masking the hydrophobic drug and dramatically increasing its apparent aqueous solubility.[5][6]

A diagram illustrating how a hydrophobic oxadiazole derivative is encapsulated within the lipophilic core of a cyclodextrin molecule, enhancing its solubility in water.

Experimental Protocol 1: Cyclodextrin Inclusion Complex Formation

Objective: To prepare a cyclodextrin inclusion complex to enhance the aqueous solubility of an oxadiazole derivative. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high solubility and low toxicity.[7]

Materials:

  • Oxadiazole derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Methodology:

  • Prepare CD Solution: Prepare a solution of HP-β-CD in water/buffer. A 20-40% (w/v) solution is a good starting point.

  • Add Compound: Slowly add the powdered oxadiazole derivative to the stirring CD solution. A molar ratio of 1:1 (drug:CD) is a typical starting point, but this may need optimization.

  • Equilibrate: Allow the mixture to stir at room temperature for 24-48 hours. The container should be sealed to prevent evaporation. Gentle heating or sonication can sometimes accelerate the process, but must be validated.

  • Clarify Solution: After equilibration, there may be some undissolved compound. Filter the solution through a 0.22 µm syringe filter to remove any excess, uncomplexed drug.

  • Quantify Concentration: The concentration of the drug in the clear filtrate must be determined analytically (e.g., by HPLC-UV or LC-MS) to know the exact solubility enhancement achieved.

Self-Validation: The clarity of the final filtered solution is a primary indicator of successful solubilization. The analytical quantification in step 5 is the definitive validation that provides the final, usable concentration for your experiments.

Section 3: Advanced Strategies - Chemical & Formulation Development

When simple formulation tricks are insufficient, or for in vivo applications, more advanced strategies are necessary. These involve either chemically modifying the molecule or employing sophisticated formulation technologies.

Q5: I've heard about solid dispersions. When should I consider this technique?

A: A solid dispersion is a system where your drug (guest) is dispersed in a solid hydrophilic polymer matrix (host).[8][9] This technique is particularly powerful because it can increase solubility by several mechanisms simultaneously:

  • Reduced Particle Size: The drug is dispersed at a molecular or near-molecular level.

  • Amorphous State: The crystalline form of the drug is often converted to a higher-energy, more soluble amorphous state.

  • Improved Wettability: The hydrophilic carrier improves how well water can interact with the drug.

You should consider solid dispersions when you need a solid dosage form (e.g., for oral administration in animal studies) and require a significant increase in dissolution rate and bioavailability.[10][11]

Experimental Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare a solid dispersion of an oxadiazole derivative with a hydrophilic polymer like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).

Materials:

  • Oxadiazole derivative

  • Polymer carrier (e.g., PVP K30)

  • A common solvent that dissolves both drug and carrier (e.g., methanol, ethanol, or a mixture)

  • Rotary evaporator or vacuum oven

Methodology:

  • Dissolution: Dissolve both the oxadiazole derivative and the polymer carrier (e.g., in a 1:4 drug:polymer weight ratio) in the chosen solvent to form a clear solution.[10][11]

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This should be done at a controlled temperature to avoid degradation.

  • Drying: A thin film will form on the flask. Dry this solid mass further in a vacuum oven for 24 hours to remove all residual solvent.

  • Processing: Scrape the solid dispersion from the flask. Gently grind it with a mortar and pestle to obtain a fine powder. Pass the powder through a sieve for uniform particle size.

  • Characterization (Validation): The success of the solid dispersion should be confirmed.

    • Dissolution Testing: Compare the dissolution rate of the solid dispersion powder to the physical mixture of the drug and polymer, and to the drug alone. A dramatic increase in dissolution is the expected outcome.

    • Differential Scanning Calorimetry (DSC): The absence of the drug's characteristic melting peak indicates it is in an amorphous state within the polymer.

Q6: Can I improve solubility by permanently modifying the chemical structure of my lead compound?

A: Yes, this is a cornerstone of drug development known as the prodrug approach . A prodrug is a bioreversible, inactive or less active derivative of a parent drug that is designed to overcome a specific barrier, such as poor solubility.[12][13] After administration, the prodrug is converted back to the active parent drug in the body through enzymatic or chemical cleavage.[13]

The core principle is to attach a highly polar, water-solubilizing promoiety to your oxadiazole derivative.[12][14]

Common Prodrug Strategies for Solubility Enhancement:

  • Phosphate Esters: Attaching a phosphate group creates a highly ionizable and soluble prodrug. This is one of the most successful strategies for parenteral and oral drugs.[12][15]

  • Amino Acid Conjugates: Linking an amino acid can introduce both polar and ionizable centers.

  • Esters of Alcohols/Carboxylic Acids: If your parent drug has a hydroxyl or carboxylic acid group, it can be esterified with a solubilizing group (e.g., containing a tertiary amine).[16]

This strategy requires significant synthetic chemistry effort and must be considered during the lead optimization phase of drug discovery.

Q7: What are nanotechnology-based approaches for delivering poorly soluble oxadiazoles?

A: Nanotechnology offers powerful platforms to formulate extremely insoluble compounds. These nanoscale drug delivery systems (NDDSs) work by encapsulating or loading the drug into a carrier with a size typically between 20-200 nm.[17] This small size leads to a massive increase in surface area, which enhances the dissolution rate and bioavailability.[18][19]

Key Nanotechnology Platforms:

  • Nanoemulsions: Oil-in-water emulsions with very small droplet sizes that can carry lipophilic drugs in the oil phase.[17]

  • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.

  • Polymeric Nanoparticles: Solid particles made from biodegradable polymers that can have the drug dissolved or encapsulated within them.[20]

These are advanced formulation techniques typically employed in later-stage preclinical and clinical development.[18][21]

Section 4: Decision-Making Workflow

Choosing the right strategy depends on your compound's properties and your experimental needs. This workflow is designed to guide your decision-making process.

A decision tree to help researchers choose the most appropriate method for improving the solubility of their oxadiazole derivative based on the stage of research and compound properties.

G Start Problem: Poorly Soluble Oxadiazole Derivative Q_Stage What is the experimental stage? Start->Q_Stage Q_Ionizable Does the compound have an ionizable group? Q_Stage->Q_Ionizable In Vitro / Early Stage Q_SolidDose Is a solid dosage form required? Q_Stage->Q_SolidDose In Vivo / Preclinical Sol_pH Strategy: pH Adjustment Q_Ionizable->Sol_pH Yes Sol_Cosolvent Strategy: Co-solvents (e.g., DMSO) Q_Ionizable->Sol_Cosolvent No Q_Modify Is chemical modification a viable option? Q_SolidDose->Q_Modify No (Liquid Dosing) Sol_SolidDisp Strategy: Solid Dispersion Q_SolidDose->Sol_SolidDisp Yes Sol_Prodrug Strategy: Prodrug Synthesis Q_Modify->Sol_Prodrug Yes (Lead Optimization) Sol_Nano Strategy: Nanotechnology (e.g., Liposomes) Q_Modify->Sol_Nano No (Formulation Dev.) Sol_Cyclodextrin Strategy: Cyclodextrins (e.g., HP-β-CD) Sol_Cosolvent->Sol_Cyclodextrin If co-solvent is toxic or precipitation occurs

References

minimizing impurities in the synthesis of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide designed for professionals in pharmaceutical research and organic synthesis.

Technical Support Center: Synthesis of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine

Introduction: The synthetic integrity of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development. This compound is a key building block whose purity can significantly impact downstream reactions and final product efficacy. This guide provides expert-driven troubleshooting advice and detailed protocols to minimize impurity formation during its synthesis, focusing on the critical reduction step of the nitrile precursor.

Part 1: The Synthetic Landscape & Core Challenges

The most common and direct route to synthesizing this compound involves the reduction of its nitrile precursor, 4-methyl-1,2,5-oxadiazole-3-carbonitrile. While seemingly straightforward, this transformation is fraught with potential pitfalls, including incomplete reaction, formation of side-products, and degradation of the sensitive oxadiazole ring. The choice of reducing agent and the subsequent work-up procedure are the most critical factors determining the purity of the final product.

Synthesis_Workflow cluster_0 Synthesis Stage cluster_1 Work-up & Purification cluster_2 Final Product & Analysis Precursor 4-Methyl-1,2,5-oxadiazole-3-carbonitrile Reaction Reduction Reaction (e.g., LiAlH4, H2/Catalyst) Precursor->Reaction Select Reagents Quench Reaction Quench Reaction->Quench Critical Step Extraction Liquid-Liquid Extraction Quench->Extraction Purify Chromatography / Crystallization Extraction->Purify Product This compound Purify->Product QC Purity Analysis (LC-MS, NMR) Product->QC

Caption: General workflow for the synthesis and purification of the target amine.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a practical Q&A format.

Q1: My reaction is incomplete. TLC and LC-MS analysis shows a significant amount of unreacted 4-methyl-1,2,5-oxadiazole-3-carbonitrile. How do I drive the reaction to completion?

A1: Incomplete conversion is typically a result of insufficient reducing power or deactivation of the reducing agent.

  • Causality: Powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄) are often used for nitrile reductions. This reagent is extremely sensitive to moisture and protic solvents. Any residual water in your solvent (e.g., THF, diethyl ether) or on your glassware will consume the reagent, reducing its effective stoichiometry.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents.

    • Verify Reagent Activity: Use a fresh bottle of LiAlH₄ or titrate older batches to determine their active hydride content.

    • Stoichiometry: For nitrile reductions, at least 2 equivalents of hydride are mechanistically required.[1] It is common practice to use a slight excess (e.g., 1.2 to 1.5 equivalents of LiAlH₄, which provides 4.8 to 6.0 equivalents of hydride) to ensure completion.

    • Temperature: While the initial addition of the nitrile to the LiAlH₄ slurry is often done at 0°C for safety, the reaction may require warming to room temperature or gentle reflux to proceed to completion. Monitor by TLC until the starting material is consumed.

Q2: I've identified a significant impurity with a mass corresponding to the aldehyde (4-methyl-1,2,5-oxadiazole-3-carbaldehyde). What caused this?

A2: The formation of an aldehyde indicates a partial reduction, which is characteristic of using a less powerful or sterically hindered reducing agent, or an improper quench.

  • Causality: Reducing agents like diisobutylaluminium hydride (DIBAL-H) are specifically designed to stop at the aldehyde stage after hydrolytic work-up.[1][2] If DIBAL-H was used, this is the expected outcome. If a stronger agent like LiAlH₄ was used, it suggests the reaction was quenched before the second hydride addition could occur, which is unusual but possible if the intermediate imine-aluminum complex is particularly stable or sterically hindered.

  • Solution: To ensure full reduction to the amine, LiAlH₄ is the more reliable choice over DIBAL-H.[3] Ensure the reaction is allowed to stir for a sufficient time after the addition of the nitrile before quenching.

Q3: When using catalytic hydrogenation (e.g., H₂/Raney Nickel), I observe significant formation of secondary and tertiary amine byproducts. How can this be suppressed?

A3: This is a well-known side reaction in catalytic hydrogenation of nitriles. The primary amine product can react with the intermediate imine, leading to dimers and oligomers.

  • Causality: The initially formed primary amine can attack the imine intermediate, which is present on the catalyst surface. This leads to the formation of a secondary amine after subsequent reduction. This secondary amine can react again, leading to a tertiary amine.

  • Solution: This side reaction can be effectively suppressed by adding ammonia (either as a gas or as ammonium hydroxide) to the reaction mixture.[4] Ammonia acts as a competitive inhibitor, saturating the imine intermediate and preventing the newly formed primary amine from reacting with it. Using a solvent like methanol saturated with ammonia is a common industrial practice.

Q4: My work-up of the LiAlH₄ reaction is yielding an emulsion and my final product is contaminated with fine white aluminum salts. What is the correct work-up procedure?

A4: Improper quenching of LiAlH₄ reactions is a classic problem. A carefully controlled, sequential addition of water and base is required to produce a granular, easily filterable precipitate of aluminum salts.

  • Expert Protocol (Fieser Work-up):

    • Cool the reaction vessel to 0°C in an ice bath.

    • For a reaction using 'X' g of LiAlH₄, add 'X' mL of water dropwise, very slowly. An initial vigorous reaction (hydrogen evolution) is expected.

    • Next, add 'X' mL of 15% aqueous NaOH solution dropwise.

    • Finally, add '3X' mL of water dropwise.

    • Remove the ice bath and stir the mixture vigorously for 30-60 minutes. This should result in a white, granular precipitate that can be easily removed by filtration. The desired amine product will be in the organic filtrate.

Q5: I am concerned about the stability of the 1,2,5-oxadiazole (furazan) ring under my reaction conditions. Can it degrade?

A5: The 1,2,5-oxadiazole ring is generally stable under many synthetic conditions but possesses a weak O-N bond that can be susceptible to cleavage under certain reductive or nucleophilic attacks.[5]

  • Considerations for Stability:

    • Strong Reductive Cleavage: While LiAlH₄ is effective for reducing the nitrile, excessively harsh conditions (prolonged high temperatures) could potentially lead to ring opening.

    • Nucleophilic Attack: Some highly nucleophilic reagents can attack the ring. For instance, hydrazine has been shown to induce ring-opening and rearrangement in some 1,2,4-oxadiazoles, a phenomenon known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction.[6] While this is for a different isomer, it highlights a potential reactivity pathway.

  • Best Practices: Use the mildest effective conditions. Catalytic hydrogenation or borane reduction (BH₃-THF) are often gentler alternatives to LiAlH₄ and may be preferable if ring stability is a major concern.[4] Always keep reaction temperatures as low as possible while still achieving a reasonable reaction rate.

Part 3: Recommended Protocols & Data

Protocol: High-Purity Synthesis via LiAlH₄ Reduction
  • Preparation: Under an inert atmosphere (N₂), add a stir bar and anhydrous THF (10 mL per 1 g of nitrile) to a flame-dried, three-neck flask. Cool to 0°C.

  • Reagent Addition: Carefully add LiAlH₄ (1.2 equivalents) to the cold THF in portions.

  • Substrate Addition: Dissolve 4-methyl-1,2,5-oxadiazole-3-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ slurry at 0°C.

  • Reaction: After addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Work-up: Cool the reaction to 0°C and perform the Fieser work-up as described in FAQ Q4 .

  • Isolation: Filter off the aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and extract with 1M HCl. The amine will move to the aqueous layer as the hydrochloride salt. Wash the aqueous layer with ethyl acetate to remove non-basic impurities. Basify the aqueous layer with 2M NaOH to a pH > 12 and extract the free amine back into ethyl acetate or dichloromethane. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product.

Data Summary: Comparison of Reduction Methods
Reducing AgentProsConsCommon Impurities
LiAlH₄ High reactivity, fast, reliable for full reduction.[7]Moisture sensitive, hazardous, difficult work-up.Unreacted nitrile, aluminum salts.
H₂ / Raney Ni Scalable, cost-effective, clean work-up.Can form secondary/tertiary amines, requires pressure equipment.[4]Dimeric secondary/tertiary amines.
BH₃-THF / BH₃-SMe₂ Milder than LiAlH₄, good functional group tolerance.[4]Slower reaction times, borane reagents can be hazardous.Unreacted nitrile, borane complexes.

Part 4: Logical Troubleshooting Workflow

This diagram provides a decision-making framework for diagnosing and solving common synthesis issues.

Troubleshooting_Logic Start Analysis Shows Impure Product Check_Conversion Is Starting Material (SM) Present? Start->Check_Conversion Identify_Byproduct Identify Major Byproduct by Mass Spec Check_Conversion->Identify_Byproduct No SM_Yes Increase Reagent Stoichiometry Ensure Anhydrous Conditions Increase Reaction Time/Temp Check_Conversion->SM_Yes Yes Aldehyde_Impurity Mass = Aldehyde? Identify_Byproduct->Aldehyde_Impurity End Purified Product SM_Yes->End Dimer_Impurity Mass = Dimer/Trimer? Aldehyde_Impurity->Dimer_Impurity No Aldehyde_Yes Incomplete Reduction. Switch from DIBAL-H to LiAlH4. Verify LiAlH4 reaction time. Aldehyde_Impurity->Aldehyde_Yes Yes Dimer_Yes Side-reaction in Catalytic Hydrogenation. Add NH3 / NH4OH to reaction. Dimer_Impurity->Dimer_Yes Yes Workup_Issue Contamination with Inorganic Salts? Dimer_Impurity->Workup_Issue No Aldehyde_Yes->End Dimer_Yes->End Workup_Yes Improve Work-up Protocol. Use Fieser method for LiAlH4. Perform Acid-Base Extraction. Workup_Issue->Workup_Yes Yes Workup_Issue->End No Workup_Yes->End

Caption: A decision tree for troubleshooting synthesis impurities.

References

Technical Support Center: Optimizing HPLC Methods for Separating Oxadiazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support resource for the chromatographic analysis of oxadiazole isomers. The structural similarity between oxadiazole isomers—such as the 1,2,4- and 1,3,4-isosteres or positional isomers on substituted rings—presents a significant chromatographic challenge.[1][2] Their nearly identical physicochemical properties mean that achieving baseline separation requires a nuanced approach that goes beyond standard reversed-phase protocols.

This guide is designed for researchers, chromatographers, and drug development professionals. It provides field-proven troubleshooting strategies and foundational knowledge in a direct question-and-answer format to empower you to overcome common separation hurdles and develop robust, reliable HPLC methods. The key to separating these isomers lies in exploiting subtle differences in their dipole moments, hydrogen bonding capabilities, and potential for π-π interactions.[3][4]

Troubleshooting Guide: Common Separation Problems

This section addresses specific, acute issues you may encounter during method development.

Q1: My oxadiazole isomer peaks are completely co-eluting or have very poor resolution (Rs < 1.0) on a C18 column. What is my first step?

A1: Your first and most critical step is to manipulate the mobile phase selectivity. While a C18 column is a good generic starting point, isomers often require more specific interactions for separation.

  • Step 1: Adjust Organic Modifier Ratio. Systematically adjust the percentage of your organic solvent (e.g., acetonitrile) in 2-3% increments. Reducing the solvent strength (increasing the aqueous portion) increases retention time and allows more interaction with the stationary phase, which can often improve resolution between closely eluting peaks.[5]

  • Step 2: Switch the Organic Modifier. If adjusting the ratio is insufficient, the next step is to change the organic solvent entirely. Acetonitrile and methanol interact with analytes differently.[6] Acetonitrile is aprotic and has a strong dipole, whereas methanol is protic and can act as a hydrogen bond donor and acceptor.[6] This difference in solvent chemistry can drastically alter selectivity for isomers that differ in their hydrogen bonding capacity.

  • Step 3: Introduce or Modify an Acidic Additive. If your oxadiazole derivatives contain basic functional groups (e.g., an amino group), adding a modifier like 0.1% formic acid or acetic acid to the mobile phase is crucial.[6] This suppresses the ionization of basic analytes, leading to more consistent retention and improved peak shape. If you are already using an acid, ensure the mobile phase pH is at least 1-2 units away from the analyte's pKa for method robustness.[6][7]

Q2: I have some separation, but the peaks are broad and tailing. What causes this and how can I fix it?

A2: Peak tailing is typically caused by secondary interactions between the analyte and the stationary phase or by column overload.[5][8]

  • Primary Cause: Silanol Interactions. Most silica-based columns have residual, unreacted silanol groups (-Si-OH) on the surface. If your oxadiazole compound has basic moieties, these can interact strongly with the acidic silanols via ion exchange, causing peak tailing.[8]

    • Solution 1 (Mobile Phase): Add a competitive base (e.g., triethylamine, though it is not MS-friendly) or an acid modifier (0.1% formic acid) to the mobile phase. The acid protonates the silanols, reducing their negative charge and minimizing the unwanted interaction.[6]

    • Solution 2 (Stationary Phase): Switch to a modern, high-purity silica column that is heavily end-capped. End-capping uses a small reagent like trimethylchlorosilane to block the majority of residual silanols, leading to better peak shapes for basic compounds.[8]

  • Secondary Cause: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to a non-Gaussian peak shape.[5]

    • Solution: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

Q3: My retention times are drifting between injections. How can I improve reproducibility?

A3: Retention time instability points to a lack of system equilibrium or inconsistencies in the mobile phase.[9]

  • Solution 1: Ensure Proper Column Equilibration. When changing mobile phase composition or starting up the system, ensure the column is equilibrated for a sufficient time. For a standard 4.6 x 150 mm column, this means flushing with at least 10-15 column volumes of the new mobile phase.

  • Solution 2: Pre-mix Mobile Phase. If you are using an isocratic method, prepare the mobile phase in a single batch by accurately measuring the components instead of relying on the HPLC pump's proportioning valve, which can introduce small variations.

  • Solution 3: Control Temperature. Use a column oven. Temperature fluctuations can alter mobile phase viscosity and the kinetics of analyte-stationary phase interactions, leading to shifts in retention time.[9] A stable temperature of 30-40°C is a good starting point.[10][11]

  • Solution 4: Degas Your Mobile Phase. Ensure your mobile phase is adequately degassed to prevent the formation of air bubbles in the pump or detector, which causes baseline noise and retention shifts.[7]

Frequently Asked Questions (FAQs)

This section provides strategic advice for planning your separation method.

Q1: What is the best starting point for selecting an HPLC column for oxadiazole positional isomers?

A1: For positional isomers (e.g., ortho, meta, para substitutions on a phenyl ring attached to the oxadiazole), the key is to use a stationary phase that offers alternative selectivity beyond simple hydrophobicity. While a C18 column can work, it is often not optimal.[12]

  • Top Recommendation: Phenyl-Hexyl or PFP Columns. Phenyl-based stationary phases are ideal for separating aromatic positional isomers.[13][14] They provide π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of your analytes.[3] Pentafluorophenyl (PFP) columns offer even more complex interactions, including dipole-dipole and charge-transfer mechanisms, making them extremely powerful for isomer separations.[13][15]

  • Alternative Option: Embedded Polar Group (EPG) Columns. Columns with an embedded amide or carbamate group (e.g., Polar-RP) can offer unique shape selectivity due to the spatial arrangement of the polar group, which can be beneficial for separating diastereomers or conformational isomers.[13]

Q2: How do I decide whether to use a gradient or an isocratic method?

A2: The choice depends on the stage of your work and the complexity of the sample.

  • Gradient Elution: Use a gradient for initial method development.[7] A broad gradient (e.g., 5% to 95% organic over 20 minutes) will show you the full range of polarities in your sample and help determine the approximate organic percentage needed to elute your isomers. It is essential for complex samples containing compounds with a wide range of hydrophobicities.[9]

  • Isocratic Elution: Once you have identified the elution window for your isomers from the gradient run, an isocratic method is often superior for optimizing their separation.[12] An isocratic hold provides more consistent interaction with the stationary phase, which can enhance the resolution of closely eluting peaks. It is also generally more robust and reproducible for routine quality control applications.

Q3: Can temperature be used to improve the separation of oxadiazole isomers?

A3: Yes, temperature is a powerful but often underutilized tool for optimizing selectivity. Changing the column temperature affects the thermodynamics of the separation. Even a 5-10°C change can sometimes reverse the elution order of two closely related peaks or significantly improve their resolution. It is always recommended to screen a range of temperatures (e.g., 25°C, 40°C, 55°C) during method development.

Data & Protocols

Table 1: Recommended HPLC Columns for Oxadiazole Isomer Separation
Column TypePrimary Interaction Mechanism(s)Best Suited ForTypical pH Range
Standard C18 HydrophobicGeneral starting point, screening2.5 - 8.0
Phenyl-Hexyl Hydrophobic, π-π interactions[3][13]Aromatic positional isomers[13][14]2.0 - 8.0
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, ion-exchangePositional isomers, halogenated compounds[13][15]2.0 - 8.0
Embedded Amide (Polar-RP) Hydrophobic, hydrogen bonding, shape selectivity[13]Diastereomers, polar isomers2.0 - 9.0
C8 Hydrophobic, spatial selectivity[13]Conformational isomers, less hydrophobic compounds2.5 - 8.0
Experimental Protocol: Systematic Method Development

This protocol provides a structured workflow for developing a separation method from scratch.

Objective: To achieve baseline separation (Rs ≥ 1.5) for a mixture of oxadiazole isomers.

1. Initial Column & Mobile Phase Screening: a. Column: Start with a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: Acetonitrile. d. Flow Rate: 1.0 mL/min. e. Temperature: 40°C. f. Detection: UV detector set to an appropriate wavelength for your compounds (e.g., 235 nm or 254 nm).[11] g. Injection Volume: 5 µL.

2. Gradient Run for Elution Profiling: a. Run a broad linear gradient:

  • 0-2 min: 5% B
  • 2-22 min: 5% to 95% B
  • 22-25 min: 95% B
  • 25-26 min: 95% to 5% B
  • 26-30 min: 5% B (re-equilibration) b. Analyze the chromatogram to determine the approximate %B at which your isomers elute.

3. Isocratic Method Optimization: a. Based on the gradient run, calculate the starting %B for your isocratic method. For example, if the isomers eluted at 15 minutes in the above gradient, the %B is approximately 5% + (13/20)*(90%) ≈ 64%. b. Perform three isocratic runs: one at the calculated %B, one at %B - 3%, and one at %B + 3%. c. Evaluate the resolution in these runs. Fine-tune the %B in 1% increments to maximize resolution.

4. Selectivity Optimization (If Resolution is Still Poor): a. Change Organic Modifier: Replace Acetonitrile (Mobile Phase B) with Methanol and repeat steps 2 and 3. Methanol's different solvent properties may provide the necessary selectivity change.[6] b. Change Column: If neither solvent works on the Phenyl-Hexyl column, switch to a PFP column and repeat the screening protocol.

Diagram: Troubleshooting Workflow for Poor Resolution

The following diagram outlines a logical decision-making process for addressing poor peak resolution.

Troubleshooting_Workflow cluster_0 start Start: Poor Resolution (Rs < 1.5) step1 1. Optimize Isocratic % Organic (Adjust in 1-2% increments) start->step1 step2 2. Change Organic Modifier (Acetonitrile <-> Methanol) step1->step2 Not resolved end_node Resolution Achieved step1->end_node Resolved step3 3. Change Column Chemistry (e.g., C18 -> Phenyl -> PFP) step2->step3 Not resolved step2->end_node Resolved step4 4. Optimize Temperature & pH (Screen 25-55°C & different acid modifiers) step3->step4 Not resolved step3->end_node Resolved step4->end_node Resolved

References

Technical Support Center: Catalyst Selection for (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: CSC-2026-01-02-01 Version: 1.0

Introduction

Welcome to the technical support guide for reactions involving (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine. This molecule, featuring a primary amine adjacent to a 1,2,5-oxadiazole (furazan) ring, is a valuable building block in medicinal chemistry. However, its unique structure presents specific challenges in catalysis. The electron-withdrawing nature of the furazan ring decreases the nucleophilicity of the amine, while the ring's nitrogen and oxygen atoms can coordinate with metal catalysts, potentially leading to inhibition.[1][2] Furthermore, the N-O bonds within the furazan ring are sensitive to harsh reductive conditions.

This guide provides researchers, scientists, and drug development professionals with expert-driven strategies for catalyst and reagent selection across key chemical transformations. It consolidates field-proven insights and troubleshooting advice to streamline your synthetic workflows and overcome common experimental hurdles.

Section 1: Strategic Catalyst & Reagent Selection

The primary amine of this compound is the main site for derivatization. The key to success is choosing a catalytic system or reagent that is potent enough to overcome the amine's reduced nucleophilicity without compromising the integrity of the furazan ring.

Amide Bond Formation (N-Acylation)

The Challenge: Standard coupling conditions using carbodiimides like EDC, even with additives like HOBt, can be sluggish or provide low yields due to the amine's electron-deficient nature.[3][4]

Expert Recommendation: Employ more potent activating agents. Uronium or phosphonium salt-based reagents are highly effective as they generate a more reactive activated ester intermediate. For particularly difficult couplings, in situ generation of acyl fluorides represents a superior strategy.[3][5][6][7]

Reagent ClassRecommended ReagentBaseTypical SolventKey Considerations & Rationale
Uronium Salts HATU, HBTUDIPEA, TEADMF, NMPHigh Efficiency: HATU is a go-to reagent for difficult couplings, showing faster kinetics and lower racemization risk.[7][8] It is particularly effective for electron-poor amines where carbodiimides fail.[4]
Phosphonium Salts PyBOPDIPEA, TEADCM, DMFLow Racemization: Offers high coupling efficiency with minimal risk to stereocenters. More expensive than uronium salts but very reliable.[7]
Acyl Fluoride Precursors TFFH, BTFFHDIPEA, NMIDCM, ACNOvercomes Steric & Electronic Hindrance: In situ formation of a highly reactive acyl fluoride can drive stubborn reactions to completion.[6][9][10] This method is excellent when both the acid and amine are hindered.[3][5]
Reductive Amination

The Challenge: The furazan ring's N-O bonds are susceptible to cleavage under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C), leading to ring-opening side products.

Expert Recommendation: Avoid catalytic hydrogenation. Instead, use mild chemical hydride reducing agents that selectively reduce the iminium ion intermediate formed in situ. Sodium triacetoxyborohydride (STAB) is the premier choice for this transformation due to its high chemoselectivity, mildness, and broad functional group tolerance.[11][12][13][14]

Reagent SystemSolventAdditiveTemperatureKey Considerations & Rationale
NaBH(OAc)₃ (STAB) DCE, THFAcetic Acid (cat.)Room Temp.High Chemoselectivity: STAB is a mild and selective reducing agent that will not reduce the furazan ring or other sensitive groups like nitriles or esters.[11][12][14] It consistently gives higher yields and fewer side products compared to NaBH₃CN or catalytic hydrogenation.[11][14]
Stepwise: Imine Formation then NaBH₄ Reduction MeOH (Imine formation), then add NaBH₄NoneRoom Temp.Controls Dialkylation: For reactions with aldehydes where dialkylation is a concern, a stepwise approach is recommended.[11][12][14] First, form the imine in methanol, then add sodium borohydride for the reduction.
C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Challenge: This reaction is highly susceptible to catalyst poisoning. The nitrogen atoms of the furazan ring can coordinate strongly to the palladium center, leading to the formation of inactive catalyst species and sluggish or failed reactions.[1][2][15] Success hinges on the careful selection of the phosphine ligand.

Expert Recommendation: Use bulky, electron-rich phosphine ligands. These ligands promote the crucial reductive elimination step and can sterically hinder the coordination of the furazan ring to the palladium center, thus preserving catalyst activity.[16][17] Using pre-formed palladium pre-catalysts (e.g., G3 or G4 palladacycles) can also lead to more reliable results than generating the active catalyst in situ from sources like Pd(OAc)₂.[16][18]

| Ligand Class | Recommended Ligand | Palladium Source | Base | Typical Solvent | Key Considerations & Rationale | |---|---|---|---|---| | Bulky Monodentate | RuPhos, XPhos, tBuXPhos | XPhos Pd G3, RuPhos Pd G3, Pd₂(dba)₃ | NaOtBu, LHMDS, Cs₂CO₃ | Toluene, Dioxane | Overcomes Catalyst Inhibition: These state-of-the-art ligands are designed for challenging substrates.[16] Their steric bulk and electron-donating properties accelerate the catalytic cycle and mitigate poisoning by N-heterocycles.[16][17] | | Bidentate | Xantphos | Pd(OAc)₂ | K₃PO₄, Cs₂CO₃ | Dioxane | Broad Scope: While sometimes less effective for N-heterocycles than monodentate ligands, Xantphos has a wide bite angle and is a robust choice for a broad range of substrates.[16] |

Section 2: Troubleshooting Guide & FAQs

Q1: My amide coupling with HATU has stalled. What should I try next?

A1: First, ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediate. If the reaction is still sluggish, consider switching to an acyl fluoride-based method. Generate the acyl fluoride from your carboxylic acid using TFFH or BTFFH with DIPEA in DCM for 30 minutes, then add your this compound and heat the reaction to 80 °C overnight.[9] This often succeeds where other methods fail.[3][5][6]

Q2: I am observing decomposition of my starting material during reductive amination. What is causing this?

A2: If you are using catalytic hydrogenation (e.g., H₂, Pd/C), you are likely cleaving the furazan ring. The N-O bond is sensitive to these conditions. Immediately switch to a milder, chemical reducing agent. Sodium triacetoxyborohydride (STAB) in DCE is the recommended method as it is highly selective for the iminium ion and tolerates the furazan moiety well.[11][12][14][19]

Q3: My Buchwald-Hartwig amination is giving very low conversion, even with a recommended ligand like XPhos. What else could be wrong?

A3: Low conversion in C-N couplings can stem from several issues:

  • Base Incompatibility: Ensure your base is appropriate. While strong bases like NaOtBu are common, they can be incompatible with other functional groups. Weaker bases like Cs₂CO₃ or K₃PO₄ may require higher temperatures but offer broader tolerance.[16]

  • Poor Solubility: Poor solubility of any reaction component is a frequent cause of failure.[16] Ensure your substrate and base are soluble in the chosen solvent. Sometimes switching from toluene to dioxane can improve the solubility of intermediates.[16]

  • Catalyst Deactivation: Even with the right ligand, the furazan ring can inhibit the catalyst.[1][2] Consider increasing the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%) or switching to a more robust pre-catalyst like a G4 palladacycle.

  • Reagent Quality: Ensure your palladium source, ligand, and base are pure and properly handled under an inert atmosphere.[16]

Q4: Can I use NaBH₃CN for reductive amination instead of STAB?

A4: While NaBH₃CN can be used, it is not the preferred reagent for this substrate. It is highly toxic, as its use can result in cyanide contamination in the product.[19] Furthermore, STAB generally provides higher yields with fewer side products and is considered a safer and more efficient alternative.[11][14]

Troubleshooting Workflow

G cluster_start cluster_amide Amide Coupling cluster_reductive Reductive Amination cluster_cn C-N Coupling start Identify Reaction Type amide_q1 Using EDC/HOBt? start->amide_q1 Amide red_q1 Using H2, Pd/C? start->red_q1 Reductive Amination cn_q1 Using non-bulky ligand (e.g., PPh3)? start->cn_q1 C-N Coupling amide_a1 Switch to HATU or PyBOP amide_q1->amide_a1 Yes amide_q2 Using HATU & still low yield? amide_q1->amide_q2 No amide_a2 Use Acyl Fluoride Method (TFFH/BTFFH) amide_q2->amide_a2 Yes red_a1 STOP. Ring cleavage likely. Switch to NaBH(OAc)3 (STAB). red_q1->red_a1 Yes red_q2 Using STAB & still low yield? red_q1->red_q2 No red_a2 Check reagent quality. Ensure anhydrous conditions. Consider stepwise imine formation. red_q2->red_a2 Yes cn_a1 Switch to bulky, electron-rich ligand (XPhos, RuPhos). cn_q1->cn_a1 Yes cn_q2 Using bulky ligand & still low yield? cn_q1->cn_q2 No cn_a2 Screen bases (NaOtBu vs Cs2CO3). Screen solvents (Toluene vs Dioxane). Increase catalyst loading. Use pre-catalyst. cn_q2->cn_a2 Yes

Caption: A decision tree for troubleshooting low-yield reactions.

Section 3: Experimental Protocols

Protocol 3.1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes the reaction of this compound with a generic aldehyde.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, 0.1 eq)

  • Saturated aq. NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and the aldehyde (1.1 eq).

  • Dissolve the components in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Stir the solution at room temperature for 20-30 minutes to allow for initial imine formation. For reactions with ketones, adding a catalytic amount of acetic acid may be beneficial.[11][12][14]

  • Add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise over 5 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-24 hours).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst Selection Logic for C-N Coupling

G start Goal: C-N Cross-Coupling on This compound q1 Is catalyst poisoning by the furazan ring a major concern? start->q1 a1 Yes. This is the primary challenge. Need a catalyst system resistant to N-heterocycle inhibition. q1->a1 q2 How to mitigate poisoning? a1->q2 a2 Use bulky, electron-rich phosphine ligands. q2->a2 q3 Which ligands fit this profile? a2->q3 a3 Recommended Ligands: - XPhos - RuPhos - tBuXPhos q3->a3 q4 Which catalyst source is best? a3->q4 a4 Use a well-defined pre-catalyst for reproducibility and higher activity. q4->a4 a5 Recommended Pre-catalysts: - XPhos Pd G3/G4 - RuPhos Pd G3/G4 a4->a5

Caption: A logical workflow for selecting a Buchwald-Hartwig catalyst.

References

Validation & Comparative

Characterization of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is a cornerstone of rational drug design. The 1,2,5-oxadiazole (furazan) ring system, while less ubiquitous than its 1,2,4- and 1,3,4-isomers, presents a unique constellation of physicochemical properties that can be advantageously exploited.[1] This guide provides an in-depth characterization of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine and its derivatives, offering a comparative analysis against relevant chemical entities, particularly in the context of muscarinic acetylcholine receptor (mAChR) agonism. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to inform their strategic research directions.

The 1,2,5-Oxadiazole Scaffold: Physicochemical Properties and Rationale for Use

The 1,2,5-oxadiazole ring is an electron-deficient heterocycle, a characteristic that imparts significant metabolic stability. This feature, coupled with its distinct electronic and steric profile, makes it an intriguing bioisostere for other functionalities in drug candidates. The introduction of this moiety can modulate a compound's polarity, hydrogen bonding capacity, and overall pharmacokinetic profile.

Synthesis and Spectroscopic Characterization

General Synthetic Approach for 3,4-Disubstituted 1,2,5-Oxadiazoles:

A common route to 3,4-disubstituted 1,2,5-oxadiazoles involves the cyclization of α-dioximes. The following workflow illustrates a generalized synthetic pathway.

synthesis_workflow Start Starting Materials (e.g., diones, nitriles) Dioxime Dioxime Formation Start->Dioxime Cyclization Oxidative Cyclization (e.g., with N-chlorosuccinimide) Dioxime->Cyclization Furazan 3,4-Disubstituted 1,2,5-Oxadiazole Cyclization->Furazan Modification Side-chain Modification Furazan->Modification Target Target Compound Modification->Target

References

A Comparative Guide to the Reactivity of 1,2,4-Oxadiazole and 1,2,5-Oxadiazole for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Oxadiazole isomers are foundational scaffolds in medicinal chemistry, frequently employed as bioisosteres for amide and ester functionalities. However, not all isomers are created equal. Their reactivity profiles, dictated by the specific arrangement of heteroatoms, vary significantly, impacting everything from synthetic accessibility to metabolic stability. This guide provides an in-depth, comparative analysis of the reactivity of 1,2,4-oxadiazole and 1,2,5-oxadiazole (furazan), offering researchers the foundational knowledge to select the appropriate isomer for their specific drug design and development objectives. We will explore the structural and electronic differences that underpin their distinct chemical behaviors and provide experimental context for their reactions with nucleophiles, electrophiles, and under reductive conditions.

Introduction: The Tale of Two Isomers

The 1,2,4- and 1,2,5-oxadiazole rings are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms.[1][2] Their prevalence in pharmaceuticals stems from their ability to mimic the steric and electronic properties of esters and amides while often conferring improved metabolic stability and pharmacokinetic properties.[3][4] Despite their structural similarity, the placement of the nitrogen atoms relative to the oxygen atom creates profoundly different electronic landscapes within the rings. The 1,2,4-isomer possesses an inherently weaker N-O bond and a more polarized structure, rendering it more susceptible to certain chemical transformations.[5][6] In contrast, the symmetric 1,2,5-isomer, also known as furazan, exhibits greater overall stability.[7][8] Understanding these intrinsic differences is paramount for chemists aiming to functionalize these rings or predict their behavior in a biological milieu.

Structural and Electronic Foundations of Reactivity

The divergent reactivity of these isomers is a direct consequence of their electronic structure and aromaticity.

  • Aromaticity and Stability: The 1,2,4-oxadiazole ring is characterized by a lower level of aromaticity and possesses a weak, easily cleavable O-N bond.[1][5] This reduced aromatic stabilization makes it more prone to ring-opening and rearrangement reactions.[6][9] Computational studies have corroborated this, indicating that the 1,2,5-oxadiazole isomer is thermodynamically more stable.[4][8] The higher heat of formation for the 1,2,5-oxadiazole (furazan) core also points to its greater intrinsic energy content, a property exploited in the field of high-energy materials.[10]

  • Electron Distribution: The arrangement of heteroatoms governs the electron density at each position of the ring.

    • In 1,2,4-oxadiazole , the carbon at the 5-position (C5) is situated between two highly electronegative atoms (O1 and N4), making it significantly electron-deficient and a prime target for nucleophilic attack. The C3 carbon is also electrophilic, though generally less so than C5.[1][11]

    • In 1,2,5-oxadiazole , the two carbon atoms are equivalent and adjacent to nitrogen atoms. The overall ring is highly electron-withdrawing, which deactivates attached substituents toward electrophilic attack but also makes the ring itself relatively resistant to nucleophilic addition unless activated by strongly electron-withdrawing groups.[12]

The following table summarizes key computational and physical properties that influence reactivity.

Property1,2,4-Oxadiazole1,2,5-Oxadiazole (Furazan)Rationale & Implication
Relative Stability Less StableMore Stable1,2,4-isomer is more prone to thermal, photochemical, and reductive ring cleavage.[1][5]
Aromaticity LowerHigherThe weaker aromatic character of the 1,2,4-isomer contributes to its higher reactivity.[6]
Key Electrophilic Center C5 >> C3C3 / C4 (if activated)The C5 carbon of 1,2,4-oxadiazole is highly susceptible to nucleophilic attack.[1]
Dipole Moment Lower (Isomer Dependent)3.38 DThe high dipole moment of 1,2,5-oxadiazole reflects significant charge separation and influences its physical properties.[13]
N-O Bond Strength WeakerStrongerThe labile N2-O1 bond in the 1,2,4-isomer is a key site of initial bond cleavage in many reactions.[5]

Comparative Reactivity Analysis

The structural and electronic differences manifest in distinct reactivity patterns, which are crucial for synthetic planning.

Nucleophilic Attack: A Tale of Two Carbons

The most significant difference between the two isomers lies in their response to nucleophiles.

1,2,4-Oxadiazole: This isomer is highly susceptible to nucleophilic attack, primarily at the C5 position.[1] This high electrophilicity allows for a range of functionalization reactions. When a good leaving group is present at C5 (or C3), nucleophilic aromatic substitution (SNAr) proceeds readily. More remarkably, even without a leaving group, strong nucleophiles can attack C5, leading to ring-opening. This type of reaction is known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement, where the oxadiazole ring is cleaved and subsequently forms a new heterocyclic system.[1][5]

1,2,5-Oxadiazole: The furazan ring is substantially more resistant to nucleophilic attack than its 1,2,4-counterpart. The ring carbons are less electrophilic, and attack is generally unfavorable unless the ring is substituted with potent electron-withdrawing groups (e.g., -NO2, -CN). Ring cleavage by nucleophiles is possible but typically requires more forcing conditions or specific activation, such as in the case of its N-oxide derivative, furoxan.[10][14]

Diagram: Comparative Nucleophilic Attack

This diagram illustrates the primary pathway for nucleophilic attack on 1,2,4-oxadiazole, leading to ring cleavage, contrasted with the general inertness of the 1,2,5-oxadiazole ring.

G cluster_0 1,2,4-Oxadiazole Reactivity cluster_1 1,2,5-Oxadiazole Reactivity a 1,2,4-Oxadiazole c Attack at C5 a->c b Nucleophile (Nu⁻) b->c Highly Favorable d Ring-Opened Intermediate c->d e Rearrangement / New Heterocycle d->e f 1,2,5-Oxadiazole h No Reaction (Generally) f->h g Nucleophile (Nu⁻) g->h Unfavorable G start Project Goal: Bioisostere Choice stability_needed Is high stability to reduction critical? (e.g., avoiding metabolic cleavage) start->stability_needed isomer_125 Choose 1,2,5-Oxadiazole (Furazan) stability_needed->isomer_125 Yes isomer_124 Consider 1,2,4-Oxadiazole stability_needed->isomer_124 No end_choice Final Isomer Selection isomer_125->end_choice synthetic_handle Can reductive lability be used synthetically? (e.g., as a masked amidine) isomer_124->synthetic_handle use_lability Utilize 1,2,4-Oxadiazole as a reactive intermediate. synthetic_handle->use_lability Yes synthetic_handle->end_choice No use_lability->end_choice

References

A Comparative Guide to the Validation of Analytical Methods for (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Building Block

(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine is a heterocyclic amine that represents a key structural motif in medicinal chemistry and materials science.[1][2][3][4] As with any active pharmaceutical ingredient (API) or critical intermediate, the ability to accurately and reliably quantify it, as well as detect and quantify any related impurities, is the bedrock of a successful development program. The validation of analytical methods is not merely a regulatory formality; it is a scientific necessity that ensures the integrity of data supporting product quality, safety, and efficacy.[5][6]

This guide provides a comprehensive comparison of analytical methodologies for the characterization of this compound. Moving beyond a simple recitation of steps, we will explore the causality behind methodological choices, grounded in the inherent chemical properties of amines and the stringent requirements of global regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[5][7][8]

The Challenge of Amine Analysis

The primary amine functionality and heterocyclic nature of this compound present distinct analytical challenges. These include:

  • High Polarity: Leading to poor retention on traditional reversed-phase chromatography columns and potential peak tailing.

  • Adsorption: The basic amine group can interact with active sites on chromatographic columns and system components, causing poor peak shape and reduced recovery.[9]

  • Low UV Chromophore: While the oxadiazole ring provides some UV absorbance, it may not be sufficient for the detection of trace-level impurities without derivatization.

  • Volatility: The compound's relatively low molecular weight (113.12 g/mol ) makes it potentially suitable for Gas Chromatography (GC), but its polarity and thermal stability must be considered.[2]

Comparison of Key Analytical Techniques

The selection of an analytical technique is a critical decision driven by the method's intended purpose—be it a potency assay, a test for related substances, or trace-level analysis in a complex matrix. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the workhorse techniques in this domain.[9]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase, typically driven by polarity.Separation based on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase.[9]
Analyte Suitability Ideal for a wide range of compounds, including those that are non-volatile or thermally labile.Restricted to volatile and thermally stable analytes. Derivatization is often required for polar compounds like amines to increase volatility and reduce peak tailing.[10]
Common Detectors Diode-Array Detector (DAD/PDA), Fluorescence Detector (FLD), Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).
Advantages Versatile, robust, and widely applicable for purity and stability testing. LC-MS/MS offers exceptional sensitivity and specificity.High separation efficiency, ideal for resolving complex mixtures of volatile compounds. GC-MS provides excellent structural information.
Limitations Can consume significant volumes of expensive solvents. Polar amines may require specialized columns or mobile phase additives for good peak shape.High temperatures can degrade sensitive analytes. Derivatization adds a step to sample preparation and can introduce variability.[9]

The Workflow of Method Validation

A validated analytical method is one that has been proven to be suitable for its intended purpose.[11][12] The validation process is a systematic series of experiments designed to test the performance characteristics of the method against pre-defined acceptance criteria, as outlined in the ICH Q2(R2) guideline.[13][14]

Method_Validation_Workflow Dev Method Development & Optimization Proto Write Validation Protocol (Define parameters & acceptance criteria) Dev->Proto Exec Execute Validation Studies Proto->Exec Spec Specificity (Forced Degradation) Exec->Spec Lin Linearity & Range Exec->Lin Acc Accuracy Exec->Acc Prec Precision (Repeatability & Intermediate) Exec->Prec LoD LOD & LOQ Exec->LoD Rob Robustness Exec->Rob Rep Generate Validation Report (Summarize results vs. criteria) Spec->Rep Lin->Rep Acc->Rep Prec->Rep LoD->Rep Rob->Rep Imp Method Implementation & Routine Use (with System Suitability Testing) Rep->Imp

Caption: A typical workflow for analytical method validation.

Deep Dive: Validation Parameters & Protocols

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[12] This is achieved by assessing a specific set of performance characteristics.

Specificity & Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[15] For a related substances method, this is arguably the most critical parameter.

Causality: Forced degradation studies are performed to intentionally degrade the drug substance under harsh conditions (e.g., acid, base, oxidation, heat, light). This demonstrates that the method can separate the main compound from its potential degradation products, proving stability-indicating capabilities.

Experimental Protocol: Forced Degradation

  • Prepare Solutions: Prepare solutions of this compound at approximately 1 mg/mL in a suitable solvent.

  • Acid/Base Hydrolysis: To separate aliquots, add 1N HCl and 1N NaOH, respectively. Store at 60°C for 24 hours. Neutralize the solutions before analysis.

  • Oxidative Degradation: To another aliquot, add 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample and a solution sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber (ICH Q1B conditions).

  • Analysis: Analyze all stressed samples, along with an unstressed control, by the proposed method (e.g., HPLC-DAD).

  • Evaluation: The method is considered specific if all major degradation peaks are chromatographically resolved from the main analyte peak with a resolution of >1.5. Peak purity analysis using a DAD is essential to confirm that the main peak is spectrally homogeneous.

Linearity & Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol: Linearity

  • Prepare Standards: Prepare a stock solution of the analyte. Perform serial dilutions to create at least five concentration levels spanning the expected range (e.g., from the Limit of Quantitation (LOQ) to 150% of the target concentration for a related substances method).[16]

  • Analysis: Analyze each concentration level in triplicate.

  • Data Evaluation: Plot the average peak area response versus concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.[16]

    • Acceptance Criteria: r² ≥ 0.999. The y-intercept should be minimal.

Accuracy & Precision

Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15]

Experimental Protocol: Accuracy (Recovery)

  • Spike Samples: Prepare placebo (matrix) samples spiked with the analyte at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[17]

  • Analysis: Prepare three replicate samples at each concentration level and analyze them.

  • Calculation: Calculate the percentage recovery at each level.

    • Acceptance Criteria: Recovery should typically be within 98.0% to 102.0% for an assay and may be wider (e.g., 80.0% to 120.0%) for related substances.[17]

Experimental Protocol: Precision

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration under the same operating conditions over a short interval of time.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculation: Calculate the Relative Standard Deviation (%RSD) for the results.

    • Acceptance Criteria: %RSD should be ≤ 2.0%.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[18]

Experimental Protocol: LOD & LOQ (Signal-to-Noise Approach)

  • Determine Signal-to-Noise (S/N): Prepare a series of dilute solutions of the analyte.

  • Analysis: Inject the solutions and determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirmation: To confirm the LOQ, analyze a minimum of six replicate samples prepared at the determined LOQ concentration. The precision (%RSD) and accuracy at the LOQ should meet pre-defined criteria.[19]

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[15]

Experimental Protocol: Robustness

  • Vary Parameters: Deliberately vary critical method parameters one at a time. For HPLC, this could include:

    • Mobile phase composition (e.g., ±2% organic)

    • Mobile phase pH (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±10%)

  • Analysis: Analyze a system suitability solution under each varied condition.

  • Evaluation: Evaluate the effect on system suitability parameters (e.g., retention time, resolution, peak tailing). The method is robust if system suitability criteria are still met under all varied conditions.[20]

Validation_Parameters cluster_quant Quantitative Aspects cluster_qual Qualitative & Performance Aspects center Validated Analytical Method Accuracy Accuracy Closeness to True Value center->Accuracy Precision Precision Agreement Between Measurements center->Precision Linearity Linearity Proportionality of Response center->Linearity Specificity Specificity Discrimination from Other Substances center->Specificity Robustness Robustness Resilience to Small Changes center->Robustness LOD LOD Lowest Detectable Amount center->LOD LOQ LOQ Lowest Quantifiable Amount Precision->LOQ Confirms Range Range Interval of Reliable Quantification Linearity->Range Defines Specificity->Accuracy Ensures LOD->LOQ Is Lower Than

Caption: Logical relationship of key validation parameters.

Comparative Performance Data

The following table summarizes typical, yet realistic, validation data for two distinct methods developed for the analysis of this compound. This allows for an objective comparison of their performance.

Validation ParameterMethod A: RP-HPLC-UVMethod B: GC-MS (after Derivatization)ICH Q2(R2) Guideline Reference
Specificity Resolved from all degradation peaks (Resolution > 2.0). Peak purity > 99.5%.Specific mass fragments (m/z) allow for unambiguous identification. No interfering peaks from placebo.[13]
Linearity (r²) > 0.9995> 0.9992[14]
Range 0.05 µg/mL (LOQ) - 7.5 µg/mL1 ng/mL (LOQ) - 250 ng/mL[13]
Accuracy (% Recovery) 98.5% - 101.2%97.2% - 103.5%[15]
Precision (%RSD)
- Repeatability< 1.0%< 2.5%[15]
- Intermediate Precision< 1.5%< 4.0%[15]
LOD 0.015 µg/mL (S/N ≥ 3)0.3 ng/mL (S/N ≥ 3)[18]
LOQ 0.05 µg/mL (S/N ≥ 10)1.0 ng/mL (S/N ≥ 10)[18]
Robustness System suitability passed under all varied conditions.System suitability passed under varied inlet temp and flow rate conditions.[15]

Analysis of Comparative Data:

  • Method A (RP-HPLC-UV) is highly precise and accurate, making it an excellent choice for routine quality control, such as potency assays and the determination of related substances at levels typically specified for APIs (e.g., >0.05%).

  • Method B (GC-MS) demonstrates superior sensitivity (lower LOD/LOQ), making it the preferred method for trace analysis, genotoxic impurity screening, or bioanalytical applications where sample concentrations are extremely low. The added cost and complexity of derivatization and MS detection are justified by the need for enhanced sensitivity and specificity.[21][22]

Conclusion

The validation of analytical methods for this compound is a rigorous, multi-faceted process that underpins the entire drug development lifecycle. There is no single "best" method; instead, the choice between techniques like HPLC-UV and GC-MS must be a deliberate one, guided by the specific analytical objective.[9] An HPLC-based method is often the pragmatic choice for quality control, offering a balance of performance, robustness, and cost-effectiveness. Conversely, when the demand for sensitivity and absolute specificity is paramount, a GC-MS or LC-MS/MS method, despite its complexity, becomes indispensable.

Regardless of the chosen technology, a validation process that is meticulously planned, executed according to global regulatory standards (ICH, FDA, EMA), and thoroughly documented is essential to generate reliable and defensible scientific data.[5][7][8]

References

A Senior Application Scientist's Guide to Cytotoxicity Assays for Novel Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Oxadiazoles in Oncology

The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable therapeutic potential.[1] These five-membered heterocyclic compounds are prevalent in a new generation of developmental anticancer agents due to their diverse mechanisms of action, which include the inhibition of critical enzymes, growth factors, and kinases involved in tumor proliferation.[2][3] As researchers synthesize novel oxadiazole derivatives, a critical step in the drug discovery pipeline is the rigorous evaluation of their cytotoxic effects. This guide provides a comparative analysis of essential cytotoxicity assays, offering researchers the rationale behind experimental choices and detailed protocols to ensure data integrity and reproducibility.

The primary goal is to move beyond simple viability screening to a mechanistic understanding of how a novel oxadiazole compound induces cell death. This involves a tiered approach, beginning with broad assessments of cell health and progressing to specific assays that distinguish between apoptosis and necrosis and identify the molecular pathways involved.

Part I: Primary Cytotoxicity Screening - The First Look at Efficacy

The initial screening phase aims to determine the concentration-dependent effect of a novel compound on cancer cell viability and proliferation. This is where the half-maximal inhibitory concentration (IC50) is determined—a key metric of drug potency representing the concentration of a drug needed to inhibit a biological process by 50%.[4][5] The choice of assay in this phase is critical, as it sets the stage for all subsequent investigations.

Metabolic Assays: Gauging the Engine of the Cell

Metabolic assays are the workhorses of cytotoxicity screening. They rely on the principle that viable, metabolically active cells can reduce a substrate into a colored or fluorescent product.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This classic colorimetric assay measures the reduction of yellow MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[6] The amount of formazan is directly proportional to the number of viable cells.[7]

    • Causality: The choice of the MTT assay is based on its well-established protocol and its direct correlation of mitochondrial metabolic activity with cell viability.[6] However, a critical consideration for oxadiazole compounds is their potential to interfere with the formazan crystal formation or solubilization, which necessitates careful validation.

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: An improvement on the MTT, the MTS assay produces a water-soluble formazan product, eliminating the need for a separate solubilization step and reducing protocol time.[7]

Membrane Integrity Assays: Detecting the Point of No Return

These assays quantify cytotoxicity by measuring the leakage of intracellular components from cells with compromised membrane integrity, a hallmark of late-stage apoptosis or necrosis.[8]

  • Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytoplasmic enzyme present in all cells.[9] When the plasma membrane is damaged, LDH is released into the cell culture medium.[8] The assay measures LDH activity in the supernatant, which is proportional to the number of lysed cells.[10]

    • Causality: The LDH assay is chosen when the expected mechanism of cell death involves membrane rupture (necrosis or late apoptosis). It provides a distinct endpoint from metabolic assays and can help differentiate between cytostatic (inhibiting proliferation) and cytotoxic (killing) effects. However, LDH assay alone cannot distinguish between different modes of cell death.[11]

Comparative Summary of Primary Screening Assays
AssayPrincipleAdvantagesDisadvantages
MTT Mitochondrial reductase activityInexpensive, well-established[12]Requires formazan solubilization, potential for compound interference
MTS Mitochondrial reductase activityNo solubilization step, faster protocol[7]More expensive than MTT
LDH Release of cytoplasmic enzymeMeasures cell death directly, non-destructive to remaining cells[11]Does not distinguish between apoptosis and necrosis, less sensitive for early apoptosis[11]

Part II: Elucidating the Mechanism of Cell Death - Apoptosis vs. Necrosis

Once a compound demonstrates significant cytotoxicity, the next crucial step is to determine how it kills the cancer cells. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Many effective anticancer agents, including oxadiazole derivatives, function by inducing apoptosis.[13]

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for differentiating between viable, apoptotic, and necrotic cells.[14]

  • Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label these early apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane.[16] It can only enter and stain the DNA of late-stage apoptotic and necrotic cells where membrane integrity is lost.[15]

  • Interpreting the Results:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells (rarely observed with pure necrosis inducers)

Caspase Activity Assays

Apoptosis is executed by a family of proteases called caspases. The activation of "executioner" caspases, particularly Caspase-3 and Caspase-7, is a key event in the apoptotic cascade.[18]

  • Principle: These assays use a synthetic substrate containing the caspase-3/7 recognition sequence (DEVD) linked to a reporter molecule (colorimetric, fluorescent, or luminescent).[19][20] When active caspase-3/7 is present in the cell lysate, it cleaves the substrate, releasing the reporter and generating a measurable signal that is proportional to caspase activity.[21]

    • Causality: Measuring caspase-3/7 activation provides direct biochemical evidence that the compound induces apoptosis through the canonical caspase-dependent pathway.[22] This is a more specific indicator of apoptosis than Annexin V staining alone.

Experimental Workflow: From Screening to Mechanism

A logical workflow ensures a comprehensive evaluation of a novel oxadiazole compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Death cluster_2 Phase 3: Pathway Analysis A Dose-Response Treatment (e.g., 24, 48, 72h) B Metabolic Assay (MTT/MTS) or Membrane Integrity Assay (LDH) A->B C Calculate IC50 Value B->C D Treat cells with IC50 concentration C->D Proceed if potent (Low µM IC50) E Annexin V / PI Staining (Flow Cytometry) D->E F Caspase-3/7 Activity Assay (Luminescence/Fluorescence) D->F G Western Blot for Apoptotic Proteins (e.g., Bcl-2, Bax, Cleaved PARP) D->G H Cell Cycle Analysis (PI Staining) D->H F->G Confirm Apoptosis

Caption: A tiered workflow for characterizing novel oxadiazole compounds.

Part III: Protocols for Self-Validating Experiments

Scientific integrity requires that every protocol is a self-validating system. This is achieved through the diligent use of controls.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard procedures.[23]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the novel oxadiazole compound. Replace the old medium with 100 µL of medium containing the compound concentrations.

    • Vehicle Control: Treat cells with the highest concentration of the compound's solvent (e.g., 0.1% DMSO). This is crucial to ensure the solvent itself is not toxic.

    • Untreated Control: Cells treated with culture medium only, representing 100% viability.

    • Blank Control: Wells with medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[23]

  • Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[24]

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol is based on established methods for flow cytometry.[15][16][25]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate. After 24 hours, treat with the novel oxadiazole compound (e.g., at its IC50 and 2x IC50 concentration) for a predetermined time (e.g., 24 hours).

    • Negative Control: Untreated cells.

    • Positive Control: Cells treated with a known apoptosis inducer (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.

Visualizing the Apoptotic Pathway

Many oxadiazole compounds induce apoptosis by modulating the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.

G Oxadiazole Novel Oxadiazole Compound Bcl2 Anti-apoptotic Bcl-2, Bcl-xL Oxadiazole->Bcl2 Inhibits Bax Pro-apoptotic Bax, Bak Oxadiazole->Bax Activates Bcl2->Bax Mito Mitochondrion Bax->Mito Forms pores CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Forms Casp3 Pro-Caspase-3 Apoptosome->Casp3 Cleaves ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway often targeted by anticancer compounds.

Conclusion and Best Practices

The evaluation of novel oxadiazole compounds requires a multi-faceted approach. No single assay can provide a complete picture of a compound's cytotoxic profile. By logically progressing from broad screening assays like MTT to more specific mechanistic assays such as Annexin V/PI and caspase activity, researchers can build a comprehensive and robust data package. Adherence to rigorous protocols, including the consistent use of appropriate controls as outlined by standards like ISO 10993-5, is paramount for generating trustworthy and reproducible results that can confidently drive the progression of promising anticancer agents from the bench to the clinic.[26][27]

References

A Researcher's Guide to the Spectroscopic Differentiation of Methyl-Oxadiazole-Methanamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the precise structural elucidation of heterocyclic compounds is paramount. Oxadiazole rings, in particular, are considered "privileged scaffolds" due to their prevalence in a wide array of pharmacologically active agents, exhibiting properties from antimicrobial to anticancer activities.[1][2] The constitutional isomerism of substituted oxadiazoles, however, presents a significant analytical challenge. Seemingly minor shifts in the arrangement of heteroatoms and substituents can profoundly alter a molecule's physicochemical properties, receptor binding affinity, and metabolic stability.[3]

This guide provides an in-depth spectroscopic comparison of three key isomers of methyl-oxadiazole-methanamine: (5-methyl-1,3,4-oxadiazol-2-yl)methanamine, (3-methyl-1,2,4-oxadiazol-5-yl)methanamine, and (5-methyl-1,2,4-oxadiazol-3-yl)methanamine. We will dissect the nuances of their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) profiles, offering field-proven insights into how to distinguish these closely related structures with confidence.

The Isomers: A Structural Overview

The core challenge lies in the different arrangements of the oxadiazole ring and the placement of the methyl and methanamine substituents. These structural variations create distinct electronic environments, which are the key to their spectroscopic differentiation.

Caption: Chemical structures of the three primary methyl-oxadiazole-methanamine isomers.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Electronic Environments

NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shift of each nucleus is exquisitely sensitive to the local electronic environment, which is dictated by the isomeric form of the oxadiazole ring.

Causality Behind Expected Chemical Shifts:
  • ¹H NMR: The protons of the methyl (-CH₃) and methylene (-CH₂) groups will exhibit distinct chemical shifts based on their proximity to the ring's nitrogen and oxygen atoms. The electronegativity and anisotropic effects of the C=N and C-O bonds within the heterocyclic ring will deshield adjacent protons to varying degrees. The symmetry of the 1,3,4-oxadiazole isomer often results in simpler spectra compared to the less symmetrical 1,2,4-isomers.

  • ¹³C NMR: The carbon chemical shifts are even more revealing. The two carbons within the oxadiazole ring are in highly distinct electronic environments. In the 1,3,4-isomer, the C2 carbon is bonded to two nitrogen atoms, while the C5 carbon is bonded to one nitrogen and one oxygen. This asymmetry leads to significant differences in their chemical shifts, typically in the 160-165 ppm range.[4][5] The methylene carbon attached to the ring is a key diagnostic signal, with its shift influenced by the specific atom (C or N) it's bonded to and the overall electron density of the ring. For a related 1,3,4-oxadiazole, this carbon appears around 50 ppm.[4][5][6]

Comparative NMR Data (Predicted)

The following table summarizes the predicted chemical shifts based on published data for analogous structures.[4][5][6][7] Absolute values will vary with solvent and concentration, but the relative differences are diagnostic.

Isomer Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Rationale for Differentiation
(5-methyl-1,3,4-oxadiazol-2-yl)methanamine-CH₃~2.4 - 2.6~10 - 15The methyl group is attached to a carbon adjacent to an oxygen and a nitrogen.
-CH₂-NH₂~4.0 - 4.2~35 - 45Methylene group is attached to the C2 position, between two nitrogen atoms, leading to significant deshielding.
Ring C (C2, C5)-~164, ~162Two distinct, highly deshielded ring carbon signals are expected.[4][5]
(3-methyl-1,2,4-oxadiazol-5-yl)methanamine-CH₃~2.3 - 2.5~11 - 16Methyl group is on C3, adjacent to a nitrogen and oxygen. Its environment is different from the 1,3,4-isomer, expecting a slight shift.
-CH₂-NH₂~4.3 - 4.5~40 - 50Methylene group is on C5, adjacent to a nitrogen and oxygen. This position is typically more deshielded than the C2 position of the 1,3,4-isomer.
Ring C (C3, C5)-~168, ~175The chemical shifts of the ring carbons in 1,2,4-oxadiazoles are generally higher than in 1,3,4-oxadiazoles due to the different heteroatom arrangement.
(5-methyl-1,2,4-oxadiazol-3-yl)methanamine-CH₃~2.5 - 2.7~12 - 17Methyl group is on C5, making it electronically distinct from the other isomers.
-CH₂-NH₂~3.9 - 4.1~33 - 43Methylene group is on C3. This position is expected to be less deshielded compared to the methylene in the (3-methyl-1,2,4-oxadiazol-5-yl)methanamine isomer.
Ring C (C3, C5)-~167, ~177Similar to the other 1,2,4-isomer, expecting two highly deshielded and distinct ring carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Fingerprint

FTIR spectroscopy provides a rapid method for confirming the presence of key functional groups. While many absorption bands will be common across the isomers, subtle shifts in band position and intensity, particularly in the fingerprint region, can serve as secondary validation.

Key Diagnostic Vibrational Modes:
  • N-H Stretch: The primary amine (-NH₂) will show two characteristic medium-to-weak bands in the 3300-3500 cm⁻¹ region.

  • C-H Stretch: Aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹.

  • C=N Stretch: This vibration from the oxadiazole ring is a strong indicator and typically appears in the 1620-1690 cm⁻¹ region.[8] The exact position is sensitive to the ring's electronic structure and can differ between isomers.

  • C-O-C Stretch: The ether-like C-O-C stretching within the ring provides a key signal, often found between 1020-1150 cm⁻¹.[9] The symmetry of the 1,3,4-isomer may result in a more intense, sharp band compared to the 1,2,4-isomers.

Comparative FTIR Data (Expected Ranges)
Vibrational Mode Expected Wavenumber (cm⁻¹) Comments
N-H Stretch (Amine)3300 - 3500 (two bands)Presence confirms the primary amine. Broadening may indicate hydrogen bonding.
C-H Stretch (Aliphatic)2850 - 2980Confirms the presence of -CH₃ and -CH₂ groups.
C=N Stretch (Ring)1620 - 1690The position and intensity of this peak are expected to be the most sensitive to the isomeric form of the oxadiazole ring.[8]
N-H Bend (Amine)1590 - 1650Often overlaps with the C=N stretch, but can be distinguished.
C-O-C Stretch (Ring)1020 - 1150A strong and characteristic band for the oxadiazole core.[9] Subtle shifts can help differentiate between the 1,3,4- and 1,2,4- systems.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

All three isomers possess the same molecular formula (C₄H₇N₃O) and nominal mass (113 Da).[10] Therefore, differentiation relies entirely on the analysis of their fragmentation patterns under techniques like Electron Ionization (EI). The stability of the oxadiazole ring and the bonds connecting the substituents differ for each isomer, leading to unique and diagnostic fragment ions.

Causality of Fragmentation:

The fragmentation of oxadiazole rings is a well-studied process.[11][12] Cleavage typically occurs via retro-Diels-Alder (RDA) type reactions or cleavage of the weakest bonds (often the N-O bond). The resulting fragment ions are highly dependent on the initial arrangement of atoms in the ring. This makes MS a powerful tool for distinguishing between the 1,3,4- and 1,2,4-scaffolds.[12]

G cluster_0 (5-methyl-1,3,4-oxadiazol-2-yl)methanamine Fragmentation cluster_1 (3-methyl-1,2,4-oxadiazol-5-yl)methanamine Fragmentation M0 [C₄H₇N₃O]⁺˙ m/z = 113 F0_1 [C₃H₄N₂O]⁺˙ m/z = 84 M0->F0_1 -CH₂NH F0_2 [C₂H₃N₂]⁺ m/z = 55 M0->F0_2 -CH₃, -CO F0_3 [CH₃CN]⁺˙ m/z = 41 F0_1->F0_3 -HNCO M1 [C₄H₇N₃O]⁺˙ m/z = 113 F1_1 [C₃H₄N₂]⁺˙ m/z = 68 M1->F1_1 -CH₂N-O F1_2 [CH₂N]⁺ m/z = 28 M1->F1_2 -C₃H₅N₂O F1_3 [CH₃CNO]⁺˙ m/z = 55 M1->F1_3 -CH₂NH₂ G cluster_workflow General Spectroscopic Analysis Workflow start Isomer Sample (1-5 mg) nmr NMR Analysis (CDCl₃ or DMSO-d₆) start->nmr ftir FTIR Analysis (ATR or KBr pellet) start->ftir ms MS Analysis (EI or ESI) start->ms data Data Processing & Interpretation nmr->data ftir->data ms->data conclusion Isomer Identification data->conclusion

References

A Comparative Guide to the Purity Assessment of Synthesized (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of synthesized (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine (CAS 321392-83-0). As a niche heterocyclic primary amine, this compound demands a multi-faceted analytical approach to ensure its identity and purity, which are critical for the reliability of research data and the safety of potential pharmaceutical applications.

The central tenet of this guide is the principle of orthogonality —the practice of using multiple, independent analytical techniques to build a robust and self-validating purity profile. No single method is sufficient; instead, we will compare and contrast the utility of chromatographic, spectroscopic, and elemental analysis techniques to construct a complete picture of the sample's composition.

Strategic Overview: An Orthogonal Approach to Purity

The purity assessment of a novel synthesized compound is not a linear process but an investigative workflow. Different analytical techniques provide unique insights into the nature of the analyte and its potential impurities. The choice of methods should be strategic, aiming to cover different chemical and physical properties.

The overall workflow involves a primary assessment of purity by a high-resolution separation technique like HPLC, structural confirmation and quantification by NMR, identification of volatile components by GC-MS, and confirmation of elemental composition by elemental analysis.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Impurity Identification & Quantification cluster_2 Phase 3: Final Purity Assignment Start Synthesized Sample This compound HPLC_Screen HPLC-UV/ELSD Screen (Primary Purity Check) Start->HPLC_Screen qNMR_ID ¹H NMR (Identity Confirmation & Purity) Start->qNMR_ID GC_MS GC-MS Analysis (Volatiles & By-products) HPLC_Screen->GC_MS If volatiles suspected LC_MS LC-MS (if needed) (Identify non-volatile impurities) HPLC_Screen->LC_MS If unknown peaks observed Data_Integration Integrate All Data HPLC_Screen->Data_Integration Elemental CHNS Elemental Analysis (Compositional Verification) qNMR_ID->Elemental Confirm identity qNMR_ID->Data_Integration GC_MS->Data_Integration Elemental->Data_Integration LC_MS->Data_Integration Final_Purity Assign Final Purity Value (e.g., >95%) Data_Integration->Final_Purity

Caption: Overall workflow for purity assessment using orthogonal methods.

Comparison of Core Analytical Techniques

The selection of an analytical technique depends on the specific question being asked. Is the goal to quantify the main component, identify an unknown impurity, or confirm the fundamental composition? The table below compares the primary methods discussed in this guide.

Technique Principle Primary Use Case for this Molecule Strengths Limitations & Causality
HPLC-UV/ELSD Differential partitioning between mobile and stationary phases.Quantitative purity assessment (% area).High precision; robust for routine analysis; can be coupled to MS.The target molecule lacks a strong UV chromophore, potentially leading to poor sensitivity with UV detection.[1][2] Derivatization may be needed.[1][3] As a polar amine, it may exhibit poor retention on standard C18 columns, requiring specialized columns or mobile phase modifiers.[2]
GC-MS Separation of volatile compounds in a gaseous mobile phase, followed by mass analysis.Identification of volatile/semi-volatile impurities (e.g., residual solvents, starting materials).Excellent separation efficiency; high sensitivity; provides structural information from mass spectra.Primary amines often exhibit poor peak shapes (tailing) due to interaction with active sites on columns/liners.[4] Derivatization is frequently required to improve volatility and peak shape.[5][6] Not suitable for non-volatile impurities.
Quantitative ¹H NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute purity determination (assay); structural confirmation.Non-destructive; primary analytical method; provides structural and quantitative data simultaneously.[7][8] Can detect non-UV active impurities.Lower sensitivity compared to chromatographic methods; signal overlap can complicate quantification, especially for samples with purity <95%.[7] Requires a high-purity internal standard for absolute quantification.[9]
Elemental Analysis (CHNS) Combustion of the sample to convert elements to simple gases (CO₂, H₂O, N₂, SO₂), which are then quantified.Confirms the elemental composition and fundamental purity of the bulk material.Provides a fundamental measure of purity against the theoretical formula.[10] Detects inorganic impurities and other non-NMR/chromatography-visible components.A bulk analysis technique; it cannot distinguish between isomers or detect impurities with similar elemental compositions. The method is destructive.

Experimental Protocols & Field Insights

The following sections provide detailed, field-proven protocols for each technique. The choices within these protocols are explained to provide insight into the scientific rationale.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: The primary challenge in analyzing this compound is its polar and basic nature, which leads to poor retention on traditional reversed-phase (RP) columns like C18.[2] To overcome this, we will use a mixed-mode column that combines RP and ion-exchange characteristics, providing enhanced retention for polar bases. Since the oxadiazole ring is not a strong chromophore, an Evaporative Light Scattering Detector (ELSD) is used alongside a UV detector for universal detection of non-volatile analytes.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh ~5 mg of the synthesized compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water. This concentration (~0.5 mg/mL) is a good starting point for both UV and ELSD.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: SIELC Primesep A, 4.6 x 150 mm, 5 µm. This mixed-mode column is designed to retain polar and basic compounds.[2]

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA). Rationale: TFA acts as an ion-pairing agent, improving the peak shape of the amine.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: 5% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection 1 (UV): Diode Array Detector (DAD) set to 210 nm. Rationale: While not ideal, some absorbance from the heterocyclic ring may be present at low wavelengths.

    • Detection 2 (ELSD): Nebulizer Temp: 50 °C, Evaporator Temp: 50 °C, Gas Flow: 1.5 SLM.

  • Data Analysis:

    • Integrate all peaks in the chromatogram from the ELSD detector.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Cross-reference with the UV chromatogram. Any peaks appearing in UV but not ELSD (or vice-versa) warrant further investigation with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: Direct injection of this primary amine will likely result in significant peak tailing and potential loss of the analyte on the column.[4] To ensure a sharp, symmetrical peak and reproducible quantification, pre-column derivatization is essential. We will use N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), a silylating agent that reacts with the primary amine to form a more volatile and less polar derivative, ideal for GC analysis.

Caption: Workflow for derivatization prior to GC-MS analysis.

Step-by-Step Protocol:

  • Sample Preparation (Derivatization):

    • In a 2 mL GC vial, dissolve ~1 mg of the sample in 500 µL of dry Acetonitrile.

    • Add 50 µL of MTBSTFA.

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation & Conditions:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness. Rationale: A standard 5% phenyl column provides good general-purpose separation.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (50:1). Rationale: A split injection prevents column overloading and ensures sharp peaks.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Scan Range: 40 - 450 m/z.

  • Data Analysis:

    • Identify the peak for the derivatized target compound based on its retention time and mass spectrum.

    • Analyze the total ion chromatogram (TIC) for other peaks.

    • Use the NIST mass spectral library to tentatively identify any impurity peaks. Impurities could include unreacted starting materials, residual solvents, or by-products from the synthesis.[11]

Quantitative ¹H Nuclear Magnetic Resonance (qNMR)

Expertise & Rationale: qNMR is a primary ratio method that can determine purity without a specific reference standard for the analyte itself.[12][7] By adding a known amount of a high-purity, certified internal standard, the absolute amount of the target analyte in the weighed sample can be calculated. The key is to select an internal standard with sharp signals that do not overlap with any analyte signals. Maleic acid is an excellent choice here.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized compound into a clean vial. Record the mass precisely (m_analyte).

    • Accurately weigh ~5 mg of a high-purity (>99.9%) internal standard (e.g., Maleic Acid) into the same vial. Record the mass precisely (m_std).

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

  • Instrumentation & Data Acquisition:

    • Spectrometer: Bruker Avance 400 MHz or higher field instrument.

    • Key Acquisition Parameters for Quantitation:

      • Pulse Angle: 30° (to ensure full relaxation).

      • Relaxation Delay (d1): At least 5 times the longest T₁ of any signal being integrated (a 30-second delay is a safe starting point).

      • Number of Scans: ≥ 16 (for good signal-to-noise).

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the -CH₂- protons) and the singlet from the internal standard (Maleic Acid, 2 protons at ~6.3 ppm in DMSO-d₆).

    • Calculate the purity using the following formula[9]:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular Weight (Analyte: 113.12 g/mol ; Maleic Acid: 116.07 g/mol )

    • m: Mass

    • Purity_std: Purity of the internal standard (e.g., 100%)

Elemental Analysis (CHNS)

Expertise & Rationale: This technique provides the fundamental confirmation of the compound's elemental makeup.[10] For a pure sample of this compound (C₄H₇N₃O), the experimental percentages of Carbon, Hydrogen, and Nitrogen should closely match the theoretical values. A significant deviation (>0.4%) suggests the presence of impurities, such as inorganic salts or solvents.[][14]

Step-by-Step Protocol:

  • Sample Preparation:

    • Provide ~2-3 mg of the dried, homogeneous sample to the analytical service. Ensure the sample is free of residual solvent by drying under high vacuum.

  • Instrumentation:

    • A dedicated CHNS elemental analyzer (e.g., Thermo Scientific FlashSmart EA).

  • Data Analysis:

    • Compare the experimentally determined weight percentages with the theoretical values.

    • Theoretical Calculation for C₄H₇N₃O (MW = 113.12):

      • %C = (4 * 12.011 / 113.12) * 100 = 42.46%

      • %H = (7 * 1.008 / 113.12) * 100 = 6.24%

      • %N = (3 * 14.007 / 113.12) * 100 = 37.15%

    • Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values.

Conclusion

Assessing the purity of a synthesized compound like this compound requires a thoughtful and multi-pronged strategy. Relying on a single technique can be misleading. A high-purity result from HPLC confirms the absence of significant chromatographic impurities, but qNMR provides the absolute assay and structural confirmation. GC-MS is crucial for identifying potentially problematic volatile residues, while elemental analysis offers the final, fundamental validation of the elemental composition. By integrating the data from these orthogonal methods, researchers can confidently assign a purity value to their material, ensuring the integrity and reproducibility of their scientific work.

References

benchmarking the synthesis of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine against literature

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine

Introduction: The 1,2,5-oxadiazole (furazan) ring system is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its ability to act as a bioisostere for ester and amide functional groups.[1][2] Its derivatives are key components in a range of pharmacologically active compounds.[3] this compound, in particular, serves as a crucial primary amine building block, enabling the construction of more complex drug candidates through well-established synthetic transformations. This guide provides a comparative analysis of two robust synthetic strategies for its preparation: the reduction of a nitrile precursor and the reductive amination of an aldehyde precursor.

Method A: Synthesis via Nitrile Reduction (The Established Approach)

This strategy is a classic and dependable route for the synthesis of primary amines. It relies on the synthesis of the key intermediate, 4-methyl-1,2,5-oxadiazole-3-carbonitrile, followed by its chemical reduction.

Rationale & Causality:

The strength of this method lies in its two distinct and high-yielding stages. The first stage involves the creation of the stable oxadiazole ring and the installation of the carbon framework as a nitrile. The nitrile group is relatively unreactive under many conditions, allowing for robust synthesis and purification of the intermediate. The second stage utilizes a powerful hydride-donating reagent, Lithium Aluminum Hydride (LiAlH₄), to comprehensively reduce the carbon-nitrogen triple bond to a primary amine.[4][5] LiAlH₄ is particularly effective for reducing nitriles on heterocyclic rings where milder reagents may fail.[6]

Experimental Protocol: Method A

Step 1: Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid

This precursor can be synthesized on a multi-kilogram scale starting from butane-2,3-dione dioxime. The process involves a base-mediated cyclization followed by a potassium permanganate oxidation. This synthesis is well-documented for its scalability, though it requires careful handling due to the energetic nature of the oxadiazole ring.[7]

Step 2: Amide Formation and Dehydration to 4-Methyl-1,2,5-oxadiazole-3-carbonitrile

  • To a solution of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the mixture at room temperature for 2 hours until gas evolution ceases.

  • Cool the mixture to 0 °C and slowly bubble ammonia gas through the solution until the reaction is complete (monitored by TLC).

  • Quench with water, separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide.

  • To the crude amide, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) and heat gently to effect dehydration to the nitrile.

  • Purify by column chromatography to obtain 4-methyl-1,2,5-oxadiazole-3-carbonitrile.

Step 3: Reduction to this compound

  • To a suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF, 10 vol) under a nitrogen atmosphere at 0 °C, add a solution of 4-methyl-1,2,5-oxadiazole-3-carbonitrile (1.0 eq) in anhydrous THF.[8]

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1 vol), 15% aqueous NaOH (1.5 vol), and finally water (3 vol). This is known as the Fieser workup.

  • Stir the resulting granular suspension for 30 minutes, then filter through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by acid-base extraction or column chromatography to yield the final primary amine.

Method B: Synthesis via Reductive Amination (The Alternative Approach)

Reductive amination is a highly versatile and selective method for C-N bond formation.[9] This route avoids the use of harsh dehydrating agents and powerful, non-selective hydrides by building the amine functionality directly from an aldehyde precursor.

Rationale & Causality:

This method is often preferred for its milder conditions and operational simplicity, typically proceeding as a one-pot reaction. The key is the use of a selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is capable of reducing the in situ-formed iminium ion intermediate much faster than it reduces the starting aldehyde.[10][11] This selectivity prevents the formation of the corresponding alcohol as a byproduct. Using an ammonia source like ammonium acetate provides both the nitrogen atom and the acid catalyst needed to promote imine formation.

Experimental Protocol: Method B

Step 1: Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde

This aldehyde precursor can be prepared from 4-methyl-1,2,5-oxadiazole-3-carboxylic acid (from Method A, Step 1) via reduction of a corresponding ester or Weinreb amide using a controlled reducing agent like Diisobutylaluminium hydride (DIBAL-H). The N-oxide variant of this aldehyde is also noted in chemical databases.[12]

Step 2: Reductive Amination to this compound

  • To a solution of 4-methyl-1,2,5-oxadiazole-3-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 15 vol), add ammonium acetate (NH₄OAc, 10 eq).[9]

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (DCM, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the target amine.

Comparative Workflow and Data

Workflow Visualization

The following diagram illustrates the synthetic pathways for Method A and Method B.

G cluster_A Method A: Nitrile Reduction cluster_B Method B: Reductive Amination A_Start Butane-2,3-dione dioxime A_Int1 4-Methyl-1,2,5-oxadiazole -3-carboxylic acid A_Start->A_Int1 1. KOH 2. KMnO₄ A_Int2 4-Methyl-1,2,5-oxadiazole -3-carbonitrile A_Int1->A_Int2 1. (COCl)₂, DMF 2. NH₃ 3. POCl₃ A_End (4-Methyl-1,2,5-oxadiazol -3-yl)methanamine A_Int2->A_End LiAlH₄, THF B_Start 4-Methyl-1,2,5-oxadiazole -3-carboxylic acid B_Int1 4-Methyl-1,2,5-oxadiazole -3-carbaldehyde B_Start->B_Int1 Reduction (e.g., DIBAL-H) B_End (4-Methyl-1,2,5-oxadiazol -3-yl)methanamine B_Int1->B_End NH₄OAc, NaBH(OAc)₃

References

Safety Operating Guide

Definitive Guide to the Safe Disposal of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides comprehensive, experience-driven procedures for the safe handling and disposal of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine. This document is designed for researchers and drug development professionals, emphasizing not just the "how" but the critical "why" behind each step to ensure a self-validating system of laboratory safety.

Core Principle: Hazard-Aware Containment

This compound is a unique molecule requiring a disposal protocol that respects both its known hazards and its structural characteristics. The primary documented hazard is acute oral toxicity[1]. However, its 1,2,5-oxadiazole (furazan) core, a nitrogen-rich heterocycle, warrants caution regarding potential thermal instability. Certain oxadiazole derivatives are investigated as energetic materials, and their decomposition, which can be initiated by heat, often involves the energetic cleavage of the ring's O-N or O-C bonds[2][3]. Therefore, the guiding principle for disposal is precautionary containment and professional removal , strictly avoiding any on-site treatment that involves heat or uncontrolled chemical reactions.

Hazard Assessment & Key Data

Before handling, it is crucial to internalize the compound's safety profile. This data dictates the necessary precautions for every subsequent step.

PropertyValue & SignificanceSource
Chemical Name This compound-
CAS Number 321392-83-0[4]
Molecular Formula C₄H₇N₃O
Physical Form Solid
Acute Toxicity Oral, Category 4 (GHS). H302: Harmful if swallowed. [1]
Structural Alert 1,2,5-Oxadiazole (Furazan) Ring. This moiety is present in some energetic materials. Thermal decomposition can be exothermic and produce noxious gases[2][3][5].
Known Incompatibilities As an amine, it is incompatible with strong acids and oxidizing agents .[6][7]
Mandatory Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable. The risk of ingestion and potential skin contact necessitates the following barrier protections.

  • Eye Protection : Chemical splash goggles that meet EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.

  • Hand Protection : Wear chemical-resistant gloves (Nitrile rubber is a suitable choice). Always inspect gloves before use and use proper removal technique to avoid skin contact[8]. Dispose of contaminated gloves after use.

  • Body Protection : A standard laboratory coat is required. For handling larger quantities or during spill cleanup, consider a chemical-resistant apron.

  • Respiratory Protection : While the compound is a solid, respiratory protection may be required if dusts are generated. All handling should occur in a certified chemical fume hood to prevent inhalation[8][9].

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Evacuate & Secure : Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the laboratory and restrict access.

  • Ventilate : Ensure the chemical fume hood is operational.

  • Assess & Equip : Wear the full PPE detailed in Section 3.

  • Contain & Absorb :

    • DO NOT use combustible materials (like paper towels) for initial cleanup of a significant spill.

    • Gently cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent[8][10].

    • Avoid creating dust during this process.

  • Collect : Carefully sweep or scoop the absorbed material into a designated, compatible waste container (see Section 5). Use non-sparking tools[11].

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent (e.g., water, if appropriate for the surface), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose : Label the waste container and manage it according to the disposal protocol in Section 5.

Step-by-Step Disposal Procedure

The goal of this procedure is to safely collect, segregate, and prepare the chemical waste for removal by trained professionals. Under no circumstances should this compound be disposed of down the drain or mixed with general waste. [6]

Step 1: Waste Identification & Segregation

  • This compound must be treated as hazardous chemical waste[12].

  • Crucially, segregate this amine waste from other chemical waste streams , especially acidic waste and waste containing oxidizing agents, to prevent hazardous reactions[6][7]. Do not mix waste streams[12].

Step 2: Container Selection & Preparation

  • Use a dedicated, leak-proof waste container made of a compatible material (e.g., high-density polyethylene - HDPE)[7].

  • The container must have a tightly sealing lid to prevent the release of any potential vapors[6][13].

Step 3: Waste Accumulation & Labeling

  • Collect all waste forms of this compound, including expired pure compound, contaminated absorbents from spills, and disposable equipment used for handling.

  • Affix a "HAZARDOUS WASTE" label to the container immediately[12][13].

  • Clearly list the full chemical name: "this compound" and its approximate concentration or quantity.

  • Note the accumulation start date on the label[13].

Step 4: Storage of Waste Container

  • Store the sealed waste container in a designated satellite accumulation area or a central waste storage facility.

  • The storage area must be cool, dry, and well-ventilated, away from direct sunlight and heat sources[6][7].

  • Ensure the storage location is physically separate from incompatible chemicals.

Step 5: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for pickup[6][14].

  • Provide them with the completed hazardous waste label information. They will manage the final disposal, which typically involves high-temperature, controlled incineration at a licensed facility[11].

  • Maintain all records of waste disposal as required by institutional and local regulations[6].

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Waste Generation (this compound) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_spill Is it a spill? ppe->is_spill spill_protocol Step 2a: Execute Spill Protocol (Absorb with inert material) is_spill->spill_protocol Yes collect_waste Step 2b: Place waste in a dedicated, compatible container is_spill->collect_waste No (Routine Waste) spill_protocol->collect_waste segregate Step 3: Segregate from Incompatibles (Acids, Oxidizers) collect_waste->segregate label_container Step 4: Attach Hazardous Waste Label - Full Chemical Name - Accumulation Date segregate->label_container store Step 5: Store in cool, dry, well-ventilated satellite area label_container->store contact_ehs Step 6: Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs end End: Professional Disposal (e.g., Controlled Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine, a solid compound with significant toxicological flags, demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a procedural and logical framework for PPE selection and use, grounded in the specific hazards of the compound. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: The "Why" Behind the Protection

Understanding the causality behind PPE selection is paramount. This compound is not a benign substance. Safety Data Sheets (SDS) classify it with several hazard statements that dictate our protective strategy.[1][2][3][4][5][6]

  • Acute Toxicity (Oral, Dermal, Inhalation): The compound is designated as harmful or toxic if swallowed (H302), in contact with skin (H312), or inhaled (H332).[1][6][7] This multi-route toxicity means that barrier protection for all potential points of entry—mouth, skin, and lungs—is non-negotiable.

  • Irritation (Skin, Eyes, Respiratory): It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3][4][5][6] The compound exists as a solid or powder, which can easily become airborne during handling, posing a significant risk to the eyes and respiratory system.[8]

These hazards collectively demand that our primary safety approach is one of containment and comprehensive barrier protection. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense.[1][9] The PPE described here is designed to protect you from exposure when direct handling is unavoidable.

Core PPE Recommendations: A Multi-Layered Defense

Based on the hazard profile, a standard set of PPE is required for any manipulation of this compound. The level of respiratory protection may be escalated based on the scale and nature of the work.

  • Eye and Face Protection: At a minimum, government-approved safety glasses with side shields are mandatory.[9] Given the serious eye irritation risk, splash-proof chemical goggles are strongly recommended, especially when working with solutions or larger quantities. A face shield should be worn over safety glasses or goggles during procedures with a high risk of splashing.

  • Skin and Body Protection:

    • Gloves: Compatible, chemical-resistant gloves are essential.[9] Nitrile gloves are a common and appropriate choice for handling small quantities of solids. It is critical to inspect gloves for any defects before use and to employ proper removal techniques to avoid contaminating your skin.[8][9] For extended work or when handling solutions, consider double-gloving.

    • Laboratory Coat: A standard laboratory coat is required to protect street clothes and skin from incidental contact.[1][9] Ensure the coat is fully buttoned. For large-scale operations, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection:

    • For Small Quantities (<1g): Handling in a certified chemical fume hood is typically sufficient to keep airborne concentrations low.[1][2]

    • For Large Quantities or when Aerosolization is Likely: If working with larger amounts or if dust generation is unavoidable (e.g., scraping, vigorous mixing), a government-approved respirator is required.[9] A half-mask respirator with P100 (HEPA) particulate filters is the standard recommendation. All respirator users must be fit-tested and trained in their proper use.

Operational Plans: PPE Selection and Protocols

The following table and protocols provide a clear, step-by-step framework for safe operations.

PPE Selection Matrix
Task Typical Scale Engineering Control Minimum Required PPE
Weighing/Aliquotting Solid Milligrams to GramsChemical Fume HoodChemical Splash Goggles, Lab Coat, Nitrile Gloves (Single Pair)
Preparing Solutions Milliliters to LitersChemical Fume HoodChemical Splash Goggles, Lab Coat, Nitrile Gloves (Double Pair Recommended)
Running Reactions/Work-up Any ScaleChemical Fume HoodChemical Splash Goggles, Lab Coat, Nitrile Gloves
Handling Outside of Hood Prohibited (unless in a glovebox)N/AN/A
Cleaning Spills Any ScaleN/AHalf-mask Respirator with P100 Filters, Chemical Splash Goggles, Lab Coat/Coveralls, Heavy-duty Nitrile Gloves
Experimental Protocol: Donning and Doffing PPE

Adherence to a strict sequence is a self-validating system that prevents cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to your training.

  • Eye/Face Protection: Put on safety goggles or a face shield.

  • Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence: This sequence is designed to remove the most contaminated items first.

  • Gloves: Remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove). Dispose of them immediately in a designated hazardous waste container.[9]

  • Eye/Face Protection: Remove goggles or face shield by handling the strap, avoiding contact with the front surface.

  • Lab Coat: Remove your lab coat, folding it inward to contain any contamination.

  • Respirator (if worn): Remove your respirator.

  • Wash Hands: Wash your hands and forearms thoroughly with soap and water.[1][9]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Handling this compound? fume_hood Is the work being performed in a certified chemical fume hood? start->fume_hood aerosol Is there a significant risk of dust or aerosol generation? fume_hood->aerosol Yes stop STOP WORK Work must be done in a fume hood or other approved containment. fume_hood->stop No ppe_base Required PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves aerosol->ppe_base No ppe_respirator Required PPE: - Half-Mask Respirator (P100) - Chemical Goggles - Lab Coat - Nitrile Gloves aerosol->ppe_respirator Yes

Caption: PPE selection workflow for handling the target compound.

Disposal and Emergency Plans

Contaminated PPE Disposal: All disposable PPE, including gloves and wipes, must be considered hazardous waste.

  • Place all used items into a designated, clearly labeled, and sealable waste bag inside the fume hood.[9]

  • Seal the bag before removing it from the hood.

  • Dispose of the bag according to your institution's hazardous waste disposal procedures.[1][10][11]

Emergency Procedures - Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[2] Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][7] Seek immediate medical attention.

By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.